2-Bromo-4,5-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDDVNXAPMUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400345 | |
| Record name | 2-bromo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-29-0 | |
| Record name | 2-bromo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4,5-dimethylaniline (CAS 22364-29-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety considerations for 2-Bromo-4,5-dimethylaniline, a key chemical intermediate. As a substituted aniline, its unique structural features make it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.
Core Properties and Characteristics
This compound, with the CAS number 22364-29-0, is a distinct aromatic amine. A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 22364-29-0 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage Conditions | Store at 2-8°C in a dark, inert atmosphere. | [2] |
Spectral Analysis
Definitive spectral data for this compound is not widely published. However, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] For researchers, the expected spectral characteristics can be inferred from the analysis of closely related isomers.
For example, the ¹H NMR spectrum of a bromo-dimethylaniline would typically show singlets for the two methyl groups and distinct signals in the aromatic region, with coupling constants indicative of the substitution pattern. The exact chemical shifts would be influenced by the positions of the bromine atom and the amino group.
Synthesis and Reactivity
The synthesis of this compound typically involves the electrophilic bromination of 4,5-dimethylaniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position ortho to the amino group is targeted for bromination.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on general procedures for the bromination of anilines, a plausible experimental protocol is as follows:
-
Dissolution: Dissolve 4,5-dimethylaniline (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the reaction's exothermicity.
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0-1.1 equivalents) in the same solvent to the cooled aniline solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Potential Applications
As a halogenated aromatic amine, this compound is a versatile intermediate for a variety of chemical transformations. Its bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.
The amino group can be diazotized and subsequently replaced with a variety of functional groups, or it can be acylated or alkylated to introduce further diversity. Given its classification as a "biochemical for proteomics research" and a "medical intermediate," it is likely employed in the synthesis of bioactive compounds or molecular probes.[1][4]
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with it:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[2]
-
Spill Management: In case of a spill, avoid generating dust. Absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and materials. While detailed experimental data for this specific isomer is not widely available in the public domain, its structural similarity to other bromo-dimethylanilines allows for informed predictions of its properties and reactivity. Adherence to strict safety protocols is essential when handling this compound. Further research into its specific applications is warranted to fully explore its synthetic utility.
References
physical and chemical properties of 2-Bromo-4,5-dimethylaniline
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4,5-dimethylaniline
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 22364-29-0), a substituted aromatic amine of significant interest to researchers in synthetic and medicinal chemistry. This document details the compound's physical and chemical properties, spectral characteristics, and core reactivity. Furthermore, it presents a reasoned synthetic approach, discusses its potential applications as a versatile building block in drug discovery and materials science, and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their development programs.
Introduction and Molecular Structure
This compound is a halogenated aromatic amine featuring a bromine atom and an amino group on a dimethyl-substituted benzene ring. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis. Halogenated anilines are a cornerstone class of building blocks, widely employed in the construction of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The bromine atom serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions, while the amino group provides a site for further derivatization or can act as a key pharmacophoric element.
This guide aims to consolidate the available technical data and provide expert insights into the practical application of this compound in a research and development setting.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The effective use of any chemical intermediate begins with a thorough understanding of its fundamental properties. This section summarizes the key physicochemical data and expected spectral characteristics for this compound.
| Property | Value | Source |
| CAS Number | 22364-29-0 | [2] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Data not available; likely a solid at room temperature | |
| Melting Point | Data not available. For comparison, the isomer 2-Bromo-4,6-dimethylaniline has a melting point of 42-46 °C.[3] | |
| Boiling Point | Data not available. For comparison, the isomer 2-Bromo-4,6-dimethylaniline has a boiling point of 75-79 °C at 5 mmHg.[3] | |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents like methanol, ethanol, and dichloromethane.[4] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Protons: Two singlets are predicted in the aromatic region (approx. δ 6.5-7.5 ppm). One singlet corresponds to the proton at C3 (adjacent to the -NH₂ and -CH₃ groups), and the other to the proton at C6 (adjacent to the -Br and -CH₃ groups).
-
Amine Protons: A broad singlet corresponding to the two -NH₂ protons would appear, with a chemical shift that can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm).
-
Methyl Protons: Two distinct singlets for the non-equivalent methyl groups at C4 and C5 are expected (approx. δ 2.1-2.4 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the substitution pattern.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹, corresponding to the carbon-bromine bond.
-
-
Mass Spectrometry (MS): Mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom.
Chemical Reactivity and Synthetic Profile
The synthetic utility of this compound is dictated by the interplay of its three functional components: the aromatic ring, the amino group, and the bromine atom.
Aromatic Ring Reactivity
The benzene ring is electron-rich due to the strong activating effects of the amino group (ortho-, para-directing) and the moderate activating effects of the two methyl groups (ortho-, para-directing). The bromine atom is a deactivating group but is also ortho-, para-directing. The combined effect makes the ring highly susceptible to further electrophilic aromatic substitution. The primary sites for substitution will be C6, which is ortho to the amino group and para to a methyl group, and C3, which is ortho to a methyl group and para to the amino group, with steric hindrance playing a deciding role.
Key Reaction Pathways
References
An In-Depth Technical Guide to 2-Bromo-4,5-dimethylaniline
This guide provides a comprehensive technical overview of 2-Bromo-4,5-dimethylaniline, a crucial intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and applications.
Core Chemical Identity
Molecular Formula and Weight:
This compound possesses the chemical formula C₈H₁₀BrN.[1] Its molecular weight is 200.08 g/mol .[1][2][3] This compound is structurally a substituted aniline, featuring a bromine atom and two methyl groups on the benzene ring.
Chemical Structure and Identification:
The structure of this compound is characterized by an aniline core with substituents at specific positions. The bromine atom is located at position 2, and the methyl groups are at positions 4 and 5.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification.
| Property | Value | Source |
| Molecular Weight | 200.08 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| CAS Number | 22364-29-0 | [1][2] |
| Melting Point | 52-54 °C |
Note: Solubility and other physical properties may vary and should be confirmed with a lot-specific Certificate of Analysis.
Synthesis and Mechanistic Insights
The synthesis of substituted anilines like this compound often involves electrophilic aromatic substitution reactions on a dimethylaniline precursor. The directing effects of the amino and methyl groups are key to achieving the desired regioselectivity.
Typical Synthetic Approach: Electrophilic Bromination
The introduction of a bromine atom onto the 4,5-dimethylaniline ring is typically achieved through electrophilic bromination. The choice of brominating agent and reaction conditions is critical to control the position of bromination and minimize the formation of byproducts.
Causality Behind Experimental Choices: The amino group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. In 4,5-dimethylaniline, the positions ortho to the amino group (2 and 6) and the position ortho to the 4-methyl group and meta to the 5-methyl group (position 3) are activated. The steric hindrance from the existing methyl groups and the electronic effects will influence the final position of the incoming electrophile (bromine).
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Dissolution: Dissolve 4,5-dimethylaniline in a suitable solvent like glacial acetic acid in a reaction flask.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Precipitate the product by adding water.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol).
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of protons. The aromatic region will show characteristic splitting patterns for the remaining protons on the benzene ring, and the aliphatic region will show signals for the two methyl groups and the amine protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key peaks would include N-H stretching for the amine group and C-H stretching for the aromatic and methyl groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the presence of bromine through its characteristic isotopic pattern.
Applications in Research and Drug Development
Bromoanilines are valuable intermediates in the synthesis of a wide range of organic compounds. Their utility stems from the reactivity of both the amine and the bromo functional groups.
-
Pharmaceutical Synthesis: Substituted anilines are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The bromo- and dimethyl- substitutions on the aniline ring provide specific steric and electronic properties that can be crucial for the biological activity of the final molecule. They can serve as building blocks for creating more complex heterocyclic structures found in many drugs. For instance, related bromo-dimethylaniline structures are key intermediates in the synthesis of pharmaceuticals like Rilpivirine, a non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment.[4]
-
Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals, where they contribute to the desired biological activity.[5]
-
Materials Science: Aniline derivatives are used in the synthesis of dyes, polymers, and other specialty materials.[5] The specific substitution pattern of this compound can be exploited to tune the properties of these materials.
Logical Flow of Application:
Caption: Potential synthetic pathways and applications for this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of water.[7]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[7]
-
Inhalation: If inhaled, move the person to fresh air.[7]
-
Ingestion: If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound - [sigmaaldrich.com]
- 3. 4-Bromo-2,5-dimethylaniline | C8H10BrN | CID 8167130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,5-dimethylaniline
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-4,5-dimethylaniline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, the rationale behind chemical shifts and coupling patterns, and a standard protocol for sample analysis.
Introduction: The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. By analyzing the chemical shift, integration, and multiplicity of the NMR signals, one can deduce the connectivity and spatial arrangement of atoms within a molecule. For a substituted aniline derivative like this compound, ¹H NMR is crucial for confirming its identity and purity.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound dictates the expected ¹H NMR spectrum. The molecule possesses several distinct types of protons: two aromatic protons, two methyl group protons, and two amine protons.
Diagram 1: Molecular Structure and Proton Environments of this compound
A schematic of this compound with key proton groups highlighted.
Based on the structure, we can predict the following signals in the ¹H NMR spectrum:
-
Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons.
-
H-3: This proton is situated between the bromine atom and a methyl group. The bromine atom is an electron-withdrawing group, which tends to deshield nearby protons, shifting them downfield. The methyl group is a weak electron-donating group. We expect the signal for H-3 to be a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the higher end of the aromatic region.
-
H-6: This proton is positioned between the amino group and a methyl group. The amino group is a strong electron-donating group, causing significant shielding and shifting the proton signal upfield. This signal will also appear as a singlet due to the absence of neighboring protons.
-
-
Methyl Protons (4-CH₃ and 5-CH₃):
-
The two methyl groups are in different chemical environments. The 4-CH₃ is adjacent to a bromine atom and a proton, while the 5-CH₃ is next to an amino group and a proton. Due to these differing electronic environments, they will appear as two distinct singlets. Protons on carbons attached to an aromatic ring, known as benzylic protons, typically resonate in the range of 2.0-3.0 ppm.[1]
-
-
Amine Protons (-NH₂):
-
The two protons of the primary amine group will typically appear as a broad singlet.[2][3] The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[2][4] For aromatic amines, this signal is generally found between 3 and 5 ppm.[3]
-
Detailed Spectral Analysis and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H-3 | ~7.0-7.3 | Singlet | 1H | This proton is deshielded by the adjacent electron-withdrawing bromine atom. It appears as a singlet as there are no protons on the neighboring carbons (C-2 and C-4). |
| H-6 | ~6.5-6.8 | Singlet | 1H | The strong electron-donating amino group at the ortho position causes significant shielding, shifting this proton upfield. It is a singlet because there are no adjacent protons (C-1 and C-5). |
| 4-CH₃ | ~2.2-2.4 | Singlet | 3H | These benzylic protons are expected in the typical range.[1] Their precise shift is influenced by the neighboring bromine and proton. The signal is a singlet as there is no coupling to other protons. |
| 5-CH₃ | ~2.1-2.3 | Singlet | 3H | These benzylic protons are influenced by the adjacent amino group and proton. They will appear as a singlet. The slight difference in the electronic environment compared to 4-CH₃ should result in a distinct signal. |
| -NH₂ | ~3.5-4.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable.[2][4] For aromatic amines, they typically appear in this range.[3] The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.[2] |
Note on Coupling Constants: In this specific molecule, the aromatic protons H-3 and H-6 are too far apart to exhibit significant coupling. The distance between them is five bonds, and while very long-range coupling can sometimes be observed in rigid systems, it is not expected to be resolved in a standard ¹H NMR spectrum of this compound. Aromatic proton-proton coupling is typically observed for ortho (³J ≈ 6-10 Hz), meta (⁴J ≈ 1-3 Hz), and para (⁵J ≈ 0-1 Hz) relationships.[5][6]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Diagram 2: Experimental Workflow for ¹H NMR Analysis
A step-by-step workflow for acquiring and processing the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. Proper shimming is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals: two singlets in the aromatic region, two singlets for the methyl groups, and a broad singlet for the amine protons. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum. By following the outlined protocols and understanding the underlying principles of chemical shifts and coupling, researchers can confidently use ¹H NMR to verify the structure and purity of this compound in their scientific endeavors.
References
IR spectroscopy of 2-Bromo-4,5-dimethylaniline
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4,5-dimethylaniline
Introduction
This compound is a substituted aromatic amine with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] For researchers in drug development and synthetic chemistry, rapid and unambiguous structural verification is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying the functional groups present within a molecule, thereby offering a distinct "fingerprint" for the compound.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It provides a detailed interpretation of the IR spectrum of this compound, grounded in the principles of molecular vibrations. We will dissect the spectrum region by region, explaining the causality behind the expected absorptions and providing a robust, self-validating framework for analysis. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.
Section 1: Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of this compound, we must first understand its molecular architecture. The molecule consists of a benzene ring substituted with four different groups: a primary amine (-NH₂), a bromine atom (-Br), and two methyl groups (-CH₃). Each of these functional groups, and the aromatic ring itself, possesses unique bonds that vibrate at characteristic frequencies when they absorb infrared radiation.
The primary modes of vibration—stretching (symmetric and asymmetric) and bending (scissoring, wagging, twisting, rocking)—give rise to the absorption bands that constitute the IR spectrum. The position, intensity, and shape of these bands are directly correlated to the bond strength, the mass of the atoms involved, and the overall molecular geometry.
Caption: Molecular structure of this compound.
Section 2: Detailed Spectral Interpretation
The IR spectrum can be logically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic region is typically populated by stretching vibrations of specific functional groups, while the fingerprint region contains a complex array of bending vibrations and skeletal modes that are unique to the molecule as a whole.
The Amine Group (-NH₂) Vibrations
The primary aromatic amine is one of the most informative functional groups in the IR spectrum.
-
N-H Stretching: Primary amines (R-NH₂) are characterized by two distinct bands in the 3500-3300 cm⁻¹ region.[2] For aromatic amines, these absorptions are found at slightly higher frequencies compared to their aliphatic counterparts.[3][4] One band corresponds to the asymmetric N-H stretch (higher frequency, ~3500-3420 cm⁻¹) and the other to the symmetric N-H stretch (lower frequency, ~3420-3340 cm⁻¹).[4] These bands are typically weaker and sharper than the broad O-H stretches of alcohols, which appear in the same region.[2]
-
N-H Bending (Scissoring): A moderate to strong absorption arising from the in-plane scissoring motion of the N-H bonds is expected in the 1650-1580 cm⁻¹ range.[5][6] This peak can sometimes overlap with aromatic C=C stretching bands.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region.[5][6][7] The partial double-bond character due to resonance with the aromatic ring results in a higher frequency absorption compared to aliphatic amines (1250–1020 cm⁻¹).[5]
-
N-H Wagging: A broad, often strong band may appear in the 910-665 cm⁻¹ region due to the out-of-plane N-H wagging vibration.[2]
The Aromatic System (C-H and C=C Vibrations)
The substituted benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] This provides a clear diagnostic marker to distinguish aromatic and alkene C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[9]
-
C=C Ring Stretching: The stretching and contracting of the carbon-carbon bonds within the benzene ring produce a series of "skeletal" bands, typically of medium to strong intensity, in the 1625-1400 cm⁻¹ region.[8][10] Key bands are commonly observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][11]
-
Overtone/Combination Bands: A pattern of weak absorptions is often visible in the 2000-1650 cm⁻¹ range.[8][9] While weak, the pattern of these bands can sometimes be used to determine the substitution pattern of the aromatic ring.[8]
-
C-H Out-of-Plane (oop) Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the ring, found between 900-675 cm⁻¹, are highly characteristic of the substitution pattern.[9] For this compound, a 1,2,4,5-tetrasubstituted pattern, there are two adjacent C-H bonds. This arrangement typically produces a strong absorption band in the 900-860 cm⁻¹ region.[12]
The Alkyl Substituents (-CH₃) Vibrations
The two methyl groups also have characteristic vibrational modes.
-
Aliphatic C-H Stretching: The C-H bonds of the methyl groups will absorb in the region just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[13] Both asymmetric and symmetric stretching bands can typically be resolved.
-
C-H Bending: Asymmetric bending of the C-H bonds in a methyl group is expected around 1460 cm⁻¹, while the symmetric "umbrella" deformation occurs near 1375 cm⁻¹.[10] The asymmetric band may overlap with aromatic ring stretches.
The Halogen Linkage (C-Br Vibration)
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency fingerprint region, typically between 690-515 cm⁻¹.[11] This band is often of medium to strong intensity but can be difficult to assign definitively due to overlap with other skeletal vibrations.
Section 3: Summary of Expected Absorption Bands
The following table summarizes the principal infrared absorption bands anticipated for this compound, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| ~3500-3420 | Aromatic Amine: Asymmetric N-H Stretch | Medium |
| ~3420-3340 | Aromatic Amine: Symmetric N-H Stretch | Medium |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 2960-2850 | Methyl C-H Stretch (Asymmetric & Symmetric) | Medium |
| 2000-1650 | Aromatic Overtone/Combination Bands | Weak |
| 1650-1580 | Primary Amine: N-H Bend (Scissoring) | Medium to Strong |
| 1625-1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |
| ~1460 | Methyl C-H Bend (Asymmetric) | Medium |
| ~1375 | Methyl C-H Bend (Symmetric) | Medium |
| 1335-1250 | Aromatic Amine: C-N Stretch | Strong |
| 900-860 | Aromatic C-H Out-of-Plane Bend (2 adjacent H's) | Strong |
| 910-665 | Primary Amine: N-H Wag | Medium to Strong, Broad |
| 690-515 | C-Br Stretch | Medium to Strong |
Section 4: Experimental Protocol: Acquiring the IR Spectrum
The acquisition of a high-quality, artifact-free spectrum is critical for accurate interpretation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a gold-standard technique.[14] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr), which becomes a clear window for the IR beam upon compression.[14][15]
Causality in Protocol Design
-
Drying KBr: KBr is hygroscopic and readily absorbs atmospheric moisture.[14][15] Water has intense O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) absorptions that can obscure key sample peaks. Therefore, drying the KBr powder (e.g., at 110°C) prior to use is a mandatory step to ensure a flat, featureless baseline.[16]
-
Grinding and Homogenization: The sample must be ground to a fine powder to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes and the baseline.[17] Thoroughly mixing the sample (typically ~1% by weight) with the KBr ensures a uniform dispersion, preventing oversaturation and non-linear detector response (Beer's Law deviations).[16][18] An agate mortar and pestle are used to prevent contamination.[15]
-
High-Pressure Pressing: Applying several tons of pressure causes the KBr to plastically deform and fuse into a transparent, glass-like disc.[15][16] This process minimizes light scattering and creates a solid sample with a defined path length suitable for transmission spectroscopy.
Step-by-Step Methodology
Caption: Experimental workflow for the KBr pellet method.
Section 5: Conclusion
The infrared spectrum of this compound provides a wealth of structural information that can be systematically interpreted. By analyzing the characteristic absorption bands of the primary aromatic amine, the substituted benzene ring, the methyl groups, and the carbon-bromine bond, a researcher can confidently verify the identity and purity of the compound. The dual N-H stretches above 3300 cm⁻¹, the strong aromatic C-N stretch near 1300 cm⁻¹, and the specific pattern of C-H out-of-plane bending are particularly powerful diagnostic markers. Adherence to a validated experimental protocol, such as the KBr pellet method described herein, is essential for obtaining high-quality, reliable data suitable for rigorous scientific investigation in the pharmaceutical and chemical industries.
Section 6: References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. --INVALID-LINK--
-
University of Regensburg. (n.d.). INFRARED SPECTROSCOPY. --INVALID-LINK--
-
Illinois State University. (2015). Infrared Spectroscopy. --INVALID-LINK--
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. --INVALID-LINK--
-
Lambda Solutions. (n.d.). What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra. --INVALID-LINK--
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). --INVALID-LINK--
-
Shimadzu. (n.d.). KBr Pellet Method. --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. --INVALID-LINK--
-
Michigan State University. (n.d.). Infrared Spectrometry. --INVALID-LINK--
-
Asian Journal of Chemistry. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. --INVALID-LINK--
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. --INVALID-LINK--
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. --INVALID-LINK--
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. --INVALID-LINK--
-
Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons. --INVALID-LINK--
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. --INVALID-LINK--
-
Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. --INVALID-LINK--
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. --INVALID-LINK--
-
UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. --INVALID-LINK--
-
University of Massachusetts Boston. (n.d.). 5.3.2 Benzene and its derivatives. --INVALID-LINK--
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-4,5-dimethyl aniline. --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. wikieducator.org [wikieducator.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ukessays.com [ukessays.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. academics.nat.tum.de [academics.nat.tum.de]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 15. shimadzu.com [shimadzu.com]
- 16. azom.com [azom.com]
- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 18. scienceijsar.com [scienceijsar.com]
Introduction: Elucidating the Structure of a Substituted Aniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,5-dimethylaniline
This compound is an aromatic amine whose structural confirmation is critical in various fields, including synthetic chemistry and drug development. Mass spectrometry, particularly under Electron Ionization (EI), is a cornerstone technique for this purpose. The high-energy EI process induces reproducible fragmentation of the parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint. This guide provides a detailed analysis of the predicted fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry. As a self-validating system, the predicted fragmentation patterns are derived from the known behaviors of aromatic, halogenated, and amine-containing compounds, offering a robust framework for spectral interpretation.
The Molecular Ion: A Foundational Signature
Upon entering the ionization chamber, the this compound molecule is bombarded by high-energy electrons, leading to the ejection of a single electron to form the molecular ion (M+•).[1]
C₈H₁₀BrN + e⁻ → [C₈H₁₀BrN]⁺• + 2e⁻
A pivotal characteristic of any bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, the mass spectrum will exhibit two distinct molecular ion peaks of nearly equal intensity:
-
M+• peak: at a mass-to-charge ratio (m/z) corresponding to the molecule containing ⁷⁹Br.
-
M+2• peak: at an m/z two units higher, corresponding to the molecule with ⁸¹Br.
This distinctive M/M+2 doublet is a definitive indicator of the presence of a single bromine atom in the molecule and any fragments that retain it.[2][3] The molecular weight of this compound (C₈H₁₀BrN) is approximately 200.08 g/mol , leading to expected molecular ion peaks at m/z 200 and 202 .[4]
Principal Fragmentation Pathways & Mechanistic Insights
The energetically unstable molecular ion rapidly undergoes a series of fragmentation events, driven by the formation of more stable daughter ions and neutral radicals.[1] The primary fragmentation sites in this compound are dictated by the amine group, the bromine atom, and the methyl substituents on the aromatic ring.
Benzylic Cleavage: The Dominant Pathway
For many alkyl-substituted aromatic rings, the most favorable fragmentation is the cleavage of a bond beta to the aromatic ring, known as benzylic cleavage. In this molecule, the alpha-cleavage relative to the amine or direct cleavage of the C-Br bond is less favorable than the cleavage of a C-H bond from one of the methyl groups. This results in the loss of a hydrogen radical (•H) to form a highly stable quinone-methide type cation.[5][6] This fragment is often the base peak in the spectra of substituted xylidines.
-
Mechanism: The radical cation on the aromatic ring facilitates the homolytic cleavage of a C-H bond on an adjacent methyl group. The resulting ion is resonance-stabilized, distributing the positive charge across the conjugated system, which accounts for its high abundance.
-
Resulting Ion: [M-H]⁺ at m/z 199/201 .
Loss of the Bromine Radical
A common fragmentation pathway for halogenated aromatic compounds is the simple cleavage of the carbon-halogen bond.[2][7] The C-Br bond is relatively weak and its cleavage results in the loss of a neutral bromine radical (•Br).
-
Mechanism: Heterolytic cleavage of the C-Br bond leaves a stable aryl cation.
-
Resulting Ion: [M-Br]⁺ at m/z 121 . This peak will be a singlet, as the bromine isotope pattern is lost with the radical.
Loss of a Methyl Radical
Cleavage of a C-C bond can lead to the loss of one of the methyl groups as a neutral methyl radical (•CH₃).
-
Mechanism: This fragmentation proceeds via the cleavage of the bond between the aromatic ring and a methyl group.
-
Resulting Ion: [M-CH₃]⁺ at m/z 185/187 . This ion retains the bromine atom and will therefore appear as an isotopic doublet.
Fragmentation of the Amine Group: Loss of HCN
Aromatic amines, particularly anilines, are known to undergo complex rearrangements that result in the elimination of a neutral hydrogen cyanide (HCN) molecule.[2][8] This pathway is a characteristic feature of the aniline substructure.
-
Mechanism: This process involves the rearrangement of the aromatic ring, incorporating the nitrogen atom into the ring structure, followed by the expulsion of HCN.
-
Resulting Ion: This loss can occur from the [M-H]⁺ ion, leading to a fragment at m/z 172/174 ([M-H-HCN]⁺). It can also occur after the loss of bromine, yielding a fragment at m/z 94 ([M-Br-HCN]⁺).
Proposed Fragmentation Scheme
The interplay of these pathways creates the overall mass spectrum. The following diagram illustrates the logical relationships between the molecular ion and its principal fragments.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Key Fragment Ions
The following table summarizes the expected key ions in the EI mass spectrum of this compound, their m/z values, and their proposed structures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Identity / Neutral Loss | Predicted Relative Abundance |
| 200/202 | [C₈H₁₀BrN]⁺• | Molecular Ion (M⁺•) | Strong |
| 199/201 | [C₈H₉BrN]⁺ | [M-H]⁺ | Very Strong / Base Peak |
| 185/187 | [C₇H₇BrN]⁺ | [M-CH₃]⁺ | Moderate |
| 172/174 | [C₇H₈Br]⁺ | [M-H-HCN]⁺ | Moderate to Weak |
| 121 | [C₈H₁₀N]⁺ | [M-Br]⁺ | Strong |
| 94 | [C₇H₇]⁺ | [M-Br-HCN]⁺ | Moderate |
Experimental Protocol: Acquiring an EI Mass Spectrum
To validate this predicted fragmentation pattern, the following protocol outlines the standard procedure for analyzing a solid sample like this compound.
Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
-
Electron Ionization (EI) source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
Methodology:
-
Sample Preparation:
-
If using GC-MS, dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.
-
If using a direct insertion probe, place a microgram amount of the solid sample into a capillary tube.
-
-
Instrument Setup:
-
Set the EI source energy to the standard 70 eV. This high energy ensures extensive and reproducible fragmentation.
-
Set the ion source temperature to ~200-250 °C to ensure sample volatilization.
-
Set the mass analyzer to scan a suitable range, typically from m/z 40 to 300, to capture the molecular ion and all significant fragments.
-
-
Sample Introduction:
-
GC-MS: Inject 1 µL of the prepared solution into the GC. The compound will be separated from the solvent and any impurities on the column before entering the MS source. The GC temperature program should be optimized to ensure the analyte elutes as a sharp peak.
-
Direct Insertion Probe: Insert the probe into the vacuum lock of the mass spectrometer. Gradually heat the probe to volatilize the sample directly into the ion source.
-
-
Data Acquisition:
-
Acquire spectra across the GC peak or during the sample evolution from the direct probe.
-
-
Data Analysis:
-
Obtain the mass spectrum for the analyte. If using GC-MS, this will be the spectrum corresponding to the apex of the chromatographic peak.
-
Identify the molecular ion peaks (m/z 200/202) and confirm the 1:1 isotopic pattern for bromine.
-
Identify the base peak and other major fragment ions.
-
Compare the observed fragments to the predicted fragmentation pathways outlined in this guide.
-
Conclusion
The EI mass spectrum of this compound is predicted to be rich in structural information. The presence of a strong molecular ion doublet at m/z 200/202 immediately confirms the elemental formula and the presence of bromine. The dominant fragmentation pathway is expected to be the loss of a hydrogen atom to form a highly stable ion at m/z 199/201, which will likely be the base peak. Other significant and diagnostic fragments include the loss of the bromine radical (m/z 121), a methyl radical (m/z 185/187), and the characteristic loss of HCN from the aniline substructure. By understanding these mechanistically-driven fragmentation patterns, researchers can confidently identify and characterize this molecule in complex mixtures.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Bromo-2,4-dimethylaniline | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
solubility of 2-Bromo-4,5-dimethylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-dimethylaniline in Organic Solvents
Introduction
This compound (CAS No. 22364-29-0) is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of bromo and methyl substituents on the aniline ring provides a versatile scaffold for creating complex molecular architectures. A fundamental understanding of its solubility in various organic solvents is paramount for any researcher working with this compound. Solubility data governs critical process parameters, including reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the formulation of final products.
Currently, there is a notable absence of publicly available quantitative solubility data for this compound. This guide, therefore, aims to bridge this gap by providing a comprehensive, predictive framework based on first principles of molecular structure and polarity. Furthermore, it furnishes detailed, robust experimental protocols to enable researchers to generate precise, application-specific solubility data in their own laboratories.
Part 1: Physicochemical Profile and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The interplay between polar and non-polar functional groups dictates how the molecule interacts with different solvent environments.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 22364-29-0 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Solid (predicted) |
The key structural features of this compound and their influence on solubility are outlined below:
-
Aniline Core: The fundamental structure consists of a phenyl ring attached to an amino group (-NH₂). The amino group is polar and capable of acting as a hydrogen bond donor and acceptor, while the phenyl ring is large and non-polar (hydrophobic).[2]
-
Amino Group (-NH₂): This primary amine group introduces polarity and is the primary site for hydrogen bonding with protic solvents.[3] Crucially, it also imparts basicity. In the presence of an acid, it can be protonated to form a highly polar and water-soluble ammonium salt, a principle often used for extraction and purification.[3]
-
Methyl Groups (-CH₃): The two methyl groups are non-polar and increase the overall hydrophobicity of the molecule. This enhances its affinity for non-polar organic solvents.[4]
-
Bromo Group (-Br): The bromine atom is an electronegative substituent that adds to the molecular weight and polarizability of the molecule without significantly contributing to hydrogen bonding.
Caption: Key structural features of this compound and their respective contributions to its solubility profile.
Part 2: Predicted Solubility Profile
Based on the structural analysis and the fundamental principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[5] This serves as an essential starting point for solvent screening in any experimental procedure.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good | The amino group can form strong hydrogen bonds with the hydroxyl group of the solvent.[3] |
| Polar Aprotic | Acetone, THF, DMSO, Acetonitrile | Good to Excellent | Strong dipole-dipole interactions between the solvent and the polar amino group drive solubility.[6] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Good | The large, hydrophobic phenyl ring and methyl groups interact favorably with non-polar solvents via van der Waals forces.[2] Diethyl ether is also expected to be a good solvent.[6] |
| Aqueous (Neutral) | Water | Very Low | The large, non-polar surface area of the substituted benzene ring dominates, leading to poor hydration.[2] |
| Aqueous (Acidic) | 5% HCl | High | The basic amino group is protonated to form a polar ammonium salt, which is readily soluble in water. |
Part 3: Experimental Protocols for Solubility Determination
While predictions are valuable, empirical data is indispensable for scientific accuracy. The following protocols provide robust methods for determining the solubility of this compound.
Protocol 1: Quantitative Determination via the Gravimetric Method
This equilibrium solubility method is a gold standard for accurately determining the solubility of a solid in a solvent at a specific temperature. It directly measures the mass of dissolved solute in a saturated solution.[7]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[5] Visual confirmation of undissolved solid is necessary.
-
Phase Separation: Allow the vial to sit undisturbed at the same temperature for 2-4 hours to let the excess solid settle.
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter. Transfer this filtered solution to a clean, pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the second vial. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven. Ensure the solute does not sublime.
-
Final Weighing: Once the solute is completely dry, weigh the vial.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with dry solute - Mass of empty vial) / Volume of supernatant collected
Caption: Workflow for the gravimetric determination of solubility.
Protocol 2: Rapid Qualitative Solubility Classification
This method provides a quick assessment of a compound's solubility characteristics and helps identify the presence of acidic or basic functional groups.[8][9]
Materials:
-
This compound
-
Small test tubes
-
Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and the organic solvent of interest.
-
Spatula and vortex mixer
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in portions (e.g., 0.3 mL at a time), vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution. If the compound dissolves, it is classified as "soluble." If it remains undissolved after 1 mL of solvent, it is "insoluble."
-
Follow the decision tree below to classify the compound.
Caption: Flowchart for the qualitative classification of an organic compound's solubility.
Conclusion
This compound is predicted to be a compound with versatile solubility, showing good affinity for a wide range of common polar aprotic, polar protic, and non-polar organic solvents. Its solubility is expected to be very low in neutral water but high in dilute aqueous acid due to the basicity of its amino group. While these predictions provide a strong foundation for experimental design, they are not a substitute for precise, empirically derived data. The detailed gravimetric and qualitative protocols provided in this guide offer researchers self-validating and reliable methods to determine the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation within the fields of chemical research and drug development.
References
- 1. scbt.com [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Safe Handling of 2-Bromo-4,5-dimethylaniline
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and synthetic chemistry, the introduction of novel reagents is a constant. Among these, halogenated anilines serve as critical building blocks for a diverse array of complex molecules, including active pharmaceutical ingredients (APIs).[1] 2-Bromo-4,5-dimethylaniline, a substituted aromatic amine, is one such intermediate. Its utility in synthesis is significant, but so are the potential hazards associated with its handling. This guide is designed to provide a comprehensive framework for the safe and effective use of this compound, moving beyond mere procedural steps to instill a deep-seated understanding of the causality behind safety protocols. Our philosophy is that a well-informed scientist is a safe scientist, and that robust safety practices are integral to scientific integrity and the successful advancement of research.
Section 1: Compound Profile and Hazard Identification
This compound is a halogenated aromatic amine. While specific toxicological data for this exact isomer is not extensively documented, the safety profile can be inferred from closely related compounds such as other bromo-dimethylaniline isomers and bromoanilines. Aromatic amines as a class are known for their potential toxicity, and it is prudent to handle this compound with a high degree of caution.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Melting Point | Data not widely available for this specific isomer. Isomers like 2-Bromo-4,6-dimethylaniline have a melting point of 43-47 °C.[3] | |
| Boiling Point | Data not widely available for this specific isomer. Isomers like 4-Bromo-N,N-dimethylaniline have a boiling point of 264 °C.[4][5] | |
| Solubility | Likely has low water solubility. | [4] |
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds, this compound should be treated as a hazardous substance. The following GHS classifications are anticipated and should be adopted as a precautionary measure.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[2][4][5][6] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin[2][4][5][6] |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled[2][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][4][5][6] |
| Carcinogenicity (Suspected) | Category 2 | Suspected of causing cancer[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[2][7] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects[2][7] |
Note: This table is a synthesis of information from various bromoaniline and bromo-dimethylaniline isomers and should be used as a precautionary guide.
Section 2: The Logic of Safe Handling: A Risk-Based Approach
Effective safety protocols are not a checklist but a dynamic system of risk assessment and mitigation. The core principle is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
The most effective way to prevent exposure is to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood.[5][8] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4][8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][8][9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of this compound.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but it is crucial to consult the manufacturer's compatibility data for breakthrough times.[10][11] Always inspect gloves before use and remove them with care to avoid skin contamination.[8] For extended handling, consider double-gloving.
-
Eye Protection: Chemical splash goggles are required.[10] Safety glasses with side shields may not provide adequate protection from splashes.
-
Skin and Body Protection: A lab coat, fully buttoned, is the minimum requirement.[11] For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[12][13] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[11]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[8][11][14] Respirator use requires a formal program, including fit-testing and training.[11][13]
Caption: Hierarchy of controls for handling this compound.
Section 3: Experimental Workflow and Handling Protocols
The following section outlines a detailed, step-by-step methodology for a representative synthetic application. The causality behind each step is explained to reinforce safe practices.
Representative Reaction: Suzuki Coupling
This compound can be used as a coupling partner in reactions like the Suzuki coupling to form more complex molecules. This protocol is a hypothetical example for illustrative purposes.
Reaction: this compound + Arylboronic acid -> Arylated dimethylaniline
Step-by-Step Protocol with Integrated Safety
-
Preparation and Weighing:
-
Action: Don all required PPE (lab coat, goggles, gloves).[15]
-
Causality: Establishes a barrier before any potential exposure.
-
Action: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[5]
-
Causality: Prevents inhalation of fine particles.
-
Action: Use a spatula to transfer the solid. Avoid creating dust.[5][9]
-
Causality: Minimizes airborne particulates.
-
Action: Tightly cap the reagent bottle immediately after use.[8][14]
-
Causality: Prevents release of vapors and protects the compound from the atmosphere.
-
-
Reaction Setup:
-
Action: Assemble the reaction glassware in the fume hood. Ensure all joints are properly sealed.
-
Causality: A closed system prevents the escape of reactants and solvent vapors.
-
Action: Add the solvent (e.g., toluene, dioxane) via a syringe or cannula.
-
Causality: Minimizes vapor release compared to pouring.
-
Action: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Causality: Many organometallic catalysts used in Suzuki couplings are air-sensitive. This also provides a positive pressure to prevent air ingress.
-
Action: Add the this compound, arylboronic acid, palladium catalyst, and base to the reaction flask under a positive flow of inert gas.
-
Causality: Maintains an inert atmosphere and prevents exposure.
-
-
Reaction Monitoring and Workup:
-
Action: Heat the reaction using a heating mantle with a temperature controller.
-
Causality: Provides controlled and safe heating. Avoid open flames with organic solvents.
-
Action: Monitor the reaction by TLC or LC-MS.
-
Causality: Tracks reaction progress to determine completion.
-
Action: Upon completion, cool the reaction to room temperature.
-
Causality: Reduces solvent vapor pressure before opening the system.
-
Action: Quench the reaction by slowly adding water or a suitable aqueous solution. This should be done in the fume hood.
-
Causality: Deactivates any remaining reactive species.
-
Action: Perform the liquid-liquid extraction in the fume hood. Use a separatory funnel with proper venting technique.
-
Causality: Prevents exposure to solvent vapors and potential aerosols.
-
-
Purification and Isolation:
-
Action: Concentrate the organic phase using a rotary evaporator. Ensure the vacuum trap is cold.
-
Causality: Efficiently removes solvent under reduced pressure. The cold trap prevents solvent vapors from contaminating the vacuum pump and being released into the lab.
-
Action: Purify the crude product by column chromatography in the fume hood.
-
Causality: Contains solvent vapors and silica dust.
-
Action: Collect the purified product and remove the solvent. Transfer the final compound to a labeled vial for storage.
-
Causality: Proper labeling and storage are critical for safety and sample integrity.
-
Caption: A typical experimental workflow involving this compound.
Section 4: Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[9][10] Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10][14] Seek immediate medical attention.[8][9]
-
Spills: Evacuate unnecessary personnel from the area.[10] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10][16] Ventilate the area and wash the spill site after material pickup is complete.[10] Do not allow the chemical to enter drains.[5][8]
Section 5: Storage and Waste Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4][8]
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations.[5][14] Do not dispose of it down the drain.[8]
Conclusion: Safety as a Cornerstone of Scientific Excellence
The responsible use of chemical reagents like this compound is a hallmark of professional scientific practice. By understanding the inherent hazards, implementing robust engineering and administrative controls, and diligently using personal protective equipment, researchers can mitigate risks effectively. This guide provides a framework, but a true culture of safety is built on continuous vigilance, critical thinking, and a commitment to protecting oneself, one's colleagues, and the environment.
References
- 1. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 2. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ブロモ-4,6-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. echemi.com [echemi.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. P-BROMOANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for 2-Bromo-4,5-dimethylaniline (CAS No. 22364-29-0). It is imperative to recognize that while this specific isomer is available for research purposes, detailed and officially published Material Safety Data Sheets (MSDS) are scarce.[1][2] Consequently, this guide has been constructed by synthesizing data from closely related isomers and applying fundamental principles of chemical safety for substituted brominated anilines. This approach provides a robust, albeit inferred, safety profile to ensure maximal protection in the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar chemical entities with the utmost confidence and safety.
Chemical Identification and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in a sound risk assessment.
Physicochemical Data Summary (Inferred and Comparative)
Direct experimental data for this specific isomer is not widely published. The table below includes data from related isomers to provide an expected profile. Anilines of this molecular weight are typically solids at room temperature.
| Property | Expected Value/Observation for this compound | Comparative Data from Isomers |
| Appearance | Expected to be a solid, possibly light brown or grey. | Brown or Grey Solid[6][7][8] |
| Melting Point | Not specified; likely in the 40-60 °C range. | 43-47 °C (2-Bromo-4,6-dimethylaniline); 53-56 °C (4-Bromo-N,N-dimethylaniline)[8] |
| Boiling Point | Not specified; likely >250 °C. | 264 °C (4-Bromo-N,N-dimethylaniline)[8][9] |
| Solubility | Expected to have low water solubility. | Insoluble in water.[10] |
Hazard Identification and GHS Classification (Probable)
Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8][11][12][13] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6][8][11][13] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][8][11][13] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][8][9][11][13] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[6][8][9][11][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7][8][10] |
Hazard Pictograms:
Core Mechanistic Insight: The toxicity of anilines often stems from their metabolic activation in the body, particularly the oxidation of the amino group. This can lead to the formation of reactive intermediates that induce methemoglobinemia—a condition where hemoglobin is oxidized to methemoglobin, rendering it unable to transport oxygen.[13][14] This leads to cyanosis (blue coloration of skin and lips) and other symptoms of oxygen deprivation.[14]
Emergency Response: First-Aid Protocols
Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established best practices for this chemical class.[9] Always show the safety data sheet to attending medical personnel.[9]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of lukewarm, gently flowing water for at least 15 minutes.[6][9]
-
Ensure complete irrigation by holding the eyelids open and away from the eye.[15]
-
If present, remove contact lenses after the initial 5 minutes of flushing, then continue rinsing.[9]
-
Seek immediate medical attention from an ophthalmologist.
-
-
Ingestion:
Laboratory Handling and Storage Protocols
Proactive measures are the foundation of laboratory safety. Adherence to proper handling and storage procedures minimizes the risk of exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All work involving this compound, especially handling the solid powder, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.[17]
-
Safety Stations: An operational eyewash station and a safety shower must be in close proximity to the workstation.[8][11][18]
Procedural Handling
-
Avoid Contact: Develop handling procedures that minimize direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[11][19]
-
Avoid Aerosolization: Avoid actions that generate dust, such as vigorous scraping or pouring from a height.[9] If dust formation is unavoidable, enhanced respiratory protection is required.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8][9][20] Wash hands and face thoroughly after handling the material and before leaving the work area.[9] Immediately change out of any contaminated clothing.
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination.[9][17]
-
Location: Store in a dry, cool, and well-ventilated area designated for toxic chemicals.[8][9][17]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these can lead to vigorous or violent reactions.[7][11][17][19]
Personal Protective Equipment (PPE) Workflow
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and based on the specific tasks being performed.
-
Eye and Face Protection: Chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[11] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves inspected for integrity before each use. Nitrile gloves are a common choice, but consult the manufacturer's permeation data. For higher-risk operations, heavy-duty gloves or double-gloving may be appropriate.[9][10]
-
Clothing: A flame-retardant lab coat is standard. For tasks with a higher risk of spills, a chemically resistant apron or coveralls should be used.[10][14]
-
-
Respiratory Protection:
-
Standard Use: When working within a certified fume hood, respiratory protection is not typically required.
-
High-Risk Scenarios: If dusts are generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is necessary.[11]
-
Diagram: PPE Selection Workflow
Caption: PPE selection logic for handling this compound.
Accidental Release and Disposal Procedures
A prepared response to a spill is crucial for maintaining a safe environment.
Spill Containment and Cleanup
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate full PPE, including respiratory protection, before re-entering the area.[9]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[7][9][19] Place it into a suitable, sealed container labeled for hazardous waste.[8][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Prevention: Do not allow the spilled material or cleanup water to enter drains or waterways.[9]
Waste Disposal
-
This substance and its containers must be disposed of as hazardous waste.[8]
-
Disposal must be carried out by a licensed contractor and in strict accordance with all federal, state, and local environmental regulations.[20]
Chemical Stability and Reactivity
-
Stability: The product is chemically stable under standard ambient laboratory conditions (room temperature, normal pressure).[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][11][19]
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[7][11][16]
References
- 1. scbt.com [scbt.com]
- 2. This compound - [sigmaaldrich.com]
- 3. 4-Bromo-2,5-dimethylaniline | C8H10BrN | CID 8167130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,4-dimethylaniline | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-dimethylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. chemos.de [chemos.de]
Methodological & Application
Synthesis of 2-Bromo-4,5-dimethylaniline: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 2-Bromo-4,5-dimethylaniline, a valuable building block in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Significance
This compound is an important aromatic amine intermediate. The presence of a bromine atom ortho to the amino group, along with the two methyl substituents on the benzene ring, provides a unique scaffold for further chemical modifications. This substitution pattern makes it a key precursor for the synthesis of a variety of complex organic molecules, including but not limited to, novel agrochemicals and pharmaceutical agents. The strategic placement of the bromine atom allows for its participation in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular architectures.
Mechanistic Insights: Electrophilic Aromatic Substitution
The synthesis of this compound from 4,5-dimethylaniline proceeds via an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, the amino group is an ortho, para-director.
In the case of 4,5-dimethylaniline, the para position relative to the amino group is occupied by a methyl group. Therefore, electrophilic substitution is directed to the ortho positions (C2 and C6). Due to the steric hindrance posed by the adjacent methyl group at C5, the C6 position is less accessible. Consequently, the bromination is highly regioselective, with the bromine atom being introduced predominantly at the less sterically hindered C2 position.
The reaction typically employs a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.[1][2] The reaction with molecular bromine in a solvent like acetic acid is a classic and effective method for the bromination of activated aromatic rings.[3]
Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted anilines.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4,5-Dimethylaniline | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Bromine | Reagent | Acros Organics |
| Sodium Bicarbonate | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | Reagent | Alfa Aesar |
| Ethanol | 200 Proof | Decon Labs |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 12.1 g (0.1 mol) of 4,5-dimethylaniline in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the aniline has dissolved.
-
-
Bromination:
-
Prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel.
-
Cool the aniline solution in the flask to 0-5 °C using an ice bath.
-
Add the bromine solution dropwise to the stirred aniline solution over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate of the crude product should form.
-
Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as it releases carbon dioxide.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts in a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.[3]
-
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
4,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation of bromine vapor can be fatal. All manipulations involving bromine must be carried out in a certified chemical fume hood. Always wear heavy-duty gloves and a face shield. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.
-
Diethyl Ether: Extremely flammable. Work in a fume hood and avoid any potential ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
References
Application Note & Protocol: Regioselective Bromination of 3,4-Dimethylaniline
Introduction and Strategic Overview
The bromination of aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. 3,4-Dimethylaniline is a highly activated aromatic system due to the presence of three electron-donating groups: a strongly activating amino group (-NH₂) and two moderately activating methyl groups (-CH₃). Direct bromination of such a reactive substrate with elemental bromine typically leads to a mixture of polybrominated products and potential oxidation, making control and selectivity a significant challenge.[1][2][3]
The amino group is a powerful ortho, para-director. In 3,4-dimethylaniline, the positions ortho to the amine are C2 and C6, while the para position is blocked by a methyl group. The methyl groups also exhibit ortho, para-directing effects. The confluence of these activating groups results in a highly nucleophilic aromatic ring, susceptible to rapid, often uncontrollable, electrophilic attack.
To achieve selective monobromination, a common and robust strategy involves temporarily moderating the activating effect of the amino group via protection chemistry.[1][4][5] This is accomplished by converting the amine to an amide (acetanilide) through acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[3][4] This attenuation of reactivity allows for a more controlled bromination. The steric bulk of the acetyl group typically favors substitution at the less hindered para position. Following bromination, the acetyl protecting group is readily removed by acid- or base-catalyzed hydrolysis to regenerate the amino group and yield the desired brominated aniline derivative.
This application note provides a detailed, three-step protocol for the regioselective synthesis of 2-bromo-4,5-dimethylaniline from 3,4-dimethylaniline, proceeding through the strategic protection of the amine functionality.
Reaction Mechanism and Regioselectivity
The overall synthesis follows a Protection-Bromination-Deprotection sequence:
-
Acetylation: 3,4-Dimethylaniline is treated with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide. This step protects the highly reactive amino group.
-
Electrophilic Aromatic Substitution: The protected intermediate, N-(3,4-dimethylphenyl)acetamide, undergoes bromination. The acetamido group directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The para position (C6) is sterically accessible. However, the position ortho to the amine and ortho to a methyl group (C2) is also highly activated. The major product of this step is generally N-(2-bromo-4,5-dimethylphenyl)acetamide.
-
Hydrolysis: The acetyl group is removed from the brominated intermediate by acid-catalyzed hydrolysis, yielding the final product, this compound.
Materials, Reagents, and Safety
Reagent and Materials Table
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent | Fisher Scientific |
| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | LabChem |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 10% (w/v) Sol. | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.
Critical Safety Precautions
This procedure must be performed in a well-ventilated fume hood.
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled.[6][7][8] Handle with extreme care using a glass syringe or a dropping funnel. Always wear appropriate PPE, including a face shield and heavy-duty gloves.[7] Have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize spills.[9]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle in a fume hood.
-
3,4-Dimethylaniline: Toxic upon ingestion, inhalation, and skin contact.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Work in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Detailed Experimental Protocol
Part A: Protection – Synthesis of N-(3,4-dimethylphenyl)acetamide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, carefully add acetic anhydride (10.1 mL, 10.9 g, 107 mmol) dropwise to the solution. An exothermic reaction may occur.
-
Reaction: Gently heat the mixture to reflux (approximately 118 °C) using a heating mantle for 45 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
Precipitation: A white solid, N-(3,4-dimethylphenyl)acetamide, will precipitate. Continue stirring for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 30 mL).
-
Drying: Dry the product, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved. The expected yield is typically high (>90%).
Part B: Bromination of N-(3,4-dimethylphenyl)acetamide
-
Setup: In a 250 mL round-bottom flask, dissolve the dried N-(3,4-dimethylphenyl)acetamide (assuming 12.0 g, 73.5 mmol from the previous step) in 60 mL of glacial acetic acid. Cool the flask in an ice bath to 10-15 °C.
-
Bromine Solution: In a separate beaker, prepare a solution of bromine (3.8 mL, 12.0 g, 75.0 mmol) in 20 mL of glacial acetic acid. Caution: Perform this in a fume hood.
-
Reagent Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred acetanilide solution over 30-40 minutes. Maintain the reaction temperature below 20 °C. The solution will develop a reddish-orange color.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into 300 mL of cold water. If any reddish color from excess bromine persists, add 10% sodium thiosulfate solution dropwise until the color disappears.[9]
-
Isolation: The solid product, N-(2-bromo-4,5-dimethylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Part C: Deprotection – Hydrolysis to this compound
-
Setup: Transfer the crude brominated acetanilide from Part B to a 250 mL round-bottom flask. Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with stirring for 1.5 to 2 hours. The solid should dissolve as the reaction progresses.
-
Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize it by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the solution is basic (pH > 8). The free amine will precipitate as an off-white or brownish solid/oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the final product as a crystalline solid.[3][10]
Experimental Workflow Diagram
The entire synthetic sequence is visualized in the workflow diagram below.
Caption: Synthetic workflow for the regioselective bromination of 3,4-dimethylaniline.
Characterization
The identity and purity of the final product, this compound (CAS 22364-29-0), should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: Confirm the substitution pattern by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: Verify the number of unique carbon environments.
-
FT-IR: Identify characteristic peaks for the N-H stretches of the primary amine and the C-Br bond.
-
Mass Spectrometry: Confirm the molecular weight and observe the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reagents. | Ensure reflux time is adequate. Use anhydrous reagents and dry glassware. |
| Polybromination | Reaction temperature too high; excess bromine used. | Strictly maintain the temperature below 20 °C during bromine addition. Use precise stoichiometry for bromine. |
| No reaction in Part B | Acetanilide intermediate is not sufficiently activated. | While unlikely for this substrate, ensure the quality of the brominating agent. A small amount of a Lewis acid catalyst could be considered, but is generally not needed. |
| Incomplete hydrolysis in Part C | Insufficient reflux time or acid concentration. | Increase reflux time to 3 hours. Ensure concentrated HCl is used. Monitor reaction progress by TLC. |
| Oily product after work-up | Product is impure or has a low melting point. | Ensure complete neutralization and thorough washing during extraction. Proceed with purification via recrystallization or column chromatography. |
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tatachemicals.com [tatachemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. Workup [chem.rochester.edu]
- 10. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
Purification of 2-Bromo-4,5-dimethylaniline by Recrystallization: An Application Note and Protocol
This document provides a comprehensive guide for the purification of 2-Bromo-4,5-dimethylaniline, a key intermediate in the synthesis of various organic compounds, through the technique of recrystallization. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed protocol grounded in the principles of physical organic chemistry.
Introduction: The Rationale for Purification
This compound is a substituted aromatic amine whose purity is critical for the success of subsequent synthetic steps. Impurities, often remnants from the synthetic process such as starting materials, by-products, or decomposition products, can lead to low yields, undesired side reactions, and difficulties in the purification of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1] The core principle of this technique lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce the crystallization of the pure compound, leaving the more soluble impurities in the mother liquor.[2]
This application note will detail a robust protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and methods for assessing the purity of the final product.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 22364-29-0 | [3] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| Melting Point | Approx. 51 °C (for the similar 2-Bromo-4,5-dimethoxyaniline) | [4] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
The Science of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures and low solvency at room or reduced temperatures. This differential solubility is the driving force for crystallization upon cooling.
-
Impurities should either be highly soluble at all temperatures or sparingly soluble at all temperatures. This allows for their separation from the desired compound.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."
Based on the structure of this compound, which possesses both non-polar (aromatic ring, methyl groups, bromine) and polar (amine) functionalities, a solvent of intermediate polarity is often a good starting point. Anilines are generally soluble in alcohols.[6] For a similar compound, 4-bromo-N,N-dimethylaniline, recrystallization from alcohol is a documented procedure.[7] Therefore, ethanol is a logical first choice. A mixed solvent system, such as ethanol-water, can also be highly effective for fine-tuning the solubility profile.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Spatula
-
Ice bath
-
Melting point apparatus
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. In a separate flask, heat the recrystallization solvent (ethanol) on a hot plate. Add the hot solvent portion-wise to the flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1]
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value is an indication of high purity. Further analysis by techniques such as NMR or GC-MS can also be performed.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too fast.- The presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.- Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. |
| The product "oils out" instead of crystallizing. | - The melting point of the solute is below the boiling point of the solvent.- The solution is highly supersaturated. | - Redissolve the oil in more hot solvent and cool slowly.- Consider using a solvent with a lower boiling point or a mixed solvent system. |
| Low yield of the final product. | - Incomplete crystallization.- Using an excessive amount of solvent.- Loss of product during transfer or filtration. | - Ensure the solution is sufficiently cooled to maximize crystal formation.- Use the minimum amount of hot solvent for dissolution.- Carefully transfer all material between vessels. |
Expected Results and Purity Assessment
The successful recrystallization of this compound should yield a purified solid with a noticeable improvement in color (if initially colored) and a sharper melting point compared to the crude material.
| Parameter | Crude Material | Purified Material (Expected) |
| Appearance | May be discolored (e.g., brownish) | Off-white to light-colored crystalline solid |
| Melting Point | Broad melting range, lower than the pure compound | Sharp melting point, close to the literature value (approx. 51 °C) |
| Purity (by GC/HPLC) | Lower percentage | >98% (typical target) |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. By carefully selecting the solvent and controlling the cooling rate, a significant increase in purity can be achieved, which is essential for its application in research and development. The protocol and troubleshooting guide provided in this application note serve as a robust starting point for scientists to obtain high-purity this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2-BROMO-4,5-DIMETHOXYANILINE CAS#: 16791-41-6 [m.chemicalbook.com]
- 5. 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Application and Protocol for the Purification of 2-Bromo-4,5-dimethylaniline via Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of 2-Bromo-4,5-dimethylaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for obtaining this key chemical intermediate in high purity. This document emphasizes the scientific principles behind the experimental choices, ensuring a thorough understanding of the purification process.
Introduction and Scientific Principles
This compound is a substituted aromatic amine, a class of compounds that often presents unique challenges during purification by silica gel chromatography. The primary challenge stems from the basic nature of the amine functional group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction can lead to significant peak tailing, poor separation, and, in some cases, irreversible adsorption of the product onto the column.
To circumvent these issues, this protocol incorporates the use of a basic modifier, triethylamine (TEA), in the mobile phase. The addition of a small percentage of TEA neutralizes the acidic sites on the silica gel, preventing strong interactions with the basic aniline and allowing for symmetrical peak elution and improved separation.[1]
The choice of the mobile phase is critical for achieving optimal separation. A common and effective solvent system for the chromatography of moderately polar compounds like substituted anilines is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate.[2][3] The polarity of the eluent is fine-tuned to achieve a target retention factor (Rf) for the desired compound on a Thin-Layer Chromatography (TLC) plate, which serves as a rapid and effective tool for optimizing the separation conditions before committing to a preparative column. An ideal Rf value for the compound of interest is typically in the range of 0.2-0.4 to ensure good separation from both less polar and more polar impurities.[1]
Potential impurities in a sample of this compound often arise from its synthesis, which typically involves the electrophilic bromination of 4,5-dimethylaniline.[4] Consequently, common impurities may include the unreacted starting material (4,5-dimethylaniline) and potentially over-brominated products (e.g., dibromo-4,5-dimethylaniline) or other isomeric monobrominated species. The chromatographic conditions outlined in this guide are designed to effectively separate the target compound from these likely contaminants.
Materials and Methods
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | Varies |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Chromatography Column | Appropriate Size | Standard Supplier |
| Collection Tubes/Flasks | Glass | Standard Supplier |
| Rotary Evaporator | Standard Laboratory | Standard Laboratory |
Analytical Method: Thin-Layer Chromatography (TLC)
Before proceeding with preparative column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
Protocol:
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.
-
On a silica gel TLC plate, use a capillary tube to spot the crude mixture.
-
Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each of these solvent systems, add 0.5-1% (v/v) of triethylamine.
-
Place the spotted TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots. Aromatic compounds like this compound can often be visualized under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[3] Alternatively, staining with a p-anisaldehyde solution followed by gentle heating can be effective for visualizing amines.[3] A simple method for detecting aromatic primary amines involves using cinnamaldehyde as a reagent, which produces a yellow spot.[5][6][7]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
The optimal mobile phase for column chromatography is the one that provides an Rf value of approximately 0.2-0.4 for this compound and good separation from any visible impurities.
Preparative Purification: Column Chromatography
The following is a general protocol for the purification of gram-scale quantities of this compound. The column size and amount of silica gel should be adjusted based on the amount of crude material to be purified. A general guideline is to use 50-100 times the weight of silica gel to the weight of the crude sample.[1]
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate with 1% TEA).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[9]
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance.[8]
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[2] Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the solvent system determined by TLC. If impurities are close to the product spot on the TLC, a gradient elution can be employed. This involves starting with a less polar solvent mixture and gradually increasing the polarity by increasing the proportion of ethyl acetate. For example, start with 95:5 hexane:EtOAc, then move to 90:10, 85:15, and so on. Always maintain the 1% TEA concentration in the eluent.
-
Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[8]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot each fraction on a TLC plate and develop it in the optimized mobile phase.
-
Fractions containing only the spot corresponding to this compound should be combined.
-
-
Isolation of the Pure Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation and Expected Results
The success of the purification is determined by the analysis of the collected fractions. Below is a hypothetical TLC analysis of the column fractions.
Table 1: TLC Analysis of Column Chromatography Fractions
| Fraction # | TLC Spot(s) (Rf) | Composition |
| 1-5 | - | Eluent |
| 6-8 | 0.85 | Less polar impurity |
| 9-12 | 0.35 | Pure this compound |
| 13-15 | 0.35, 0.15 | Mixture of product and more polar impurity |
| 16-18 | 0.15 | More polar impurity (e.g., starting material) |
Note: Rf values are illustrative and will depend on the exact TLC conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | Strong interaction between the basic aniline and acidic silica gel. | Ensure the mobile phase contains 0.5-2% triethylamine (TEA).[1] Consider using a less acidic stationary phase like alumina. |
| Poor Separation | The polarity of the mobile phase is not optimal. | Re-optimize the mobile phase composition using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[1] A shallower gradient during elution may be necessary. |
| Compound Not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Cracked or Channeled Column Bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound by column chromatography. By understanding the principles of analyte-stationary phase interactions and methodically optimizing the mobile phase using TLC, researchers can consistently obtain this valuable chemical intermediate in high purity, suitable for demanding applications in drug discovery and development.
References
- 1. epfl.ch [epfl.ch]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,5-dimethylaniline
Introduction: The Strategic Importance of Biaryl Amines
In the landscape of modern drug discovery and materials science, the biaryl amine scaffold is a privileged structural motif. Its presence is central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering a direct and efficient pathway to these valuable biaryl structures.[1] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-Bromo-4,5-dimethylaniline, a versatile building block for the synthesis of complex molecular architectures.
This compound (CAS No. 22364-29-0) is an electron-rich aryl bromide.[2][3] The presence of the ortho-amino group and two methyl groups on the aromatic ring influences its reactivity in palladium-catalyzed cross-coupling reactions. Understanding these electronic and steric factors is crucial for the rational design of effective coupling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-rich systems like our substrate can sometimes exhibit slower rates of oxidative addition compared to electron-poor counterparts.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple to form the desired biaryl product and a new C-C bond. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary for challenging substrates or to maximize yield and purity.
Recommended Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. For an electron-rich substrate like this compound, a catalyst system that is both highly active and resistant to deactivation is recommended.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the catalytic species. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base that effectively promotes transmetalation. |
| Solvent | 1,4-Dioxane (anhydrous and degassed) | A common solvent for Suzuki couplings that dissolves both organic and inorganic reagents well. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for the Suzuki coupling of electron-rich bromoanilines.[2]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri-tert-butylphosphine (3.6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.2 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 200.1 mg), the arylboronic acid (1.1 mmol), cesium carbonate (1.2 mmol, 390.9 mg), and Pd₂(dba)₃ (0.015 mmol, 13.7 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.
-
Ligand and Solvent Addition: In a glovebox or under a positive pressure of inert gas, add the tri-tert-butylphosphine (0.036 mmol, 7.3 mg). Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-4,5-dimethylaniline.
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading or reaction temperature. The choice of ligand can also be critical; for particularly challenging couplings, more advanced biarylphosphine ligands such as SPhos or XPhos may be beneficial.
-
Homocoupling of Boronic Acid: The formation of biaryl products derived from the homocoupling of the boronic acid can be an issue. This is often exacerbated by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is crucial.
-
Protodeboronation: The loss of the boronic acid functional group from the coupling partner can occur, especially at elevated temperatures and in the presence of water. Using anhydrous solvents and a strong base can help to mitigate this side reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of N-aryl-4,5-dimethylaniline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important transformation.
References
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylaniline
A Senior Application Scientist's Guide to Robust C-N Cross-Coupling
This document provides an in-depth technical guide for performing the Buchwald-Hartwig amination on 2-bromo-4,5-dimethylaniline. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this critical C-N bond-forming reaction. The protocols and insights herein are grounded in established mechanistic principles and extensive practical application.
Foundational Principles: The 'Why' Behind the 'How'
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of aryl halides with amines.[1][2][3] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]
The reaction with this compound is of particular interest due to the electron-rich nature of the aniline ring. The two methyl groups donate electron density, which can influence the electronics of the aryl halide and the resulting product. This guide will address the specific considerations for this type of substrate.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The catalytic cycle, illustrated below, generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[4][5] For aryl bromides, this is often the rate-determining step.[6][7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[5] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without catalyst inhibition.[8][9][10]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][4]
Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.
Strategic Component Selection: The Pillars of Success
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent. For an electron-rich and potentially hindered substrate like this compound, these choices are particularly critical.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, directly entering the catalytic cycle. Pd(OAc)₂ is a more air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[2] The choice often comes down to laboratory availability and handling preferences. |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or Josiphos-type ligands.[1][11] | For electron-rich aryl bromides and potentially hindered amines, bulky and electron-rich phosphine ligands are essential.[12][13] These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination.[12] The development of such sterically hindered ligands has been pivotal in expanding the reaction's scope.[1][12] |
| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄). | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[5] NaOtBu is a common and effective choice. For base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary, though this may require higher temperatures.[4] The role of the base is crucial and its effectiveness can be solvent-dependent.[8][9][10] |
| Solvent | Toluene, Dioxane, or tert-Butanol (t-BuOH). | Anhydrous, degassed aprotic solvents are standard.[5][14] Toluene is a frequent choice due to its high boiling point and ability to dissolve the various components. The solvent's polarity can influence the reaction mechanism and the stability of catalytic intermediates.[15][16][17][18] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Reagents and Equipment
-
This compound
-
Amine coupling partner (e.g., Morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and needles
Step-by-Step Procedure
-
Catalyst Pre-formation (Optional but Recommended):
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol% ligand).
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add a portion of the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active Pd(0)-ligand complex.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the base (e.g., 1.4 equivalents of Sodium tert-butoxide).
-
In a separate, dry vial, dissolve this compound (1.0 equivalent) in the remaining anhydrous solvent.
-
Add the amine (1.2 equivalents) to the solution of the aryl bromide.
-
Using a syringe, transfer the solution of the aryl bromide and amine to the Schlenk flask containing the catalyst and base.
-
-
Reaction Execution:
-
Monitoring and Workup:
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.[19]
-
Figure 2. General Experimental Workflow for Buchwald-Hartwig Amination.
Expert Insights & Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Conversion | - Inactive catalyst (degraded precursor or ligand).- Insufficiently anhydrous/degassed conditions.- Inappropriate base or solvent.- Low reaction temperature. | - Use fresh, high-purity reagents and properly dried solvents.[14]- Ensure a truly inert atmosphere.- Screen different ligands, bases, and solvents.[14]- Incrementally increase the reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation: Reductive removal of the bromine.- Diarylation: Coupling of a second aryl halide to the product amine.- Homocoupling: Formation of biaryl compounds.[20] | - The choice of ligand is critical to minimize side reactions. Bulky ligands can prevent diarylation.[21]- Adjust the stoichiometry of the amine (a slight excess is typical).- Lowering the catalyst loading can sometimes reduce side reactions. |
| Inconsistent Results | - Variability in reagent quality (especially the base).- Trace oxygen or moisture. | - Use a consistent source for reagents, particularly the base (e.g., NaOtBu can degrade over time).- Re-verify the integrity of the inert atmosphere setup. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile transformation. Success is predicated on a solid mechanistic understanding and careful control over the key reaction parameters: the palladium source, the ligand architecture, the base, and the solvent system. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently and reproducibly synthesize valuable N-aryl aniline compounds for applications across the chemical sciences.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pure.york.ac.uk [pure.york.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethylaniline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Bromo-4,5-dimethylaniline in Synthesis
This compound is a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive bromine atom ortho to an amino group on a dimethyl-substituted benzene ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry and materials science, enabling the construction of complex molecular architectures from readily accessible precursors.[1] The strategic placement of the functional groups allows for the regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[2][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we will present detailed, field-proven protocols to empower researchers to confidently and successfully employ this versatile substrate in their synthetic endeavors.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency and success of these transformations are highly dependent on the careful selection of the palladium source, ligands, base, and solvent.
A generalized catalytic cycle is depicted below:
Caption: Generalized Palladium Catalytic Cycle.
The Critical Role of Ligands
The choice of ligand is paramount to the success of a cross-coupling reaction. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of the elementary steps in the catalytic cycle.[5][7] Electron-rich and sterically bulky phosphine ligands, for instance, are known to facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.[7][8] The development of specialized ligands has been a key driver in expanding the scope and efficiency of palladium-catalyzed reactions.[5][9]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely utilized cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[10][11] This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Reaction Setup Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv.).[13]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common, relatively inexpensive Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[14] |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes high catalytic activity, often allowing for lower catalyst loadings.[15] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step.[16] Other bases like K₃PO₄ or Cs₂CO₃ can be used for more challenging substrates. |
| Solvent | Dioxane/Water | A common solvent system that effectively dissolves both organic and inorganic reagents. Water is often crucial for the efficiency of the Suzuki coupling. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18] This reaction has become a cornerstone of medicinal chemistry for constructing the C-N bonds prevalent in many drug candidates.[19]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the coupling of an aryl bromide with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source, which does not require in situ reduction, often leading to more reproducible results. |
| Ligand | XPhos | A highly effective, sterically demanding, and electron-rich ligand for C-N bond formation, particularly with challenging substrates.[8] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[20] |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvent commonly used for Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Necessary to overcome the activation barriers for oxidative addition and reductive elimination. |
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[17][21]
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a sp²-hybridized carbon of an aryl halide and a sp-hybridized carbon of a terminal alkyne.[22] This reaction is typically co-catalyzed by palladium and copper salts.[23]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in degassed THF and triethylamine.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) and CuI (1-2 mol%) to the solution.[15]
-
Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A common, air-stable Pd(0) catalyst suitable for a wide range of Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[24] |
| Base | Triethylamine (Et₃N) | Acts as both the base to deprotonate the terminal alkyne and often as the solvent. |
| Solvent | THF | A common aprotic solvent that effectively dissolves the reactants and catalysts. |
| Temperature | Room temp. to 60 °C | The reaction is often efficient at room temperature, but gentle heating can accelerate the conversion of less reactive substrates.[22] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of substituted aniline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient pathways to form C-C and C-N bonds, which are critical linkages in many biologically active compounds. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this valuable building block to advance their synthetic programs in drug discovery and materials science. The protocols provided herein serve as a validated starting point for the development of novel molecular entities.
References
- 1. echemi.com [echemi.com]
- 2. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. jmcct.com [jmcct.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-4,5-dimethylaniline in Modern Medicinal Chemistry
Abstract
2-Bromo-4,5-dimethylaniline (CAS No: 22364-29-0) has emerged as a pivotal structural motif and versatile synthetic intermediate in the landscape of contemporary drug discovery.[1] Its unique substitution pattern—a reactive bromine atom ortho to an amino group, flanked by two methyl substituents—provides a strategic entry point for the construction of complex molecular architectures. These features are particularly amenable to modern palladium-catalyzed cross-coupling reactions, making this aniline derivative an indispensable building block. This guide provides an in-depth exploration of its applications, focusing on its crucial role in the synthesis of potent kinase inhibitors for targeted cancer therapy. We present detailed, field-proven protocols for key synthetic transformations, explain the rationale behind experimental choices, and offer a technical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable compound.
Introduction: A Versatile Building Block for Targeted Therapeutics
In the quest for novel therapeutics, the identification of versatile and strategically functionalized starting materials is paramount. This compound serves as a prime example of such a compound. Its structure is not merely a collection of functional groups but a carefully arranged scaffold that offers predictable reactivity and steric control. The aniline moiety provides a nucleophilic center and a handle for further functionalization, while the ortho-bromine atom is an ideal electrophilic partner for a suite of powerful C-C and C-N bond-forming reactions.[2]
This combination has made this compound a cornerstone intermediate in the synthesis of numerous biologically active molecules, most notably in the development of kinase inhibitors.[3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, small molecules that can selectively inhibit specific kinases are at the forefront of precision oncology. The this compound core is prominently featured in the structure of Trametinib, a highly potent and selective inhibitor of MEK1 and MEK2 kinases, which are central components of the MAPK/ERK signaling pathway.[7][8][9]
This document will dissect the strategic application of this intermediate, providing both the theoretical framework and practical, step-by-step protocols essential for its successful implementation in a research and development setting.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing (by induction) bromine atom defines its reactivity.
| Property | Value |
| CAS Number | 22364-29-0[1] |
| Molecular Formula | C₈H₁₀BrN[1] |
| Molecular Weight | 200.08 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 43-47 °C (lit.) |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM). |
The primary utility of this compound stems from its capacity to participate in palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The adjacent amino group can influence the reaction's outcome, sometimes requiring protection or careful selection of ligands to prevent catalyst inhibition.
Core Application: A Key Intermediate for Kinase Inhibitors
The MAPK/ERK signaling pathway is a critical cascade that transduces signals from cell surface receptors to DNA in the nucleus, controlling fundamental processes like cell proliferation, differentiation, and survival.[10] Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, particularly melanoma.[11][12][13]
Case Study: Synthesis of Trametinib (MEK Inhibitor)
Trametinib is a potent allosteric inhibitor of MEK1/2, approved for treating BRAF V600E/K-mutant metastatic melanoma and other cancers.[8][14][15] The synthesis of its complex pyridopyrimidine core critically relies on this compound as a key starting material. The aniline serves as the foundational piece onto which the rest of the heterocyclic structure is assembled, with the bromine atom later participating in a crucial cross-coupling reaction to install a side chain essential for its biological activity.
The general synthetic logic involves using the aniline's nucleophilicity to form an initial C-N bond, followed by cyclization to build the core scaffold. The bromine atom is retained until a late stage, where it is typically displaced via a Suzuki or Stille coupling. This strategy highlights the importance of the compound's pre-installed functionalities.
Field-Proven Synthetic Protocols
The true value of this compound is realized through its application in robust and scalable chemical reactions. The following protocols provide a validated starting point for two of the most powerful C-N and C-C bond-forming reactions in the medicinal chemist's toolkit.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C(aryl)-N bonds.[16][17] This reaction is indispensable for synthesizing substituted anilines and heterocyclic compounds. The protocol below is a general guide, and optimization of the ligand, base, and solvent may be required for specific amine coupling partners.
Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting Pd(II) complex coordinates with the incoming amine. A base then deprotonates the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the Pd(0) catalyst.[18]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)[19]
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aniline.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-4,5-dimethylaniline derivative.
Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often used to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction.[16] The base is required to deprotonate the amine, forming the palladium-amido complex necessary for the final bond formation.[18]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly robust and versatile method for forming C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds.[20][21] It is widely used to elaborate the core structures of drug candidates.
Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond; (2) Transmetalation , where the organic group from a boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[21]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinyl-boronic acid or ester (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)[20]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)[22]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed solvent system via syringe. An aqueous co-solvent is typically required to facilitate the dissolution of the base and the transmetalation step.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80–120 °C) with vigorous stirring.[20]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[22]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Causality Note: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then efficiently transfers its organic group to the palladium center.[21] The choice of solvent system is also important; a mixture like dioxane/water often provides a good balance of solubility for both the organic and inorganic reagents.[22]
Conclusion
This compound is a high-value, strategically designed intermediate that provides a robust and reliable entry point for the synthesis of complex pharmaceutical agents. Its well-defined reactivity in cornerstone reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists. As demonstrated by its role in the synthesis of the MEK inhibitor Trametinib, this compound facilitates the construction of privileged scaffolds for targeted therapies. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this compound in their drug discovery and development programs, accelerating the journey from concept to clinic.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of BRAF Dimer Inhibitors to Treat Drug Resistant Melanoma - Ronen Marmorstein [grantome.com]
- 12. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Strategic Role of 2-Bromo-4,5-dimethylaniline in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Workhorse of Crop Protection
In the intricate world of agrochemical synthesis, the selection of starting materials is a critical determinant of the final product's efficacy, safety, and economic viability. Among the vast array of chemical building blocks, substituted anilines have emerged as pivotal intermediates, particularly in the development of modern fungicides and herbicides.[1][2] This guide focuses on a specific, yet highly strategic molecule: 2-Bromo-4,5-dimethylaniline . While not as ubiquitously cited as some of its isomers, its unique substitution pattern offers a compelling platform for the synthesis of novel active ingredients, particularly within the highly successful class of pyrazole carboxamide fungicides.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic utility of this compound, provide detailed protocols for its preparation and subsequent use in the synthesis of a model agrochemical, and discuss the underlying chemical principles that make it a valuable synthon in the quest for more effective and sustainable crop protection solutions.
Chemical Profile and Strategic Significance
This compound (CAS No: 22364-29-0) is an aromatic amine characterized by a bromine atom positioned ortho to the amino group, and two methyl groups at the 4 and 5 positions of the benzene ring.[3] This specific arrangement of substituents imparts a unique combination of steric and electronic properties that can be strategically exploited in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 22364-29-0 | [3] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [3] |
| Appearance | Pale brown crystalline solid or off-white solid | [4] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents | [2] |
The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino group is a key functional group for the formation of amide bonds, a common linkage in many agrochemicals. The dimethyl substitution pattern influences the molecule's lipophilicity and can play a crucial role in the binding of the final agrochemical to its target protein.
Application in the Synthesis of Pyrazole Carboxamide Fungicides
A significant application of substituted anilines in the agrochemical industry is in the synthesis of pyrazole carboxamide fungicides.[5][6][7][8] These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.
While a commercially available fungicide explicitly derived from this compound is not prominently documented, its structure is ideally suited for the synthesis of novel SDHI fungicides. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline.
The following sections will detail the synthesis of this compound and its subsequent use in a hypothetical, yet chemically sound, synthesis of a novel pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 3,4-dimethylaniline. The directing effects of the amino and methyl groups will favor the substitution at the 2-position.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
3,4-Dimethylaniline (99%)
-
N-Bromosuccinimide (NBS) (99%)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous acetonitrile.
-
Bromination: Cool the solution to 0°C using an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Part 2: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This protocol describes the amide coupling of this compound with a pyrazole carboxylic acid chloride to form a hypothetical fungicide.
Reaction Scheme:
A schematic for the synthesis of a hypothetical fungicide.
Materials:
-
This compound (from Part 1)
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Amide Bond Formation: Add triethylamine (1.2 eq) to the solution and cool to 0°C. In a separate flask, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by a saturated aqueous sodium bicarbonate solution, and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the target pyrazole carboxamide fungicide.
Structure-Activity Relationship Insights
The unique structural features of this compound are anticipated to contribute significantly to the biological activity of the resulting pyrazole carboxamide fungicide.
-
The Dimethyl Groups: The methyl groups at the 4 and 5 positions increase the lipophilicity of the molecule, which can enhance its ability to penetrate fungal cell membranes. Their specific placement can also influence the molecule's conformation, potentially leading to a better fit within the active site of the target enzyme, succinate dehydrogenase.
-
The Bromo Group: The bromine atom at the 2-position provides steric bulk, which can be crucial for orienting the molecule correctly within the enzyme's binding pocket. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.
-
The Amide Linkage: The amide bond is a key structural feature of SDHI fungicides, participating in hydrogen bonding interactions with amino acid residues in the active site of the target protein.
Conclusion
This compound represents a valuable and strategically important intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern offers a versatile platform for the creation of new active ingredients with potentially enhanced biological activity. The protocols provided in this guide offer a practical framework for the synthesis of this key intermediate and its application in the development of next-generation pyrazole carboxamide fungicides. Further exploration of its use in the synthesis of other classes of agrochemicals is warranted and holds promise for the future of sustainable agriculture.
References
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4,5-dimethylaniline as a Versatile Building Block for Advanced Materials
Introduction: Unlocking Potential in Materials Science
2-Bromo-4,5-dimethylaniline is a substituted aromatic amine that serves as a highly valuable and versatile building block in the synthesis of advanced functional materials. Its unique combination of a reactive bromine site, an electron-donating amino group, and methyl substituents on the aromatic ring allows for tailored molecular design, making it a precursor of significant interest for organic electronics and polymer chemistry. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The dimethylaniline moiety itself is a well-known component in materials designed for charge transport, particularly as a hole-transporting unit.
This guide provides an in-depth exploration of the application of this compound in materials science, with a focus on the synthesis of triarylamine-based hole-transporting materials (HTMs) for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the molecular design.
Core Application: Synthesis of Triarylamine-Based Hole-Transporting Materials
Triarylamines are a cornerstone class of materials in organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and morphological stability in thin films. The nitrogen atom's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its movement through the material. This compound is an ideal starting material for the synthesis of asymmetric triarylamines through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1]
The general strategy involves coupling this compound with a diarylamine to introduce a third aryl group at the nitrogen center, thereby creating a triarylamine core. The methyl groups on the aniline ring can enhance the solubility of the resulting material and influence its morphological properties in the solid state.
Rationale for Molecular Design
The choice of this compound as a building block for HTMs is underpinned by several key factors:
-
Tunable Electronic Properties: The electron-donating nature of the dimethylaniline core can be further modulated by the choice of the diarylamine coupling partner. This allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting triarylamine, which is crucial for efficient hole injection from the anode and transport to the emissive layer in an OLED.
-
Enhanced Solubility and Film Formation: The presence of the two methyl groups on the aromatic ring disrupts intermolecular packing, which can improve the solubility of the final material in common organic solvents. This is a critical parameter for solution-based processing of organic electronic devices.
-
Morphological Stability: The non-planar, propeller-like structure of triarylamines contributes to their amorphous nature, which is beneficial for forming stable, uniform thin films and preventing crystallization that can degrade device performance.
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine Precursor via Buchwald-Hartwig Amination
This protocol details the synthesis of N,N-diphenyl-(4,5-dimethyl-2-aminophenyl)amine, a representative triarylamine derived from this compound and diphenylamine.
Reaction Scheme:
Caption: Synthesis of a triarylamine via Buchwald-Hartwig amination.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 22364-29-0 | 200.08 | 5.0 | 1.0 |
| Diphenylamine | 122-39-4 | 169.22 | 6.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.01 |
| Tri(tert-butyl)phosphine (P(tBu)₃) | 13716-12-6 | 202.25 | 0.1 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 7.0 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (0.67 g, 7.0 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: To the same flask, add palladium(II) acetate (11.2 mg, 0.05 mmol) and tri(tert-butyl)phosphine (20.2 mg, 0.1 mmol).
-
Reactant Addition: Add this compound (1.0 g, 5.0 mmol) and diphenylamine (1.02 g, 6.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL) to the flask.
-
Reaction Conditions: Seal the Schlenk flask and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triarylamine product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like P(tBu)₃ is highly effective for the Buchwald-Hartwig amination of aryl bromides.[2][3] The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine, which is a key step in the catalytic cycle.[2]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Anhydrous Solvent: Water can interfere with the reaction by reacting with the base and potentially deactivating the catalyst.
Workflow and Logic
The successful application of this compound in materials synthesis hinges on a logical workflow that encompasses molecular design, synthesis, purification, and characterization.
Caption: Logical workflow for material synthesis using this compound.
Conclusion and Future Outlook
This compound is a promising and under-explored building block for the synthesis of advanced organic materials. Its chemical structure is well-suited for the creation of triarylamine-based hole-transporting materials through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronic devices. Further research into the derivatization of this compound could lead to the discovery of novel materials with enhanced performance and stability, contributing to the advancement of materials science.
References
Application Notes & Protocols for the Synthesis of 2-Bromo-4,5-dimethylaniline Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Bromo-4,5-dimethylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and functional materials. These application notes detail two primary synthetic strategies: a direct bromination of 3,4-dimethylaniline and a more regioselective approach utilizing an N-acetyl protecting group. The guide is intended for researchers, chemists, and process development scientists. It emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and addresses common challenges such as regioselectivity and product purification.
Introduction: The Strategic Importance of this compound
Substituted anilines are foundational scaffolds in modern organic chemistry, particularly within medicinal chemistry and materials science. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a highly sought-after building block. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amine and methyl groups can be further functionalized to modulate the physicochemical properties of the final molecule.
Derivatives of brominated dimethylanilines are integral to the synthesis of diverse compounds, including agrochemicals, dyes, and crucially, active pharmaceutical ingredients (APIs).[1] For instance, related bromo-aniline structures are key precursors in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other therapeutic agents.[2]
The primary challenge in the synthesis of this compound lies in achieving high regioselectivity. The starting material, 3,4-dimethylaniline, possesses a highly activated aromatic ring, making it susceptible to over-bromination and the formation of multiple isomers. This guide provides robust protocols designed to maximize the yield of the desired 2-bromo isomer.
Core Principles: Mechanistic Insights into Aniline Bromination
The synthesis of this compound is achieved via electrophilic aromatic substitution. Understanding the directing effects of the substituents on the aniline ring is critical for controlling the reaction's outcome.
-
Activating & Directing Effects: The amino group (-NH₂) is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions by donating its lone pair of electrons into the aromatic system.[3] The methyl groups (-CH₃) are weaker activators, also directing to ortho and para positions. In 3,4-dimethylaniline, the positions ortho to the potent -NH₂ director are C2 and C6. The para position is blocked. Therefore, electrophilic attack is heavily favored at the C2 and C6 positions.
-
The Challenge of Polybromination: The high electron density of the aniline ring makes it extremely reactive, often leading to the spontaneous formation of polybrominated products, even in the absence of a traditional Lewis acid catalyst.[3] Controlling the stoichiometry of the brominating agent and the reaction temperature is essential but often insufficient to prevent side products.
-
Controlling Regioselectivity with Protecting Groups: To moderate the reactivity of the amino group and enhance regioselectivity, a common and effective strategy is to temporarily convert it into an amide (e.g., an acetamide).[4] The resulting N-acetyl group is still an ortho-, para- director but is significantly less activating because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[3] Furthermore, the steric bulk of the acetyl group can sterically hinder the ortho positions, often favoring substitution at the less hindered para position. In the case of N-(3,4-dimethylphenyl)acetamide, the less sterically hindered C2 position is the favored site for bromination over the C6 position, which is flanked by the bulky acetylamino group.
Workflow of Synthetic Strategies
The following diagram illustrates the two primary pathways for synthesizing the target compound.
References
Application Note & Protocols: Strategic Derivatization of the Amino Group of 2-Bromo-4,5-dimethylaniline
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group of 2-Bromo-4,5-dimethylaniline. As a versatile aromatic building block, this compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Modification of its amino moiety is a fundamental strategy to modulate its chemical reactivity, steric profile, and physicochemical properties. This document explores four principal derivatization pathways: N-acylation, N-sulfonylation, N-alkylation, and diazotization. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents step-by-step protocols suitable for researchers in organic synthesis and drug development.
Introduction
The Role of this compound in Synthesis
This compound is a strategically substituted aromatic amine. Its structure incorporates an electron-donating amino group, two activating methyl groups, and a bromine atom. This unique combination of functional groups allows for a diverse range of chemical transformations. The amino group serves as a nucleophile or a directing group, while the bromine atom is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures.[1]
Rationale for Amino Group Derivatization
The primary amino group is highly reactive and strongly activating in electrophilic aromatic substitution, often leading to undesired side reactions like polysubstitution.[3] Derivatization is employed to:
-
Protect the Amine: Temporarily mask the amino group's reactivity during subsequent synthetic steps.
-
Modulate Reactivity: Reduce the powerful activating nature of the amine, allowing for more controlled and selective reactions on the aromatic ring.[3]
-
Introduce New Functionality: Convert the amine into a different functional group (e.g., via diazotization) to access a wider range of derivatives.
-
Alter Physicochemical Properties: Modify solubility, lipophilicity, and hydrogen bonding capabilities, which is critical in medicinal chemistry.
Overview of Key Derivatization Strategies
This guide details four cornerstone strategies for modifying the -NH₂ group of this compound:
-
N-Acylation: Formation of an amide to serve as a robust protecting group.
-
N-Sulfonylation: Creation of a sulfonamide for bioisosteric replacement or as a stable linker.
-
N-Alkylation: Introduction of alkyl groups to synthesize secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, a versatile intermediate for a host of functional group transformations.
Critical Safety & Handling Procedures
Hazard Profile
This compound is a hazardous substance and must be handled with appropriate precautions.[4] It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious skin and eye irritation.[4][5]
| Property | Value | Reference |
| CAS Number | 22364-29-0 | [6] |
| Molecular Formula | C₈H₁₀BrN | [6] |
| Molecular Weight | 200.08 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 52 - 54 °C | [4] |
| Hazard Statements | H302+H312+H332, H315, H319 | [4] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [4][8] |
Recommended Handling Practices
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[4][5] Ensure an eyewash station and safety shower are readily accessible.[5][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8][9]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust generation is unavoidable.[4][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Strategic Workflow for Derivatization
The selection of a derivatization strategy is dictated by the overall synthetic goal. The following diagram outlines a general decision-making workflow.
Caption: Decision Workflow for Derivatization.
Protocol I: N-Acylation for Protection and Reactivity Modulation
Principle & Rationale
N-acylation converts the primary amine into a less basic and less activating amide group.[10] This transformation is crucial for preventing polysubstitution during subsequent electrophilic aromatic substitution reactions.[3] The acetyl group can be easily removed later by acid or base hydrolysis, restoring the amine. Acetic anhydride is a common, effective, and readily available acylating agent.
Workflow for N-Acetylation
Caption: N-Acetylation Reaction Scheme.
Detailed Experimental Protocol: Synthesis of N-(2-Bromo-4,5-dimethylphenyl)acetamide
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.0 | 1.0 |
| Acetic Anhydride (Ac₂O) | 102.09 | 0.51 g (0.47 mL) | 5.0 | 1.0 |
| DMAP (cat.) | 122.17 | 31 mg | 0.25 | 0.05 |
| Chloroform (CHCl₃) | - | 20 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.00 g, 5.0 mmol) in chloroform (20 mL).[11]
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (31 mg, 0.25 mmol, 5 mol%) to the solution.[11]
-
Reagent Addition: Add acetic anhydride (0.47 mL, 5.0 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
Characterization & Validation
-
Appearance: White to off-white solid.
-
Melting Point: Compare with literature values.
-
¹H NMR: Expect a singlet for the acetyl methyl group (~2.2 ppm) and a singlet for the amide N-H proton, in addition to aromatic and methyl signals from the parent structure.
-
IR Spectroscopy: Look for a strong C=O stretch (~1660 cm⁻¹) and an N-H stretch (~3280 cm⁻¹).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and re-check TLC. Ensure adequate heating. |
| Low Yield | Product loss during work-up or purification. | Perform extractions carefully. Optimize recrystallization solvent system. |
| Oily Product | Presence of unreacted starting material or impurities. | Ensure complete reaction via TLC. Purify via flash column chromatography if recrystallization fails. |
Protocol II: N-Sulfonylation for Bioisosteric Replacement and Linker Synthesis
Principle & Rationale
N-sulfonylation with reagents like p-toluenesulfonyl chloride (TsCl) yields a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or phenols, and are exceptionally stable to chemical and metabolic degradation.[12] The reaction is typically run in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger.[10]
Workflow for N-Tosylation
Caption: N-Tosylation Reaction Scheme.
Detailed Experimental Protocol: Synthesis of N-(2-Bromo-4,5-dimethylphenyl)-4-methylbenzenesulfonamide
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.05 g | 5.5 | 1.1 |
| Pyridine | 79.10 | 10 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Dissolve this compound (1.00 g, 5.0 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar at room temperature.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) portion-wise to the solution over 10 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl (50 mL). A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove pyridine hydrochloride.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure sulfonamide product.
Characterization & Validation
-
Appearance: White crystalline solid.
-
¹H NMR: Disappearance of the broad -NH₂ signal and appearance of a new N-H singlet. Signals for the tosyl group's aromatic protons and methyl group will be present.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction Stalls | TsCl has hydrolyzed due to moisture. | Use freshly opened or purified TsCl. Ensure pyridine is anhydrous. |
| Product is an oil | Impurities are preventing crystallization. | Purify by column chromatography (silica gel, hexane/ethyl acetate gradient). |
| Low Yield | Incomplete precipitation during acid work-up. | Ensure the pH is strongly acidic (~1-2). Extract the acidic aqueous layer with ethyl acetate to recover any dissolved product. |
Protocol III: N-Alkylation for Structural Elaboration
Principle & Rationale
N-alkylation introduces alkyl substituents onto the nitrogen atom. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination is a more controlled method for preparing N,N-dimethylated anilines.[10][13] This method involves reacting the primary amine with an aldehyde (formaldehyde, often from paraformaldehyde) to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.[13][14]
Workflow for Reductive Amination
Caption: Reductive Amination Scheme.
Detailed Experimental Protocol: Synthesis of 2-Bromo-N,N,4,5-tetramethylaniline
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.0 | 1.0 |
| Paraformaldehyde | (30.03)n | 0.45 g | ~15.0 | ~3.0 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 0.94 g | 15.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
| Glacial Acetic Acid | 60.05 | 4.3 mL | 75.0 | 15.0 |
Procedure:
-
Reaction Setup: To a stirred slurry of this compound (1.00 g, 5.0 mmol) and paraformaldehyde (0.45 g, ~15.0 mmol) in anhydrous THF (50 mL), add sodium cyanoborohydride (0.94 g, 15.0 mmol).[13]
-
Reagent Addition: Carefully add glacial acetic acid (4.3 mL) dropwise to the mixture at room temperature.
-
Reaction: Heat the resulting mixture to 50-60 °C and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization & Validation
-
¹H NMR: The broad -NH₂ signal will be replaced by a singlet integrating to 6H for the two N-CH₃ groups.
-
TLC Analysis: The product will have a higher Rf value than the starting aniline in non-polar solvent systems.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Mono-methylation only | Insufficient reagents or reaction time. | Increase the equivalents of paraformaldehyde and NaBH₃CN. Extend the reaction time. |
| Rearrangement of Bromine | This is a known side reaction for some bromoanilines under certain alkylation conditions.[15] | Reductive amination is generally mild. If rearrangement is observed, screen other reducing agents or lower the reaction temperature. |
Protocol IV: Diazotization for Functional Group Interconversion
Principle & Rationale
Diazotization converts a primary aromatic amine into a diazonium salt (-N₂⁺). This reaction is performed at low temperatures (0-5 °C) using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl).[16][17] Aromatic diazonium salts are highly valuable synthetic intermediates that can be transformed into a wide array of functional groups through subsequent reactions (e.g., Sandmeyer reaction to install halides or cyano groups).[16]
Workflow for Diazotization and Sandmeyer Reaction
Caption: Diazotization-Sandmeyer Scheme.
Detailed Experimental Protocol: Synthesis of 2-Bromo-1-chloro-4,5-dimethylbenzene via Diazotization
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.0 | 1.0 |
| Concentrated H₂SO₄ | 98.08 | 5 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.38 g | 5.5 | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.54 g | 5.5 | 1.1 |
| Concentrated HCl | 36.46 | 5 mL | - | - |
Procedure:
-
Diazonium Salt Formation:
-
In a 100 mL beaker, carefully add concentrated H₂SO₄ (5 mL) to water (10 mL) with cooling in an ice bath.
-
Add this compound (1.00 g, 5.0 mmol) to the cold acid solution and stir until dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (0.38 g, 5.5 mmol) in a minimal amount of cold water (~2 mL).
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for an additional 20 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve CuCl (0.54 g, 5.5 mmol) in concentrated HCl (5 mL).
-
Carefully and slowly add the cold diazonium salt solution to the CuCl/HCl solution. Vigorous evolution of N₂ gas will occur.
-
Once the addition is complete, warm the mixture gently on a water bath (40-50 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the mixture and extract with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with 2M NaOH, then with water.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude product by distillation or column chromatography.
-
Characterization & Validation
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the product's identity and purity, and for identifying byproducts.
-
¹H NMR: The aromatic region will change significantly. The two methyl groups should remain as singlets.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Dark, tarry byproducts | Diazonium salt decomposed due to elevated temperature. | Maintain temperature rigorously below 5 °C during diazotization. Add NaNO₂ solution very slowly. |
| Formation of Phenol | Diazonium salt reacted with water. | Ensure the Sandmeyer reagent (CuCl/HCl) is ready and add the diazonium salt to it immediately after formation. |
Summary of Derivatization Strategies
| Strategy | Primary Reagents | Key Transformation | Purpose & Application |
| N-Acylation | Acetic Anhydride, Acetyl Chloride | Amine → Amide | Protection, deactivation for selective electrophilic substitution.[3] |
| N-Sulfonylation | Tosyl Chloride, Mesyl Chloride | Amine → Sulfonamide | Introduce stable, bioisosteric groups; create linkers.[12] |
| N-Alkylation | Paraformaldehyde, NaBH₃CN | Amine → Tertiary Amine | Increase basicity, introduce lipophilic groups, modify structure.[13] |
| Diazotization | NaNO₂, Strong Acid | Amine → Diazonium Salt | Intermediate for conversion to -OH, -X, -CN, -H, etc.[16] |
References
- 1. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. 4-Bromo-2,5-dimethylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. 2'-BROMO-4'-CHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Bromo-2-(morpholine-4-sulfonyl)aniline|CAS 1179191-32-2 [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 15. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. learncbse.in [learncbse.in]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Introduction: The Synthetic Challenge of 2-Bromo-4,5-dimethylaniline
An in-depth guide to navigating the complexities of synthesizing 2-Bromo-4,5-dimethylaniline, tailored for chemistry professionals. This resource provides detailed troubleshooting, step-by-step protocols, and expert analysis to overcome common experimental hurdles.
This compound is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis, typically achieved through the electrophilic bromination of 3,4-dimethylaniline, presents several challenges rooted in the principles of electrophilic aromatic substitution. The high reactivity of the aniline ring, coupled with the directing effects of three activating substituents (one amino, two methyl), makes controlling regioselectivity and preventing side reactions a significant hurdle.
This technical support guide addresses the most common issues encountered during this synthesis, providing a framework for troubleshooting and optimization in a practical, question-and-answer format.
Core Synthetic Pathway: A Three-Step Approach
The most reliable synthesis of this compound involves a three-step sequence designed to control the powerful activating nature of the amino group.
Technical Support Center: Synthesis of 2-Bromo-4,5-dimethylaniline
Welcome to the technical support guide for the synthesis of 2-Bromo-4,5-dimethylaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Synthesis Overview: The Challenge of Regioselectivity
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution of 3,4-dimethylaniline. The core challenge lies in controlling the regioselectivity of the bromination. The aniline starting material contains three activating groups: a strongly activating amino group (-NH₂) and two moderately activating methyl groups (-CH₃).
The amino group is a powerful ortho, para-director. The methyl groups also direct incoming electrophiles to their ortho and para positions. This confluence of directing effects on a highly activated aromatic ring can lead to a mixture of mono-, di-, and even tri-brominated products, significantly reducing the yield of the desired 2-bromo isomer. The primary strategies for improving yield, therefore, revolve around moderating the reactivity of the ring and sterically or electronically favoring substitution at the C2 position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My overall yield is extremely low, and I see multiple products on my TLC plate. What's happening?
Answer: This is the most common issue and typically points to a lack of control over the electrophilic substitution, resulting in polysubstitution and the formation of unwanted isomers.
-
Primary Cause: Over-activation by the Amino Group. The lone pair of electrons on the amino nitrogen strongly activates the aromatic ring, making it highly susceptible to multiple brominations. Direct bromination of anilines is often difficult to control.[1][2]
-
Solution: Amine Protection. The most effective strategy is to temporarily "tame" the amino group by converting it into an amide, typically an acetamide. The N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. This moderation prevents polysubstitution. Furthermore, the bulky acetyl group provides steric hindrance at the C6 position, favoring electrophilic attack at the less hindered C2 position. The synthesis, therefore, becomes a three-step process:
-
Protection: Acetylation of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide.
-
Bromination: Selective bromination of the protected intermediate.
-
Deprotection: Hydrolysis of the amide back to the desired amine.
-
-
Secondary Cause: Incorrect Stoichiometry. Using an excess of the brominating agent (e.g., molecular bromine or NBS) will inevitably lead to over-bromination.
-
Solution: Precise Reagent Control. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. The reaction should be monitored closely by Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting material, at which point the reaction should be quenched.
Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers, primarily the desired 2-bromo and another bromo-dimethylaniline. How can I improve regioselectivity?
Answer: The formation of isomeric byproducts, such as 6-Bromo-3,4-dimethylaniline, is a direct consequence of the competing directing effects on the ring.
-
Primary Cause: Insufficient Steric Hindrance. Without a protecting group, the small size of the incoming electrophile allows it to attack both positions ortho to the amino group (C2 and C6).
-
Solution 1: Amine Protection. As detailed above, introducing a bulky acetyl protecting group is the most reliable method to sterically block the C6 position and direct the bromination to the C2 position.
-
Solution 2: Solvent and Temperature Control. The reaction medium can influence selectivity. Running the bromination in a solvent like glacial acetic acid at a low temperature (0–5 °C) can improve the yield of the desired isomer.[1] The acidic medium can protonate a small fraction of the aniline, creating the anilinium ion, which is a meta-director and deactivates the ring, though this must be balanced as it can also halt the reaction if protonation is too extensive.[3] Low temperatures slow the reaction rate, allowing the subtle energetic differences between the transition states leading to different isomers to have a more pronounced effect on the product distribution.
Question 3: My reaction seems to work, but purifying the final this compound is a major challenge. How can I effectively isolate the pure product?
Answer: Purification is often complicated by the presence of unreacted starting material and isomeric byproducts with similar physical properties.
-
Cause: The various isomers of bromo-dimethylaniline have similar polarities and boiling points, making simple distillation or recrystallization inefficient for removing small amounts of impurities.
-
Solution 1: Column Chromatography. Flash column chromatography is the most effective method for separating isomers. A silica gel stationary phase with a non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate), can effectively separate the desired product from other components. Monitor the separation using TLC.
-
Solution 2: Recrystallization. If the product is obtained in a relatively crude but solid form, recrystallization can be effective. A mixed solvent system, such as ethanol and water, is often successful. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly. The desired isomer should crystallize out, leaving impurities in the mother liquor. Petroleum ether can also be a suitable solvent for recrystallization.[4]
Frequently Asked Questions (FAQs)
-
Q: Which brominating agent is better: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
-
A: Both are effective, but they have different advantages. Molecular bromine is inexpensive but is a highly corrosive, volatile, and hazardous liquid that requires careful handling. N-Bromosuccinimide (NBS) is a crystalline solid that is much easier and safer to handle.[5] It often provides cleaner reactions with fewer side products because it generates a low, steady concentration of Br₂ in situ, which helps prevent over-bromination. For syntheses prioritizing safety and selectivity, NBS is often the superior choice.
-
-
Q: Why is it critical to perform the bromination at low temperatures?
-
A: Electrophilic bromination of a highly activated ring is a very fast and exothermic reaction. Low temperatures (e.g., 0-5 °C) are essential to control the reaction rate. This control minimizes the formation of undesired side products by increasing the selectivity of the reaction and prevents potential thermal runaway.
-
-
Q: How do I properly monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the ideal method. Use silica gel plates. A good mobile phase to start with is 20% ethyl acetate in hexanes. Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
-
Q: What are the essential safety precautions for this synthesis?
-
A: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly toxic and can cause severe burns; have a quenching agent like sodium thiosulfate solution readily available. Halogenated organic compounds should be handled with care as they are potentially toxic. Dispose of all chemical waste according to your institution's guidelines.
-
Optimized Step-by-Step Experimental Protocol
This three-step protocol is designed to maximize yield and purity by employing the amine protection strategy.
Step 1: Protection (Acetylation) of 3,4-Dimethylaniline
-
Dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water. The protected product, N-(3,4-dimethylphenyl)acetamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The yield should be nearly quantitative.
Step 2: Bromination of N-(3,4-dimethylphenyl)acetamide
-
Dissolve the dried N-(3,4-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent portion-wise or dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(2-Bromo-4,5-dimethylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis) of the Amide
-
To the crude N-(2-Bromo-4,5-dimethylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring by TLC until the amide has been fully converted.
-
Cool the reaction mixture to room temperature and then pour it onto ice.
-
Neutralize the acidic solution by carefully adding a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is basic (pH > 10). The desired product, this compound, will precipitate.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
Data & Workflow Visualization
Table 1: Comparison of Synthetic Strategies
| Strategy | Brominating Agent | Key Conditions | Typical Yield Range | Purity |
| Direct Bromination | Br₂ in Acetic Acid | Low Temperature (0 °C) | 30-50% | Low to Moderate |
| Direct Bromination | NBS in CH₂Cl₂ | Room Temperature | 40-60% | Moderate |
| Protection-Deprotection | NBS in Acetic Acid | 0 °C Bromination; Reflux for Hydrolysis | 75-90% | High |
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose and solve low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chegg.com [chegg.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
controlling byproduct formation in 2-Bromo-4,5-dimethylaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-Bromo-4,5-dimethylaniline. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution on highly activated systems and have designed this resource to help you navigate the common challenges and control the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound from 3,4-dimethylaniline.
Problem 1: Low Yield of the Desired this compound Isomer and Formation of Multiple Brominated Products.
Question: My reaction is producing a mixture of brominated isomers, with a low yield of the target this compound. How can I improve the regioselectivity?
Answer: The synthesis of this compound involves the electrophilic bromination of 3,4-dimethylaniline. The amino group is a powerful ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. This can lead to a mixture of products. The primary isomers of concern are the desired 2-bromo product and the 6-bromo byproduct.
Root Cause Analysis:
-
Directing Group Effects: The -NH₂ group strongly directs ortho and para. In 3,4-dimethylaniline, the positions ortho to the amine are 2 and 6. The para position is blocked. The methyl groups at positions 3 and 4 also exert a directing effect.
-
Steric Hindrance: The methyl group at position 4 can sterically hinder substitution at the 5-position, while the methyl group at position 3 can hinder substitution at the 2-position to some extent.
Solutions:
-
Amino Group Protection: The most effective strategy to control regioselectivity is to temporarily protect the amino group as an acetanilide. This reduces the activating effect of the amino group and increases steric bulk, favoring bromination at the less hindered ortho position (position 6) or the para position relative to the acetylamino group (position 2).[1][2]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[3] Using NBS can help minimize over-bromination.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity.[4] Experimenting with different solvents, such as acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF), can help optimize the reaction for the desired isomer.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.
Experimental Protocol: Acetyl Protection for Regiocontrolled Bromination
-
Acetylation of 3,4-dimethylaniline:
-
Dissolve 3,4-dimethylaniline in glacial acetic acid.
-
Add acetic anhydride and heat the mixture under reflux for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-(3,4-dimethylphenyl)acetamide.
-
Filter, wash with water, and dry the product.
-
-
Bromination of N-(3,4-dimethylphenyl)acetamide:
-
Dissolve the acetanilide in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine in acetic acid or N-bromosuccinimide portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until completion (monitor by TLC).
-
-
Hydrolysis of the Bromo-acetanilide:
-
Add the reaction mixture to an acidic or basic solution (e.g., aqueous HCl or NaOH) and heat to hydrolyze the amide.
-
Neutralize the solution and extract the this compound product.
-
Purify by recrystallization or column chromatography.
-
Problem 2: Significant Formation of Dibrominated and Polybrominated Byproducts.
Question: My final product is contaminated with significant amounts of what appears to be a dibrominated species. How can I prevent this over-bromination?
Answer: The high reactivity of the aniline ring makes it susceptible to multiple brominations.[5][6] This is a common issue when using strong brominating agents or excess bromine.
Root Cause Analysis:
-
High Reactivity of the Substrate: The electron-donating amino group strongly activates the aromatic ring, making it highly nucleophilic and prone to further substitution after the first bromination.
-
Stoichiometry of Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to polybromination.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine or NBS. It is often beneficial to use a slight excess of the aniline to ensure all the brominating agent is consumed.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction and prevent localized areas of high bromine concentration.
-
Amino Group Protection: As mentioned previously, protecting the amino group as an acetanilide significantly deactivates the ring, making mono-bromination the predominant pathway.[1][2]
Data Presentation: Effect of Amino Group Protection on Bromination
| Starting Material | Brominating Agent | Typical Product Distribution |
| 3,4-dimethylaniline | Br₂ in Acetic Acid | Mixture of mono-, di-, and tri-brominated products |
| N-(3,4-dimethylphenyl)acetamide | Br₂ in Acetic Acid | Predominantly mono-brominated product |
Problem 3: Product Degradation or Darkening of the Reaction Mixture.
Question: The reaction mixture turns dark brown or black, and the isolated product is impure and discolored. What is causing this, and how can I avoid it?
Answer: Anilines are susceptible to oxidation, which can lead to the formation of colored byproducts and tars, especially in the presence of strong oxidizing agents or under harsh reaction conditions.
Root Cause Analysis:
-
Oxidation of the Aniline: The amino group can be oxidized by the brominating agent or by air, especially at elevated temperatures or in the presence of certain metal ions.
-
Harsh Reaction Conditions: High temperatures and strongly acidic conditions can promote side reactions and degradation.
Solutions:
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is generally less oxidizing than elemental bromine.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent and during the reaction.
-
Purification: If oxidation does occur, the resulting colored impurities can often be removed by treating the crude product with activated carbon during recrystallization or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the bromination of anilines?
The solvent can play several roles. In some cases, polar solvents can stabilize the charged intermediates in the electrophilic substitution mechanism, potentially affecting the reaction rate and regioselectivity.[4] For example, using an ionic liquid as a solvent has been shown to achieve high regioselectivity for para-bromination.[7] Acetic acid is a common solvent as it can protonate the aniline, modulating its reactivity.
Q2: Can I use a catalyst for this reaction?
While many electrophilic aromatic brominations use a Lewis acid catalyst (e.g., FeBr₃), this is generally not necessary and often detrimental for highly activated substrates like anilines.[1] The strong activation by the amino group is sufficient to drive the reaction, and a catalyst would likely lead to uncontrolled polybromination.[5] However, some methods utilize copper(II) bromide as both a bromine source and a catalyst for regioselective bromination.[8][9]
Q3: How can I effectively purify the final this compound product?
-
Extraction: After the reaction, a standard workup involving extraction can remove water-soluble byproducts and unreacted reagents.
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be determined experimentally (e.g., ethanol/water, hexanes/ethyl acetate).
-
Column Chromatography: For difficult separations of isomers or removal of closely related impurities, silica gel column chromatography is the most effective technique. A non-polar/polar solvent system like hexanes/ethyl acetate is typically used.
Q4: What are the key safety precautions for this synthesis?
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.
-
Solvents: Organic solvents like dichloromethane and acetic acid are flammable and/or corrosive. Handle them in a fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially when adding the brominating agent.
Visualizing the Process
Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Mechanism: Electrophilic Bromination of an Acetanilide
Caption: Simplified mechanism of electrophilic bromination.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. homework.study.com [homework.study.com]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-4,5-dimethylaniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethylaniline, a sterically hindered and electron-rich substrate that often presents unique challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve issues and achieve high-yield, reproducible results.
The Challenge: Coupling a Hindered, Electron-Rich Aniline
This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of steric and electronic factors. The ortho-bromo and amino groups, along with the adjacent methyl groups, create significant steric bulk around the palladium catalytic center. This hindrance can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Furthermore, the electron-donating nature of the dimethylaniline moiety can make the aryl bromide less reactive towards oxidative addition.[2]
Initial attempts with standard conditions, such as using Pd(dppf)Cl₂ with K₂CO₃ in aqueous dioxane, often result in low yields, sometimes as low as 11%, suggesting a lack of catalyst turnover.[3][4][5] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered during the coupling of this compound and provides a logical, step-by-step approach to resolving them.
Problem 1: Low to No Yield of the Desired Product
Low conversion is the most frequent issue. The root cause often lies in an inefficient catalytic system that cannot overcome the activation barrier imposed by the substrate's steric and electronic properties.
Root Cause Analysis & Solution Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
Step 1: Catalyst & Ligand Selection (The Most Critical Factor)
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often ineffective for sterically demanding substrates.[1] The key is to use a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
Expertise & Experience: Bulky, electron-rich ligands are essential. They stabilize the palladium center, promote the difficult oxidative addition step with the hindered aryl bromide, and accelerate the final reductive elimination step.[1]
-
Recommended Solutions:
-
Buchwald Ligands: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can exhibit exceptional activity, even for forming highly substituted biaryls.[6]
-
Specialized Pre-catalysts: Pre-formed palladacycles like CataCXium® A Pd G3 have demonstrated unique efficacy in coupling unprotected ortho-bromoanilines, providing superior yields where other catalysts fail.[3][5]
-
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantage for Hindered Substrates |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky Biaryl Monophosphine | 1-3 | Accelerates oxidative addition and reductive elimination.[1] |
| CataCXium® A Pd G3 | Palladacycle (Di-adamantylphosphino) | 2-5 | Proven effectiveness for unprotected ortho-bromoanilines.[3][5] |
| Acenaphthoimidazolylidene Pd | N-Heterocyclic Carbene (NHC) | 0.05-1 | High efficiency and tolerance for steric bulk.[6] |
| Pd(OAc)₂ + BI-DIME | Chiral Phosphine | 1-2 | Specifically designed for extremely hindered biaryl synthesis.[7] |
Step 2: Base & Solvent Optimization
The base activates the boronic acid for transmetalation, but an improper choice can lead to side reactions or poor solubility.
-
Expertise & Experience: For hindered substrates, stronger bases are often required to facilitate the rate-limiting transmetalation step. Aqueous bases can promote protodeboronation, a major side reaction.
-
Recommended Solutions:
-
Bases: Switch from common aqueous bases like Na₂CO₃ or K₂CO₃ to stronger, often non-aqueous, bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. For particularly stubborn couplings, a very strong base like potassium tert-butoxide (KOtBu) may be necessary.[1][6]
-
Solvents: Ethereal solvents are generally preferred. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide superior yields compared to dioxane or toluene in some cases of ortho-bromoaniline coupling.[3] Aprotic polar solvents like DMF can also be effective by aiding solubility.[8]
-
| Base | Solvent System | Strength/Property | Common Issues Addressed |
| K₃PO₄ | THF/H₂O, Dioxane/H₂O | Stronger than carbonates, moderately soluble. | Inefficient transmetalation.[1] |
| Cs₂CO₃ | Dioxane, 2-MeTHF | Strong, highly effective, but more expensive. Often increases reaction rates.[9] | Sluggish reactions.[3] |
| KOtBu | Dioxane, Toluene | Very strong, anhydrous. | Extremely difficult couplings, catalyst deactivation.[6] |
Step 3: Reagent Integrity & Stoichiometry
Degraded reagents are a common hidden cause of reaction failure.
-
Trustworthiness: Your protocol is only as reliable as your starting materials.
-
Recommended Solutions:
-
Boronic Acid Stability: Use a boronic acid pinacol ester instead of the free acid. Boronic esters are significantly more stable and less prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water).[10]
-
Reagent Purity: Ensure the this compound is pure. Check the purity of the palladium catalyst and ligands, as phosphine ligands can oxidize over time.[11]
-
Stoichiometry: Use a slight excess of the boronic ester (typically 1.2-1.5 equivalents) to drive the reaction to completion.[3][12]
-
Step 4: Optimizing Reaction Parameters
-
Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy.[8][12]
-
Concentration: Increasing the reaction concentration (e.g., from 0.1 M to 0.3 M) can sometimes improve yields and facilitate scale-up.[3]
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Hindered couplings may require longer reaction times (12-24h).
Problem 2: Significant Byproduct Formation
Even when the reaction proceeds, side reactions can consume starting materials and complicate purification, leading to low isolated yields.
Side Reaction 1: Dehalogenation
-
Symptom: Mass spectrometry shows the presence of 3,4-dimethylaniline (starting material minus bromine).
-
Causality: After oxidative addition, the palladium intermediate can react with a hydride source in the mixture (often from an amine base or alcohol solvent), leading to reductive elimination of the dehalogenated product.[10]
-
Solution:
-
Avoid Amine Bases: Do not use bases like triethylamine (Et₃N).
-
Use Aprotic Solvents: Avoid alcoholic solvents. Use dioxane, THF, or toluene.
-
Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired reductive elimination over the dehalogenation pathway.
-
Side Reaction 2: Boronic Acid Homo-coupling
-
Symptom: Formation of a biaryl product derived from two molecules of the boronic acid coupling partner.
-
Causality: This is almost always caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homo-coupling.[10][12]
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Degas all solvents thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for 20-30 minutes.[12]
-
Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox.[11][13]
-
Side Reaction 3: Protodeboronation
-
Symptom: The boronic acid/ester is consumed, but the corresponding arene (without the boron group) is detected.
-
Causality: The C-B bond is cleaved by a proton, often from water in the solvent or an insufficiently strong base.[12]
-
Solution:
-
Use Boronic Esters: As mentioned, pinacol esters are more robust.[10]
-
Use a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ more effectively generates the reactive boronate species, favoring transmetalation over protodeboronation.[11]
-
Consider Anhydrous Conditions: If protodeboronation persists, running the reaction under strictly anhydrous conditions may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the free amine on the this compound? A: Not necessarily. While protection-deprotection strategies are an option, modern catalyst systems are often robust enough to tolerate the free amine.[3] In fact, developing a method that avoids this step is highly desirable for operational simplicity. The CataCXium® A Pd G3 catalyst, for instance, has been specifically shown to be effective for unprotected ortho-bromoanilines.[5]
Q2: My reaction turns black immediately. Is my catalyst dead? A: Not always. The formation of palladium black (finely divided Pd(0) nanoparticles) indicates catalyst decomposition and loss of activity.[10] However, many active catalytic solutions are dark brown or black. The key is whether the reaction proceeds. If the reaction stalls and a black precipitate forms, catalyst deactivation is likely. This can be caused by oxygen or insufficient ligand to stabilize the Pd(0) species.
Q3: I am using an aryl chloride instead of a bromide. Why is the reaction not working? A: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond, which makes the oxidative addition step much more difficult.[13] To couple an aryl chloride version of this substrate, you will need a highly active catalyst system, often involving very bulky and electron-rich ligands (e.g., specific Buchwald ligands or NHCs) and potentially higher temperatures.[14][15]
Q4: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can often dramatically reduce reaction times and improve yields for sterically hindered substrates by efficiently overcoming the activation energy barrier.[6] A typical starting point would be 120-150 °C for 15-30 minutes.
Optimized Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Screening Protocol
This protocol is designed for initial optimization using a robust catalyst system.
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid pinacol ester (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., CataCXium® A Pd G3, 3 mol%).
-
Solvent Addition: Add degassed 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.3 M with respect to the aniline.
-
Reaction: Heat the sealed reaction vessel to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: For Extremely Challenging Couplings
This protocol employs a more aggressive system for substrates that fail under the general conditions.
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.) and the arylboronic acid pinacol ester (1.5 eq.).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky ligand (e.g., SPhos, 6 mol%).
-
Base & Solvent: Add potassium tert-butoxide (KOtBu, 2.5 eq.) and degassed, anhydrous 1,4-dioxane (to 0.2 M).
-
Reaction: Heat the sealed vessel to 110 °C with vigorous stirring for 16-24 hours.
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential bottleneck, especially with a hindered substrate.
Caption: The Suzuki-Miyaura catalytic cycle highlighting potential bottlenecks.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. The sterically hindered nature of this compound presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve successful and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in a Buchwald-Hartwig amination of a sterically hindered substrate like this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating prematurely.
-
Solution: Use a palladium precatalyst, such as a G3 or G4 palladacycle, which can simplify the generation of the active catalytic species.[1] If you are using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote its reduction to Pd(0).[2] The amine or phosphine ligand can serve as a reductant.[2]
-
-
Inappropriate Ligand Choice: The steric bulk at the ortho position of this compound requires a bulky, electron-rich phosphine ligand to facilitate the oxidative addition and reductive elimination steps.[3][4]
-
Suboptimal Base: The choice of base is critical and highly dependent on the substrate.[7]
-
Solution: For sterically hindered substrates, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, if your substrate has base-sensitive functional groups, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require a more active catalyst system and higher temperatures.
-
-
Insufficient Temperature: The oxidative addition of sterically hindered aryl bromides can be slow and may require elevated temperatures.
-
Poor Reagent Quality: Water and oxygen can be detrimental to the catalyst.
Problem 2: Formation of Side Products
Question: I am observing significant side product formation, particularly hydrodehalogenation of my starting material. How can I minimize this?
Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines.[3]
Potential Causes and Solutions:
-
Competitive β-Hydride Elimination: This side reaction competes with the desired reductive elimination step.[3]
-
Reaction with Water: Trace amounts of water in the reaction mixture can lead to the formation of the hydrodehalogenated product.
-
Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under strictly anhydrous conditions.[8]
-
Problem 3: Reaction Stalls Before Completion
Question: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be the cause?
Answer: A stalling reaction often points towards catalyst deactivation.
Potential Causes and Solutions:
-
Catalyst Decomposition: The active palladium species can decompose over time, especially at elevated temperatures.
-
Solution: Consider using a more stable palladium precatalyst. Additionally, ensure the ligand-to-palladium ratio is optimized, as an excess of ligand can sometimes stabilize the catalyst.
-
-
Inhibition by Reaction Components: The product or other species in the reaction mixture might be inhibiting the catalyst.
-
Solution: This can be more challenging to diagnose. A kinetic analysis of the reaction may provide insights. In some cases, a slow addition of one of the reagents can help maintain a low concentration of potentially inhibitory species.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for the amination of this compound?
For challenging substrates like this compound, using a palladacycle precatalyst (e.g., XPhos Pd G3) is often advantageous. These are air-stable and efficiently generate the active monoligated Pd(0) species in solution.[1] While Pd₂(dba)₃ or Pd(OAc)₂ can be used, they may require more careful optimization of the reaction conditions to ensure efficient formation of the active catalyst.[10]
Q2: How do I select the right ligand for my amine coupling partner?
The choice of ligand is critical and depends on the nature of the amine.[8] For the sterically hindered this compound, bulky biarylphosphine ligands are generally the best choice.[3]
| Amine Type | Recommended Ligands | Rationale |
| Primary Amines | BrettPhos, RuPhos | Designed to promote coupling of primary amines and minimize side reactions.[5] |
| Secondary Amines | tBuXPhos, XPhos | Effective for a broad range of secondary amines.[6] |
| Anilines | XPhos, RuPhos | Bulky ligands that facilitate the coupling of less nucleophilic anilines.[8] |
Q3: What is the optimal solvent for this reaction?
Aprotic, non-polar solvents are generally preferred. Toluene is a common and effective choice due to its ability to solubilize the reagents and its high boiling point, which allows for elevated reaction temperatures.[2][9] 1,4-Dioxane is also frequently used, but it is considered a high-impact solvent to be avoided if possible.[11]
Q4: Can I use a weaker base to avoid decomposition of sensitive functional groups?
Yes, for substrates with base-sensitive functionalities like esters or nitro groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[2][8] However, the use of these weaker bases often necessitates a more active catalytic system (i.e., a more electron-rich and bulky ligand) and may require higher reaction temperatures to achieve good conversion.[2]
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Workflow for Low Conversion
Caption: Figure 2: Troubleshooting workflow for low conversion.
Experimental Protocol: A Starting Point
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of reaction conditions may be necessary for your specific amine coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and the sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.
-
Reaction: Place the sealed reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction appears to have stalled.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,5-dimethylaniline.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Section 1: Initial Assessment & General Troubleshooting FAQs
Answering the user's request.## Technical Support Center: Purification of Crude 2-Bromo-4,5-dimethylaniline
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Instead of a generic protocol, we offer a series of troubleshooting guides and frequently asked questions (FAQs) that address specific, real-world experimental issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
This section addresses the most common initial observations and questions that arise when handling the crude product.
Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration and how can I fix it?
A1: Discoloration in anilines, including this compound, is almost always due to air oxidation. The amine functional group is susceptible to oxidation, which forms highly colored, often polymeric, impurities.[1] The rate of oxidation can be increased by exposure to light and heat.
-
Immediate Action: For minor discoloration, you can often proceed with the main purification step (recrystallization or chromatography), as the colored impurities may be separated.
-
Decolorization Protocol: For significant discoloration, a treatment with activated charcoal is recommended.
-
Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~50-100 mg/mL.
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product).
-
Stir the suspension at room temperature for 15-30 minutes. Avoid excessive heating, which can sometimes promote further degradation.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal. The resulting solution should be significantly lighter in color.
-
Remove the solvent under reduced pressure to recover the decolorized, but still impure, product for further purification.
-
Q2: I've finished the synthesis. What are the most likely impurities I need to remove?
A2: The impurity profile depends on the specifics of your synthetic route, but for a typical electrophilic bromination of 4,5-dimethylaniline, you should anticipate:
-
Unreacted Starting Material: 4,5-dimethylaniline.
-
Over-brominated Byproducts: Such as 2,6-dibromo-4,5-dimethylaniline. The high reactivity of the dimethylaniline ring system can sometimes lead to multiple halogenations.[2]
-
Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other bromo-isomers might form.
-
Oxidative Impurities: As discussed in Q1, these are common degradation products.[1]
Q3: How do I choose the best purification strategy: Extraction, Recrystallization, or Chromatography?
A3: The optimal strategy depends on the nature of the impurities and the scale of your reaction. The following logic diagram outlines a typical decision-making process.
Caption: Decision workflow for selecting a purification method.
Section 2: Purification by Liquid-Liquid Extraction
This technique is most effective for removing basic or acidic impurities. For this compound, it is the premier method for removing unreacted starting material.
Q4: How do I perform an acidic wash to remove unreacted 4,5-dimethylaniline?
A4: The principle here is a simple acid-base reaction. Both the desired product and the unreacted starting material are basic anilines. However, by washing an organic solution of the crude product with aqueous acid, these amines are protonated to form their corresponding ammonium salts. These salts are ionic and therefore highly soluble in the aqueous phase, effectively extracting them from the organic layer.[3][4]
Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M Hydrochloric Acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be organic if using EtOAc, and the bottom layer will be organic if using DCM.
-
Drain the aqueous layer, which now contains the aniline salts.
-
To ensure complete removal, repeat the wash (steps 3-6) one more time with fresh 1 M HCl.
-
Crucial Step: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash with saturated aqueous sodium chloride (brine) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Extraction
-
Problem: An emulsion forms at the interface, and the layers won't separate.
-
Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. Alternatively, let the funnel sit undisturbed for a longer period.
-
Section 3: Purification by Column Chromatography
Chromatography is the most powerful technique for separating compounds with similar polarities, such as isomeric or over-brominated byproducts. However, anilines present a specific challenge.
Q5: My compound is streaking badly on my silica gel TLC plate and column. Why is this happening and how can I prevent it?
A5: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic amine can undergo a strong acid-base interaction with these silanols, leading to irreversible binding or slow, uneven elution, which appears as "streaking" or "tailing".[6]
Solution: To prevent this, you must neutralize the acidic sites on the silica or make the mobile phase basic.
-
Method A: Mobile Phase Modification (Most Common): Add a small amount of a competing base to your eluent system. Triethylamine (TEA) is the most common choice. A typical concentration is 0.5-1% TEA by volume in your Hexane/Ethyl Acetate or DCM/Methanol mobile phase.[6] The TEA is a stronger base and will preferentially interact with the acidic silanols, allowing your aniline product to elute cleanly.
-
Method B: Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like basic alumina or a specially designed amine-functionalized silica column.[5] These are commercially available and are often the best choice for difficult amine separations.
Protocol: Flash Column Chromatography with Modified Eluent
-
Dry-load the sample: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a low-boiling solvent (like DCM), add silica gel (2-3x the mass of your product), and evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" method generally gives better resolution than loading the sample as a concentrated liquid solution.
-
Prepare the column: Pack a glass column with silica gel using your chosen mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Ensure the packing is uniform and free of air bubbles.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Add a thin layer of sand to protect the surface. Begin eluting with the mobile phase, collecting fractions.
-
Monitor: Monitor the elution process using TLC, staining with an appropriate visualization agent (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will co-evaporate with the solvent.
Caption: Standard workflow for flash column chromatography.
Section 4: Purification by Recrystallization
If your crude product is a solid and contains relatively minor impurities, recrystallization is an efficient and scalable purification method.
Q6: What is a good solvent system for recrystallizing this compound?
A6: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For substituted anilines, common choices include:
-
Single Solvent System: Heptane, Hexane, or Cyclohexane. These non-polar solvents are often effective.
-
Mixed Solvent System: Ethanol/Water or Methanol/Water. Dissolve the crude solid in the minimum amount of hot alcohol (the "good" solvent) and then add the "poor" solvent (water) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two more of the hot alcohol to redissolve the solid and then allow it to cool slowly.
Protocol: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (e.g., heptane).
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more solvent in small portions until the solid just dissolves completely. Do not add a large excess of solvent, as this will reduce your final yield.
-
If the solution is colored, this is the point to perform a "hot filtration" after adding charcoal (see Q1).
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of forming crystals.
-
Solution: This happens when the boiling point of the solvent is higher than the melting point of the impure compound, or if the solution is supersaturated with impurities. Try adding more of the "good" solvent, reheating to dissolve the oil, and allowing it to cool again more slowly. If that fails, choose a lower-boiling solvent system.
-
-
Problem: No crystals form, even after cooling in ice.
-
Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous pure batch.
-
Data Summary Table
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 22364-29-0 | [8] |
| Molecular Formula | C₈H₁₀BrN | [8] |
| Molecular Weight | 200.08 g/mol | [8] |
| Appearance | Solid | [7] |
| Storage Temp. | 2-8°C, Inert Atmosphere, Keep in dark place | [7] |
References
Technical Support Center: Workup & Purification of 2-Bromo-4,5-dimethylaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup and purification of 2-Bromo-4,5-dimethylaniline. The synthesis of this compound, typically achieved via electrophilic bromination of 4,5-dimethylaniline, requires a meticulous workup procedure to manage excess reagents, handle side products, and ensure the isolation of a high-purity final product. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and explaining the chemical principles behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the workup strategy.
Q1: Why is a "quenching" step the first and most critical part of the workup? A: The bromination reaction uses a highly reactive electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[1][2][3] Leaving excess brominating agent in the mixture after the desired product has formed can lead to polybromination, where additional bromine atoms are added to the aromatic ring, significantly reducing the yield of the target mono-brominated product.[4][5][6] Quenching rapidly destroys the excess electrophile. The most common method is to add a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which converts the colored Br₂ into colorless and water-soluble bromide ions (Br⁻).[7][8]
Q2: My reaction mixture is acidic after bromination. What is the purpose of a basic wash with sodium bicarbonate (NaHCO₃)? A: Electrophilic bromination often generates acidic byproducts like hydrobromic acid (HBr). Your product, this compound, is a basic amine. If the solution is acidic, the amine will be protonated to form an ammonium salt (R-NH₃⁺). This salt is highly polar and will partition into the aqueous layer during extraction, leading to significant product loss.[9][10] A wash with a mild base like NaHCO₃ neutralizes the acid, ensuring the amine product remains in its neutral, freebase form (R-NH₂), which is soluble in the organic layer.
Q3: How can I effectively remove unreacted 4,5-dimethylaniline starting material from my product? A: Both the starting material and the product are aromatic amines with similar physical properties, making simple extraction or recrystallization challenging. The most effective method is to exploit the basicity of the amine functionality through an acid-base extraction.[9][11][12] By washing the organic layer with a dilute strong acid (e.g., 1M HCl), both amines will be protonated and move into the aqueous layer. This aqueous layer can then be washed with a fresh organic solvent (like ether or ethyl acetate) to remove any non-basic organic impurities. Afterwards, the aqueous layer is carefully basified (e.g., with NaOH) to deprotonate the amines back to their freebase form, causing them to precipitate or be ready for re-extraction into a fresh organic solvent. Separation can then be achieved more effectively by column chromatography.
Q4: My crude product is a dark brown or reddish oil instead of a solid. What happened? A: Aromatic amines, especially anilines, are highly susceptible to air oxidation, which often produces intensely colored impurities.[4] This can be exacerbated by residual acid or heat. To minimize this, ensure the reaction and workup are conducted promptly. If oxidation has occurred, purification via column chromatography is often necessary. Using an eluent containing a small amount of a tertiary amine base, such as 1% triethylamine in your solvent system, can help prevent streaking of the amine product on the silica gel column.[11]
Part 2: Standard Workup & Purification Protocol
This protocol assumes the reaction was performed using a brominating agent like NBS or Br₂ in a solvent such as DMF, Acetic Acid, or a chlorinated solvent.
Experimental Protocol: Step-by-Step Workup
-
Reaction Quenching: a. Cool the reaction vessel in an ice-water bath to 0-5 °C. This minimizes side reactions during the quench. b. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[7] c. Continue the addition until the characteristic red-brown color of bromine completely disappears and the solution becomes colorless or pale yellow.[7]
-
Scientist's Note: This is an exothermic process. A slow, controlled addition is crucial to manage the temperature. The color change is your primary indicator of a successful quench.[13]
-
-
Extraction and Neutralization: a. If the reaction solvent is water-miscible (like DMF or Acetic Acid), dilute the mixture with a significant volume of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). b. Transfer the biphasic mixture to a separatory funnel. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently at first to allow for the release of CO₂ gas from neutralization before shaking. d. Shake the funnel vigorously, venting frequently. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8). e. Separate the layers. Retain the organic layer. f. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product. Combine all organic extracts.
-
Washing and Drying: a. Wash the combined organic layers with water to remove residual salts and water-soluble byproducts (like succinimide if NBS was used). b. Wash the combined organic layers with a saturated brine solution (NaCl(aq)). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase. c. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter off the drying agent.
-
Solvent Removal and Isolation: a. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. b. Assess the purity of the crude product by TLC or ¹H NMR before proceeding with further purification.
Purification Methods
| Method | Procedure | Best For | Key Considerations |
| Recrystallization | Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water, hexanes/ethyl acetate). Allow to cool slowly to induce crystallization. | Removing minor impurities when the crude product is already relatively pure and solid. | The product may "oil out" if the solvent system is not ideal or if significant impurities are present. A solvent screen is recommended. |
| Column Chromatography | Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column equilibrated with a non-polar eluent (e.g., hexanes/ethyl acetate). Increase eluent polarity gradually. | Separating the product from starting material, polybrominated species, and baseline impurities. | Amines can streak on acidic silica gel. Add 0.5-1% triethylamine to the eluent to improve resolution.[11] |
Part 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent red/brown color in the organic layer after quenching. | 1. Insufficient quenching agent was added. 2. The colored species are not excess bromine but are stable, colored organic impurities from oxidation or side reactions. | 1. Add more 10% Na₂S₂O₃ solution and stir vigorously. If the color remains, proceed with the workup. 2. These impurities will likely need to be removed via column chromatography. |
| A stubborn emulsion forms during extraction. | 1. The mixture was shaken too vigorously. 2. High concentration of reactants or salts. | 1. Allow the separatory funnel to stand undisturbed for 15-30 minutes. 2. Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and helps break the emulsion. 3. If persistent, filter the entire emulsified layer through a pad of Celite. |
| Very low yield of crude product. | 1. The product was lost to the aqueous phase due to incomplete neutralization (the amine remained in its protonated salt form). 2. Incomplete extraction from the aqueous phase. | 1. Before discarding any aqueous layers, check their pH. If acidic, basify with NaOH to pH > 10 and re-extract with the organic solvent. 2. Always perform at least 2-3 extractions of the aqueous layer to maximize product recovery. |
| TLC/NMR shows contamination with starting material (4,5-dimethylaniline). | The physical properties of the product and starting material are too similar for simple extraction to be effective. | Purification by column chromatography is the most reliable method. Use a gradient elution system, starting with a low polarity eluent. |
| Product is difficult to crystallize and "oils out". | 1. Significant impurities are present, depressing the melting point. 2. The chosen recrystallization solvent is not suitable. | 1. First, attempt purification by column chromatography to remove the bulk of the impurities, then try recrystallization again. 2. Perform a solvent screen with small amounts of the crude product to find a better solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). |
Part 4: Visualized Workup Workflow
The following diagram illustrates the logical flow of the workup and purification process for this compound.
Caption: Workflow for the workup and purification of this compound.
Part 5: Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a well-ventilated fume hood.[14] It is an oxidizing agent and should be stored away from combustible materials.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18]
-
Bromine (Br₂): Bromine is extremely corrosive, toxic, and must be handled with extreme care in a fume hood.[13]
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines. Quenched aqueous layers and halogenated organic waste should be segregated into appropriate containers.[18]
References
- 1. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. ncert.nic.in [ncert.nic.in]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-4,5-dimethylaniline
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated starting protocol to ensure a safe, efficient, and scalable process.
Synthesis Pathway Overview
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 4,5-dimethylaniline using a suitable brominating agent. The methyl and amino groups are ortho-, para-directing activators. Since the para position to the amino group is blocked by a methyl group, and the other ortho position is sterically hindered, bromination is directed to the C2 position, which is ortho to the amino group and meta to both methyl groups.
Primary Reaction Scheme:
While seemingly straightforward, scaling this reaction introduces significant challenges related to selectivity, thermal management, and product purification.
General Synthesis & Troubleshooting Workflow
The following diagram illustrates the key stages of the process and highlights points where troubleshooting is often required.
Caption: General workflow for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the bromination of 4,5-dimethylaniline?
A1: The primary challenges are:
-
Regioselectivity and Byproduct Formation: The high reactivity of the aniline ring can lead to over-bromination (e.g., formation of 2,6-dibromo-4,5-dimethylaniline) if reaction conditions are not strictly controlled.[1][2]
-
Exothermic Reaction Management: Bromination is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, causing side reactions, degradation of the product, and significant safety hazards.[3]
-
Reagent Handling: Elemental bromine is highly corrosive, toxic, and volatile.[4][5] Handling large quantities requires specialized equipment and stringent safety protocols.
-
Product Purification: The crude product is often contaminated with starting material, byproducts, and color impurities. Developing a robust crystallization or distillation method that is efficient at scale is crucial and can be more challenging than laboratory-scale chromatography.[3][6]
-
Waste Management: The process generates acidic (HBr) and halogenated waste streams that require careful neutralization and disposal according to environmental regulations.[3][7]
Q2: Which brominating agent is recommended for scale-up? Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: For large-scale industrial synthesis, elemental bromine (Br₂) is generally preferred due to its lower cost, higher atom economy, and availability in bulk. However, it is more hazardous to handle.[4] N-Bromosuccinimide (NBS) is a milder and safer alternative often used in laboratory settings, which can provide better selectivity and reduce the formation of acidic byproducts.[8] The choice depends on a facility's engineering controls, safety infrastructure, and cost-benefit analysis. This guide will focus on the use of elemental bromine, as its challenges are more pronounced at scale.
Q3: How critical is the purity of the starting 4,5-dimethylaniline?
A3: It is extremely critical . Impurities in the starting material, such as other aniline isomers or oxidized species, can lead to a host of downstream issues. They can react with bromine to form undesired side products that may be difficult to separate from the final product, ultimately impacting yield and purity. It is strongly recommended to use 4,5-dimethylaniline with >99% purity and to analyze each batch before use.
Q4: My reaction mixture turns dark purple/black upon bromine addition. Is this normal, and how can I prevent it?
A4: A dark coloration is a common issue and typically indicates oxidation of the aniline substrate or product . Anilines are susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. To mitigate this:
-
Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Maintain a low reaction temperature (e.g., 0-5 °C).
-
Use high-purity, peroxide-free solvents.
-
Consider adding a small amount of a reducing agent scavenger during work-up, like sodium bisulfite, to quench any residual bromine and reverse some oxidation.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for isomeric byproduct formation.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| LOW-YIELD-01 | Low or Inconsistent Product Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., forming water-soluble amine salts). 3. Side reactions or product degradation. 4. Poor mixing in a large reactor.[3] | 1. Monitor reaction completion using TLC or HPLC before quenching. 2. Carefully control pH during neutralization; avoid making the aqueous layer too basic, which can cause emulsions. Ensure pH is just basic enough (e.g., 8-9) to free the aniline. 3. Maintain strict temperature control and inert atmosphere. 4. Verify agitator efficiency and ensure the brominating agent is added below the surface of the reaction mixture. |
| PURITY-01 | Formation of Di-brominated Impurity | 1. Incorrect stoichiometry (excess bromine). 2. Poor temperature control leading to hot spots.[3] 3. Insufficiently slow addition of bromine. | 1. Use a slight excess of aniline or a precise 1.0 equivalent of bromine. 2. Improve reactor cooling and monitor internal temperature closely. Target 0-5 °C. 3. Extend the bromine addition time significantly for larger batches to ensure it reacts before accumulating. |
| PURITY-02 | Crude Product is Dark/Tarry | 1. Oxidation of the aniline by air or excess bromine. 2. Reaction temperature too high. 3. Contaminated starting materials or solvents. | 1. Run the reaction under a nitrogen blanket. 2. Quench the reaction with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate to destroy excess bromine immediately upon reaction completion.[3][7] 3. Ensure solvent is peroxide-free and starting material is of high purity. |
| SCALE-UP-01 | Runaway Reaction / Poor Temperature Control | 1. The reaction is highly exothermic. 2. Addition rate of bromine is too fast for the reactor's cooling capacity. 3. Inadequate heat transfer surface area-to-volume ratio at scale. | 1. Perform a Reaction Calorimetry (RC1) study to understand the thermal profile before scaling up. 2. Decrease the bromine addition rate and/or dilute the reaction mixture further to manage heat flow. 3. Ensure the reactor's cooling system is sufficient for the batch size and addition rate. |
| WORKUP-01 | Difficult Phase Separation / Emulsion | 1. pH of the aqueous layer is too high, leading to partially soluble species. 2. Insufficient salt concentration in the aqueous layer. | 1. Adjust the pH carefully during neutralization to 8-9. Avoid strong bases or add them slowly. 2. Add brine (saturated NaCl solution) during the work-up to increase the ionic strength of the aqueous phase, which helps break emulsions. |
Recommended Scale-Up Protocol
This protocol is a starting point for a 1-mole scale synthesis and should be optimized based on available equipment and safety assessments.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 4,5-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | 1.0 | 121.2 g |
| Bromine | Br₂ | 159.81 | 1.0 | 1.0 | 159.8 g (51.2 mL) |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | - | 1.0 L |
| Sodium Hydroxide (50% aq.) | NaOH | 40.00 | ~2.0 | ~2.0 | ~160 g |
| Sodium Bisulfite | NaHSO₃ | 104.06 | - | - | 10% aq. solution |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~1.5 L |
| Ethanol | C₂H₅OH | 46.07 | - | - | As needed for recrystallization |
Experimental Procedure
-
Reactor Preparation:
-
Set up a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel with a pressure-equalizing arm.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
-
Charge and Dissolution:
-
Charge 4,5-dimethylaniline (121.2 g, 1.0 mol) and glacial acetic acid (1.0 L) to the reactor.
-
Start agitation and cool the reactor jacket to bring the internal temperature to 0-5 °C.
-
-
Bromine Addition:
-
Charge bromine (159.8 g, 1.0 mol) to the addition funnel.
-
CAUSALITY: Adding bromine dropwise to the aniline solution ensures that bromine is the limiting reagent at any given point, minimizing over-bromination. Acetic acid serves as a polar solvent that facilitates the electrophilic substitution.
-
Begin the slow, dropwise addition of bromine, maintaining the internal temperature at 0-5 °C . The addition should take approximately 2-3 hours at this scale.
-
A precipitate of the hydrobromide salt of the product may form during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Take a small aliquot of the reaction mixture, quench it with sodium bisulfite solution, neutralize with NaOH, extract with DCM, and analyze by TLC or HPLC to confirm the consumption of the starting material.
-
-
Quenching:
-
Once the reaction is complete, add 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of excess bromine is discharged. This step is critical for preventing unwanted side reactions during work-up.[7]
-
-
Work-up and Isolation:
-
Slowly pour the reaction mixture into a separate vessel containing ice water (2 L).
-
Carefully neutralize the mixture by slowly adding 50% aqueous NaOH solution while monitoring the temperature and pH. Keep the temperature below 25 °C. Adjust the pH to ~8-9.
-
The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
-
-
Purification by Recrystallization:
-
CAUSALITY: Recrystallization is a scalable purification method that relies on the difference in solubility between the product and impurities in a given solvent system at different temperatures.[6]
-
Transfer the crude solid to an appropriately sized flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected yield: 75-85% of a light tan to off-white solid.
-
Safety & Waste Management
All operations must be conducted in a well-ventilated fume hood or an appropriate process bay with adequate engineering controls.
| Chemical | Key Hazards | Handling Precautions |
| Bromine | Highly toxic by inhalation, severe corrosive to skin and eyes, strong oxidizer.[9][10] | Use in a closed system. Wear a full-face respirator with appropriate cartridges, heavy-duty chemical resistant gloves (e.g., Viton/Butyl), and a chemical-resistant apron. Have a sodium thiosulfate or sodium bisulfite solution ready for spills.[5][7] |
| 4,5-Dimethylaniline | Toxic if swallowed or in contact with skin, suspected carcinogen.[11][12] | Avoid inhalation and skin contact. Wear standard PPE including gloves, lab coat, and safety glasses. |
| Acetic Acid | Causes severe skin burns and eye damage. | Handle with care, wearing appropriate gloves and eye protection. |
| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Use in a well-ventilated area and avoid inhalation. |
Waste Disposal
-
Excess Bromine: Any excess bromine must be quenched with a reducing agent like sodium bisulfite or sodium thiosulfate solution before disposal. The reaction is Br₂ + NaHSO₃ + H₂O → 2HBr + NaHSO₄.
-
Halogenated Waste: All mother liquor and solvent washes containing dichloromethane and brominated compounds must be collected as halogenated organic waste and disposed of through a licensed hazardous waste management provider.[7][10]
-
Acidic/Basic Aqueous Waste: Aqueous layers should be neutralized to a pH between 6 and 8 before being discharged, in accordance with local regulations.
References
- 1. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ddpsinc.com [ddpsinc.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. echemi.com [echemi.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Mono-bromination of 3,4-Dimethylaniline
Welcome to the Technical Support Center for the selective bromination of 3,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this electrophilic aromatic substitution and effectively prevent the common issue of over-bromination. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure you achieve high yields of the desired mono-brominated product.
Frequently Asked Questions (FAQs)
Q1: Why does the direct bromination of 3,4-dimethylaniline lead to a mixture of poly-brominated products?
The direct bromination of 3,4-dimethylaniline is difficult to control due to the powerful activating nature of the amino (-NH₂) group.[1] This group is a strong electron-donating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1] The combined activating effect of the amino group and the two methyl groups leads to rapid, multiple substitutions on the aromatic ring, resulting in a complex mixture of di- and tri-brominated products.
Q2: What is the primary strategy to achieve selective mono-bromination of 3,4-dimethylaniline?
The most effective and widely used strategy is to temporarily protect the amino group via acetylation.[2] By reacting 3,4-dimethylaniline with acetic anhydride, the amino group is converted to a less activating acetamido (-NHCOCH₃) group.[2] This moderation of the ring's reactivity allows for a controlled, single bromination. Following the bromination step, the acetyl group can be removed through hydrolysis to yield the desired mono-brominated 3,4-dimethylaniline.
Q3: What is the expected regioselectivity for the bromination of N-(3,4-dimethylphenyl)acetamide?
The regioselectivity is determined by the directing effects of the substituents on the aromatic ring. The acetamido group is a strong ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The substitution pattern is a result of the interplay between their electronic and steric effects. The most likely position for bromination is at the carbon ortho to the acetamido group and meta to one of the methyl groups, which is the least sterically hindered position. Therefore, the major product expected is 2-bromo-4,5-dimethylaniline (after deprotection).
Q4: Can I control the reaction by simply using a milder brominating agent or lowering the temperature?
While using milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine and conducting the reaction at low temperatures can reduce the reaction rate, these measures are often insufficient to prevent over-bromination of the highly activated 3,4-dimethylaniline ring. The most reliable method for achieving mono-substitution is the protection of the amino group.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of mono-brominated 3,4-dimethylaniline.
Issue 1: Formation of Multiple Brominated Products
-
Root Cause: Direct bromination of unprotected 3,4-dimethylaniline or incomplete acetylation. The high reactivity of the free amino group leads to poly-substitution.
-
Troubleshooting Steps:
-
Confirm Complete Acetylation: Before proceeding with bromination, ensure the N-acetylation of 3,4-dimethylaniline is complete. This can be verified by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The disappearance of the starting aniline is a key indicator.
-
Optimize Acetylation Conditions: If acetylation is incomplete, consider increasing the reaction time or using a slight excess of acetic anhydride.
-
Purify the Acetanilide: Purify the N-(3,4-dimethylphenyl)acetamide intermediate by recrystallization before the bromination step to remove any unreacted aniline.
-
Issue 2: Low Yield of the Desired Mono-brominated Product
-
Root Cause: Suboptimal reaction conditions during bromination or deprotection, or loss of product during workup.
-
Troubleshooting Steps:
-
Control Bromination Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize side reactions.
-
Stoichiometry of Brominating Agent: Use a controlled amount (typically 1.0 to 1.1 equivalents) of the brominating agent to favor mono-substitution.
-
Efficient Deprotection: Ensure complete hydrolysis of the acetamido group. Monitor the reaction by TLC. If the reaction is sluggish, a stronger acid or base, or a longer reaction time may be necessary.
-
Careful Workup: The product, a substituted aniline, can be somewhat water-soluble, especially in its protonated form. Ensure proper pH adjustment during extraction to maximize recovery in the organic phase.
-
Issue 3: Product Discoloration (Dark oil or solid)
-
Root Cause: Oxidation of the aniline product. Aromatic amines, including 3,4-dimethylaniline and its derivatives, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Prompt Purification: Purify the final product shortly after synthesis. Column chromatography or recrystallization can be effective in removing colored impurities.
-
Storage: Store the purified product under an inert atmosphere and protected from light.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the controlled mono-bromination of 3,4-dimethylaniline.
Caption: Workflow for controlled mono-bromination.
Experimental Protocols
Protocol 1: N-Acetylation of 3,4-Dimethylaniline
This protocol describes the protection of the amino group of 3,4-dimethylaniline.
Materials:
-
3,4-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Water
-
Ethanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (82.5 mmol) of 3,4-dimethylaniline in 30 mL of glacial acetic acid.
-
To this solution, add 9.2 mL (99.0 mmol, 1.2 eq) of acetic anhydride dropwise with stirring. An exothermic reaction will occur.
-
Prepare a solution of 13.5 g (165 mmol, 2.0 eq) of sodium acetate in 50 mL of water.
-
After the initial exotherm from the acetic anhydride addition subsides, add the sodium acetate solution to the reaction mixture with vigorous stirring.
-
Cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude N-(3,4-dimethylphenyl)acetamide from an ethanol/water mixture to obtain a purified product. Dry the product under vacuum.[4][5]
Protocol 2: Mono-bromination of N-(3,4-Dimethylphenyl)acetamide
This protocol details the selective bromination of the protected aniline.
Materials:
-
N-(3,4-Dimethylphenyl)acetamide
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bisulfite solution (10%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 5.0 g (30.6 mmol) of N-(3,4-dimethylphenyl)acetamide in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of 1.6 mL (31.2 mmol, 1.02 eq) of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of cold water.
-
If a yellow or orange color persists due to excess bromine, add a 10% sodium bisulfite solution dropwise until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be used directly in the next step or recrystallized from ethanol for further purification.
Protocol 3: Hydrolysis of Bromo-N-(3,4-dimethylphenyl)acetamide (Deprotection)
This protocol describes the removal of the acetyl protecting group.
Materials:
-
Bromo-N-(3,4-dimethylphenyl)acetamide
-
Ethanol
-
Concentrated Hydrochloric Acid or Sodium Hydroxide solution
-
Sodium Bicarbonate or Acetic Acid for neutralization
-
Ethyl Acetate for extraction
-
Round-bottom flask with reflux condenser
-
Heating mantle
Acidic Hydrolysis Procedure:
-
To a round-bottom flask, add the crude bromo-N-(3,4-dimethylphenyl)acetamide from the previous step, 50 mL of ethanol, and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.[6]
Data Summary
The following table provides a summary of the expected inputs and outputs for a typical reaction sequence.
| Step | Starting Material | Key Reagents | Expected Product | Typical Yield |
| 1. Acetylation | 3,4-Dimethylaniline | Acetic Anhydride, Sodium Acetate | N-(3,4-dimethylphenyl)acetamide | >90% |
| 2. Bromination | N-(3,4-dimethylphenyl)acetamide | Bromine, Acetic Acid | N-(2-bromo-4,5-dimethylphenyl)acetamide | 70-85% |
| 3. Deprotection | N-(2-bromo-4,5-dimethylphenyl)acetamide | HCl or NaOH | This compound | >85% |
Mechanistic Overview
The following diagram illustrates the directing effects of the substituents on the N-(3,4-dimethylphenyl)acetamide ring during electrophilic bromination.
Caption: Regioselectivity in the bromination of N-(3,4-dimethylphenyl)acetamide.
References
Technical Support Center: Bromination of 3,4-Dimethylaniline
Welcome to the technical support center for the bromination of 3,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the effects of temperature and other critical parameters on this electrophilic aromatic substitution. Here, you will find detailed troubleshooting guides and frequently asked questions to navigate the complexities of this reaction and ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when brominating 3,4-dimethylaniline?
The main challenge is controlling the high reactivity of the aromatic ring. The amino group (-NH₂) is a powerful activating group that strongly directs electrophilic attack to the ortho and para positions and significantly increases the ring's electron density.[1][2][3] This high reactivity, combined with the activating effect of the two methyl groups, makes the molecule highly susceptible to polysubstitution and oxidation, often leading to a mixture of products and the formation of tar-like substances if not properly controlled.[2][3]
Q2: Why is precise temperature control so critical for this reaction?
The bromination of anilines is a highly exothermic reaction.[4] Poor temperature control can lead to several undesirable outcomes:
-
Runaway Reaction: The heat generated by the reaction can accelerate the reaction rate, leading to a thermal runaway where the temperature becomes uncontrollable.[4][5] This poses a significant safety hazard and almost always results in a failed experiment.
-
Polybromination: Higher temperatures provide the activation energy needed for multiple bromine atoms to substitute onto the aromatic ring, resulting in di- or even tri-brominated products instead of the desired mono-brominated compound.[2]
-
Oxidation: Aromatic amines are prone to oxidation, a side reaction that is exacerbated by higher temperatures and the presence of bromine, a moderately strong oxidizing agent.[2][6] This leads to the formation of dark, tarry impurities that are difficult to remove.
Q3: What is the expected regioselectivity for the monobromination of 3,4-dimethylaniline?
The regioselectivity is determined by the combined directing effects of the amino (-NH₂) and the two methyl (-CH₃) groups.
-
The -NH₂ group is a powerful ortho-, para-director.
-
The -CH₃ groups are weaker ortho-, para-directors.
Considering the structure of 3,4-dimethylaniline, the positions are influenced as follows:
-
Position 2: Ortho to the -NH₂ group and ortho to the 3-methyl group.
-
Position 5: Para to the 3-methyl group and meta to the -NH₂ group.
-
Position 6: Ortho to the -NH₂ group and meta to the 4-methyl group.
The -NH₂ group's directing effect is dominant. Therefore, substitution is strongly favored at positions 2 and 6 (ortho to the amine). Between these two, position 2 is sterically hindered by the adjacent methyl group at position 3. Consequently, the primary product of controlled monobromination is expected to be 2-bromo-3,4-dimethylaniline .
Q4: How can I achieve selective monobromination and prevent the formation of multiple products?
To achieve selective monobromination, the powerful activating effect of the amino group must be temporarily suppressed.[2][3] The most reliable and widely used method is to protect the amino group by converting it into an amide, typically an acetanilide, through reaction with acetic anhydride.[7][8][9]
The resulting N-acetyl group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amino group.[3] This moderation allows for a controlled, selective monobromination. The protecting acetyl group can then be easily removed by acid or base hydrolysis to yield the desired monobrominated 3,4-dimethylaniline.[7][8]
Q5: What is the role of glacial acetic acid as a solvent in this reaction?
Glacial acetic acid is a common solvent for this type of bromination for several reasons:
-
Polarizes Bromine: It helps to polarize the Br-Br bond, making the bromine molecule a better electrophile (Br⁺).[10][11][12]
-
Controls Reactivity: Compared to conducting the reaction in water, glacial acetic acid ionizes bromine to a lesser extent, reducing the concentration of highly reactive bromonium ions and thus helping to prevent runaway polybromination.[10][12]
-
Solubility: It is a good solvent for both the aniline substrate and the resulting products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 3,4-dimethylaniline.
| Issue | Possible Causes | Solutions & Preventative Measures |
| 1. Runaway Reaction / Rapid, Uncontrolled Temperature Spike | 1. Rate of bromine addition is too fast. 2. Cooling bath is insufficient or not at the target temperature before starting.[5] 3. Reaction mixture is too concentrated. | Immediate Action: • Cease bromine addition immediately. • Ensure the flask is fully immersed in the cooling bath (e.g., ice-salt). • Prepare an emergency quench solution (e.g., pre-cooled sodium bisulfite).[5] Prevention: • Add the bromine solution dropwise using an addition funnel. • Dilute the starting material with more solvent. • Ensure the cooling bath is stable at the desired low temperature (e.g., 0-5 °C) before adding any bromine. |
| 2. Low Yield of Desired Monobrominated Product | 1. Incomplete reaction due to insufficient time or low temperature. 2. Protonation of the amino group in a strongly acidic medium, which deactivates the ring.[2] 3. Significant formation of side products (oxidation, polybromination). | Corrective Action: • Monitor the reaction using TLC to confirm the consumption of starting material. • Allow the reaction to stir for a longer period at the controlled temperature after bromine addition is complete. Prevention: • Protect the amino group via acetylation before bromination to prevent deactivation and side reactions.[2] • Ensure accurate stoichiometry of the brominating agent. |
| 3. Formation of Multiple Brominated Products (Polybromination) | 1. The unprotected amino group makes the ring too reactive.[2][3] 2. The reaction temperature was too high, promoting further substitution. | Prevention: • The most effective solution is to protect the amino group as an acetanilide before bromination.[2][8] • Maintain a consistently low temperature (e.g., 0-5 °C) throughout the bromine addition. • Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer better selectivity.[5] |
| 4. Dark Brown/Black Reaction Mixture or Tarry Product | 1. Oxidation of the aniline starting material or product.[8] 2. Localized "hot spots" in the reaction mixture due to poor stirring or rapid bromine addition. | Workup Solution: • During workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove excess bromine and some colored impurities.[5] • Consider treating the crude product with activated carbon during recrystallization to adsorb colored impurities.[8] Prevention: • Use freshly purified 3,4-dimethylaniline. • Maintain a low reaction temperature. • Ensure vigorous and efficient stirring throughout the reaction. |
Data & Protocols
Table 1: Influence of Temperature and Protection on Product Distribution
The following table illustrates the conceptual effect of temperature and amino group protection on the bromination of an aniline derivative.
| Starting Material | Temperature | Key Outcome | Major Product(s) | Minor Product(s) |
| 3,4-Dimethylaniline | Room Temp (~25°C) | Uncontrolled Reaction | 2,6-Dibromo-3,4-dimethylaniline | Monobromo-, Tribromo- isomers, Oxidation products |
| 3,4-Dimethylaniline | Low Temp (0-5°C) | Improved Control | 2-Bromo-3,4-dimethylaniline | 2,6-Dibromo isomer, Starting material |
| N-(3,4-dimethylphenyl)acetamide | Low Temp (0-10°C) | Optimal Control | 2-Bromo-N-(3,4-dimethylphenyl)acetamide | Minimal side products |
Visualized Workflows and Mechanisms
Controlled Monobromination Workflow
This diagram outlines the reliable three-step sequence for achieving selective monobromination.
Caption: Workflow for selective monobromination.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common experimental issues.
Caption: Decision tree for troubleshooting bromination.
Experimental Protocol: Controlled Synthesis of 2-Bromo-3,4-dimethylaniline
This protocol employs the amino-group protection strategy for optimal control.
Part A: Acetylation of 3,4-Dimethylaniline [8]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (e.g., 0.1 mol) in glacial acetic acid (50 mL).
-
Reaction: To the stirring solution, slowly add acetic anhydride (0.11 mol). An exothermic reaction will occur.
-
Isolation: After the initial exotherm subsides, gently warm the mixture to ~50°C for 10 minutes. Pour the warm mixture into 400 mL of ice-cold water with vigorous stirring.
-
Purification: Collect the precipitated N-(3,4-dimethylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if necessary.
Part B: Bromination of N-(3,4-dimethylphenyl)acetamide [8]
-
Setup: Dissolve the dried acetanilide from Part A (e.g., 0.08 mol) in glacial acetic acid (60 mL) in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5°C.
-
Bromine Addition: Prepare a solution of bromine (0.08 mol) in 20 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled, stirring acetanilide solution over 30-45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Isolation: Pour the reaction mixture into 500 mL of cold water. Add a concentrated solution of sodium bisulfite dropwise until the orange/yellow color of excess bromine disappears.
-
Purification: Collect the precipitated 2-Bromo-N-(3,4-dimethylphenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.
Part C: Hydrolysis to 2-Bromo-3,4-dimethylaniline [5]
-
Setup: Place the crude bromo-acetanilide from Part B into a round-bottom flask with a reflux condenser. Add a mixture of ethanol (75 mL) and concentrated hydrochloric acid (25 mL).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and pour it into a beaker of ice. Slowly neutralize the solution by adding aqueous sodium hydroxide until the solution is basic (pH > 10), which will precipitate the free amine.
-
Purification: Collect the solid 2-bromo-3,4-dimethylaniline by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
Technical Support Center: Strategic Selection of Brominating Agents for 3,4-Dimethylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of brominating 3,4-dimethylaniline. Here, we move beyond simple protocols to explain the underlying principles that govern reagent choice and reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of brominating agent so critical for 3,4-dimethylaniline?
The aniline moiety is a highly activated aromatic system due to the strong electron-donating nature of the amino group (-NH₂).[1][2] This high reactivity can lead to several challenges, including polysubstitution and a lack of regioselectivity.[3][4] The methyl groups on 3,4-dimethylaniline further influence the electronic and steric environment of the aromatic ring. Therefore, selecting the appropriate brominating agent and reaction conditions is paramount to achieving the desired mono-brominated product with high regioselectivity and yield. A carefully chosen reagent can mitigate the high reactivity of the aniline ring, preventing the formation of undesired byproducts.[4]
Q2: What are the primary positions of electrophilic attack on 3,4-dimethylaniline and why?
The amino group is a powerful ortho, para-director. In 3,4-dimethylaniline, the positions ortho to the amino group are C2 and C6, and the position para is unavailable. The methyl groups are also activating and ortho, para-directing. The directing effects of the amino and methyl groups are synergistic, strongly activating the C2, C5, and C6 positions for electrophilic aromatic substitution. However, steric hindrance from the adjacent methyl group at C3 may disfavor substitution at C2. Consequently, the most likely positions for bromination are C6 and C2, with C5 being a minor possibility. The precise regioselectivity will be highly dependent on the chosen brominating agent and reaction conditions.
Q3: What is the fundamental mechanism of aniline bromination?
The bromination of aniline is a classic example of electrophilic aromatic substitution. The electron-rich aniline ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺ or a polarized bromine molecule).[2][5] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6] Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated aniline. Due to the high activation provided by the amino group, this reaction can often proceed without a Lewis acid catalyst.[1][7]
Troubleshooting Guide
Issue 1: My reaction yields primarily the 2,4,6-tribromoaniline product, but I want mono-bromination.
-
Possible Cause: The aniline ring is overly activated, leading to multiple brominations. This is a common issue when using highly reactive brominating agents like bromine water.[1][2][3]
-
Solution:
-
Protect the Amino Group: The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it to an amide, typically an acetamide, using acetic anhydride.[7][8][9] The resulting N-acetyl group is still an ortho, para-director but is significantly less activating, allowing for controlled mono-bromination.[7][9] After bromination, the acetyl group can be easily removed by acid or base hydrolysis to yield the mono-brominated aniline.[3][8]
-
Choose a Milder Brominating Agent: Reagents like N-bromosuccinimide (NBS) or pyridinium tribromide are generally milder than elemental bromine and can provide better control over the reaction.[6][10]
-
Issue 2: The regioselectivity of my mono-bromination is poor, yielding a mixture of isomers.
-
Possible Cause: The reaction conditions are not optimized to favor a single constitutional isomer. Both steric and electronic factors are at play.
-
Solution:
-
Solvent Effects with NBS: When using N-bromosuccinimide (NBS), the polarity of the solvent can significantly influence regioselectivity.[6][11] In polar solvents, the formation of the isomer para to the amino group is often favored.[6] Experimenting with a range of solvents from non-polar (e.g., CCl₄) to polar (e.g., DMF, DMSO) can help tune the isomeric ratio.[6][12]
-
Steric Hindrance: The use of a bulkier protecting group on the nitrogen atom can enhance steric hindrance at the ortho positions, potentially favoring substitution at the less hindered C6 position.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity by favoring the product formed via the lowest activation energy pathway.
-
Issue 3: The reaction is sluggish or does not go to completion.
-
Possible Cause: The chosen brominating agent may be too mild for the protected (deactivated) aniline, or there may be issues with reagent purity.
-
Solution:
-
Reagent Purity: Ensure that the brominating agent, particularly NBS, is fresh and has been stored correctly. NBS can decompose over time.
-
Reaction Time and Temperature: While low temperatures favor selectivity, a moderate increase in temperature may be necessary to drive the reaction to completion, especially with less reactive substrates. Monitor the reaction progress by TLC or GC-MS.
-
Consider a More Reactive Agent: If using a protected aniline, a slightly more reactive brominating agent might be necessary. However, this should be approached with caution to avoid over-bromination.
-
Issue 4: The final product is discolored after workup.
-
Possible Cause: The presence of residual bromine or oxidized byproducts.
-
Solution:
-
Quenching: During the workup, wash the reaction mixture with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.[3]
-
Purification: Column chromatography is often necessary to remove colored impurities and isolate the desired product in high purity.
-
Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Bromine | Br₂ | Highly reactive, inexpensive. | Difficult to handle (corrosive, volatile), often leads to polybromination of activated rings like anilines.[4] | Acetic Acid, Dichloromethane, Carbon Tetrachloride |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle, milder than Br₂, allows for better control and regioselectivity.[6][10][13] | Can be a lachrymator, requires careful handling.[10] | DMF, Acetonitrile, Dichloromethane, Carbon Tetrachloride[6][11] |
| Pyridinium Tribromide (PBT) | C₅H₅N·Br₃ | Solid, stable, easy to handle alternative to liquid bromine, offers high selectivity.[14][15][16] | Can be hygroscopic, may release bromine upon decomposition.[15][16] | Acetic Acid, Dichloromethane, Chloroform[14][15] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | High bromine content by weight, stable solid, economical, byproduct is easily removed.[17] | Requires careful stoichiometry as it contains two bromine atoms. | Acetic Acid, Chloroform[17] |
Experimental Protocols
Protocol 1: Mono-bromination of 3,4-Dimethylaniline via Acetamide Protection using NBS
This protocol is a standard and reliable method for achieving selective mono-bromination.
Step 1: Acetylation of 3,4-Dimethylaniline
-
In a round-bottom flask, dissolve 3,4-dimethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the N-(3,4-dimethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[3]
Step 2: Bromination of N-(3,4-dimethylphenyl)acetamide
-
Dissolve the dried acetanilide in a suitable solvent (e.g., glacial acetic acid or DMF).[10]
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water, followed by a dilute solution of sodium thiosulfate to remove any residual bromine.[3]
Step 3: Hydrolysis of the Bromo-acetanilide
-
Reflux the crude bromo-acetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture. If acid hydrolysis was used, neutralize the solution with a base to precipitate the brominated 3,4-dimethylaniline.
-
Collect the final product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify further by recrystallization or column chromatography if necessary.
Visualizing the Workflow
Decision-Making for Bromination Strategy
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Khan Academy [khanacademy.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 16. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Bromo-4,5-dimethylaniline
Introduction
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-4,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for maximizing the efficiency and success of your reactions. We will delve into the critical parameter of catalyst loading, offering troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the complexities of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For well-optimized systems with highly active catalysts, this loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging coupling partners or reaction conditions, it may be necessary to begin with a higher loading, up to 10 mol%, to ensure a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand is crucial for stabilizing the palladium catalyst and influencing every step of the catalytic cycle.[2] For electron-rich anilines like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be particularly effective.[1] These advanced ligands stabilize the active Pd(0) species, facilitate oxidative addition, and promote reductive elimination, often enabling lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][2][3]
Q3: What are the visual indicators of catalyst deactivation?
A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[1][4] This indicates that the active Pd(0) catalyst has agglomerated into inactive nanoparticles and precipitated from the solution.[1][4] This can be triggered by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1][4]
Q4: Can the aniline functional group in this compound interfere with the reaction?
A4: Yes, the free amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, this can be mitigated by using a slight excess of the ligand or by choosing a ligand that is less susceptible to displacement by the aniline. For Buchwald-Hartwig amination reactions, where an amine is a reactant, careful selection of the ligand and base is critical to prevent side reactions.[5]
Q5: When should I consider using a palladium precatalyst versus generating the active catalyst in situ?
A5: Using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, is often preferable for consistency and reproducibility.[6][7] These precatalysts provide a consistent ligand-to-metal ratio and can lead to cleaner formation of the active catalytic species.[5][8] In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective but may be less reliable and more sensitive to reaction conditions.[8][9]
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low yield is one of the most common challenges in cross-coupling reactions. The following guide provides a structured approach to troubleshooting this issue, with a focus on catalyst loading and related parameters.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[10] For challenging substrates, higher loadings may be necessary.[5] • Use a Fresh Catalyst: Ensure your palladium source and ligands are not degraded. Consider using a fresh batch. • Switch to a Precatalyst: Employ a more active and stable precatalyst for more reliable generation of the active Pd(0) species.[6] |
| Inappropriate Ligand | • Ligand Screening: The electronic and steric properties of the ligand are critical. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are often a good choice.[1][5] Screen a panel of ligands to find the optimal one for your specific transformation.[10] | |
| Suboptimal Reaction Conditions | • Temperature: Most cross-coupling reactions require heating, often in the range of 80-120 °C.[5][11] If the reaction is sluggish at a lower temperature, increasing the heat may be necessary. • Base Selection: The choice and strength of the base are crucial. For Suzuki-Miyaura couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[12][13] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required.[5] Ensure the base is compatible with all functional groups.[5] | |
| Reagent Purity and Quality | • Anhydrous & Deoxygenated Conditions: Water and oxygen can deactivate the palladium catalyst.[5] Ensure all solvents and reagents are anhydrous and properly degassed.[5][14] Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[5][7] • Purity of Starting Materials: Impurities in the starting materials, including the solvent, can act as catalyst poisons.[4][6] | |
| Formation of Side Products | Homocoupling | • Pd(0) Source: If using a Pd(II) precatalyst, its in-situ reduction can sometimes promote homocoupling of the boronic acid in Suzuki reactions.[9] Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] • Stoichiometry: A large excess of the boronic acid or organostannane can lead to increased homocoupling.[10] Use a stoichiometry closer to 1:1.1 (aryl halide:coupling partner).[10] |
| Hydrodehalogenation (Ar-H formation) | • Protic Sources: This side reaction is often promoted by the presence of water or other protic sources.[14] Ensure strictly anhydrous conditions.[14] • Ligand Choice: Select ligands that favor reductive elimination over competing pathways like β-hydride elimination.[14] | |
| Inconsistent Results | Variable Catalyst Activity | • Use a Stable Precatalyst: This ensures a consistent ligand-to-metal ratio and more reproducible results.[7] • Consistent Experimental Setup: Ensure consistent degassing, moisture control, and stirring in all experiments.[7] |
Visualizing the Troubleshooting Process
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determining the minimum effective catalyst loading for your cross-coupling reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: To each vial, add the palladium precatalyst and ligand at varying concentrations (e.g., 5 mol%, 3 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
Solvent and Reaction: Add the degassed solvent and heat the reactions to the desired temperature with vigorous stirring.[11]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Analysis: Compare the reaction rates and final conversions to identify the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.
Visualizing the Catalyst Screening Workflow
Caption: General workflow for catalyst loading screening.
Concluding Remarks
Optimizing catalyst loading is a critical step in developing robust and efficient cross-coupling reactions. By systematically evaluating catalyst concentration and considering the interplay between the catalyst, ligand, base, and solvent, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimization. For particularly challenging systems, more advanced techniques like Design of Experiments (DoE) can offer a more comprehensive understanding of the complex interactions between reaction variables.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions of 2-Bromo-4,5-dimethylaniline
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-4,5-dimethylaniline. This document provides in-depth, field-proven insights into the critical role of solvents in directing the outcome of reactions involving this versatile synthetic intermediate. We will move beyond simple protocols to explore the underlying causality of solvent effects, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound, and how do solvents play a role?
This compound is primarily used as a substrate in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] In these reactions, the aniline acts as the electrophilic backbone, and a nucleophile displaces the bromine atom. The solvent is not a passive medium; it is an active participant that profoundly influences reaction rates and even the mechanistic pathway.[2] Its key roles include:
-
Solvating Reactants: Ensuring the nucleophile and substrate are in the solution phase to react.
-
Stabilizing Intermediates: The SNAr mechanism proceeds through a charged, unstable intermediate known as a Meisenheimer complex. Solvents that can stabilize this complex will dramatically accelerate the reaction.[3][4]
-
Modulating Nucleophilicity: Solvents can interact with the attacking nucleophile, either enhancing or diminishing its reactivity.[2]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect an SNAr reaction with this substrate?
This is one of the most critical decisions in your experimental design. The difference in outcome is rooted in hydrogen bonding.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have acidic protons and can form strong hydrogen bonds. While they are excellent at solvating ions, they can strongly solvate anionic nucleophiles. This "caging" effect stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the aromatic ring and thus slowing down the SNAr reaction.[5] The aniline's own amino group can also hydrogen bond with protic solvents, reducing its nucleophilicity if it were used as the nucleophile rather than the electrophile.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments, allowing them to solvate cations effectively, but they lack acidic protons and are poor at solvating anions (the nucleophile).[6] This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the rate of SNAr reactions.[7] Furthermore, their polarity is crucial for stabilizing the charge-separated Meisenheimer complex intermediate. For these reasons, polar aprotic solvents are almost always the preferred choice for SNAr reactions. [8]
Q3: Can the solvent influence the reaction mechanism itself, not just the rate?
Yes, in certain complex systems, the solvent can influence the mechanistic pathway. For instance, in reactions with strongly basic nucleophiles, a change in solvent composition can shift the mechanism from a standard polar SNAr pathway to one involving a Single Electron Transfer (SET) process.[2] This is because the solvent's ability to stabilize radical ions becomes a determining factor. While less common for typical SNAr reactions, it is a critical consideration when troubleshooting unexpected product distributions or reaction profiles.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My SNAr reaction is extremely slow or fails to proceed.
Primary Suspect: Inappropriate Solvent Choice or Quality
If you observe little to no product formation after a reasonable time, the solvent is the first variable to scrutinize.
Causality Analysis:
-
Use of Protic Solvents: As detailed in the FAQ, using a solvent like methanol or ethanol can drastically reduce the nucleophile's reactivity through hydrogen bonding, effectively halting the reaction.[5]
-
Use of Non-Polar Solvents: Solvents like toluene or hexane are generally poor choices. They cannot dissolve ionic nucleophiles and, more importantly, cannot stabilize the highly polar, charged Meisenheimer complex that is central to the SNAr mechanism.[4] The reaction will have an exceptionally high activation barrier in such an environment.
-
Solvent Impurities: Trace amounts of water or other protic impurities in a polar aprotic solvent can have an outsized negative impact on the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow SNAr reaction.
Problem 2: I'm observing significant side-product formation.
Primary Suspect: Solvent-Mediated Side Reactions or Instability
The solvent can influence selectivity by favoring one reaction pathway over another or by participating in undesired reactions.
Causality Analysis:
-
Solvent Reactivity: Some solvents, particularly under basic conditions and at elevated temperatures, can act as nucleophiles themselves. For example, DMF can decompose to generate dimethylamine, which can compete with your intended nucleophile.
-
Promotion of Elimination: While less common for SNAr, if the substrate has adjacent protons and a strong, sterically hindered base is used, the solvent polarity can influence the competition between substitution and elimination pathways.
-
Regioselectivity Issues: In reactions other than SNAr, such as the electrophilic bromination to prepare related aniline isomers, the choice of solvent (e.g., acetic acid) is critical for directing the electrophile to the correct position on the ring.[9][10] An incorrect solvent can lead to a mixture of isomers.
Solutions:
-
Verify Solvent Stability: Check the compatibility of your chosen solvent with the reaction conditions (base, temperature). Consider a more robust solvent like DMSO or NMP if DMF is suspected to be decomposing.
-
Lower Reaction Temperature: Often, the activation energy for side reactions is higher than for the desired reaction. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity.
-
Solvent Screening: If selectivity is a persistent issue, perform a small-scale screen of different polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) to identify the optimal medium for your specific transformation.
Data Summary & Experimental Protocols
Table 1: Influence of Solvent Class on a Typical SNAr Reaction of this compound
| Solvent Class | Representative Solvents | Expected Relative Rate | Key Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Fastest | Poorly solvates the nucleophile, leaving it highly reactive.[7] Strongly stabilizes the charged Meisenheimer complex intermediate.[8] |
| Polar Protic | Methanol, Water, Ethanol | Slowest | Strongly solvates and deactivates the nucleophile via hydrogen bonding.[2][5] |
| Non-Polar | Toluene, Hexane, Dioxane | Very Slow / No Reaction | Fails to dissolve ionic nucleophiles and cannot stabilize the polar transition state or intermediates.[4] |
Protocol 1: General Procedure for SNAr with this compound
This protocol describes a typical reaction with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Piperidine, 1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to create a stirrable slurry.
-
Add the nucleophile (piperidine) to the mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the workup as described in Protocol 2.
Caption: The SNAr mechanism proceeds via a stabilized intermediate.
Protocol 2: Workup Procedure for Reactions in High-Boiling Polar Aprotic Solvents (DMSO/DMF)
Challenge: These solvents are not volatile and are miscible with water, making simple extraction and evaporation impossible.
Procedure:
-
Pour the cooled reaction mixture into a separatory funnel containing a significant volume of cold water (typically 10x the volume of DMSO/DMF).
-
If the product is a solid, it may precipitate and can be collected by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO/DMF.
-
If the product is an oil or remains in solution, extract the aqueous mixture multiple times with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layers several times with brine (saturated NaCl solution). This is crucial for removing the majority of the residual high-boiling solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization as needed.
References
- 1. echemi.com [echemi.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis and Confirmation of 2-Bromo-4,5-dimethylaniline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the spectral data for 2-Bromo-4,5-dimethylaniline, a key intermediate in various synthetic pathways. We will explore its unique spectral fingerprint using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and contrast it with isomeric alternatives to highlight the subtleties of spectral interpretation. This document is designed to go beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering you to approach your own analytical challenges with greater confidence and expertise.
The Analytical Imperative: Why a Multi-faceted Approach is Crucial
A single analytical technique rarely provides the complete structural picture. Instead, a synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for robust characterization. For a molecule like this compound, with its various substituents on an aromatic ring, each technique offers a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing connectivity and stereochemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation patterns, which can be used to deduce structural features.
This guide will systematically walk through the theoretical underpinnings and practical application of each of these techniques for the analysis of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Deciphering the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity of atoms within a molecule.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound as it dissolves a wide range of organic compounds and has a simple, well-defined residual solvent peak.[1] For compounds with exchangeable protons like the -NH₂ group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the rate of proton exchange, allowing for the observation of these signals.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. Its chemical inertness and volatility make it an ideal reference point.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (C3-H) | ~6.9 - 7.1 | Singlet | 1H |
| Aromatic-H (C6-H) | ~6.5 - 6.7 | Singlet | 1H |
| Amine (-NH₂) | ~3.5 - 4.5 | Broad Singlet | 2H |
| Methyl (-CH₃ at C4) | ~2.2 - 2.4 | Singlet | 3H |
| Methyl (-CH₃ at C5) | ~2.1 - 2.3 | Singlet | 3H |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C-NH₂) | ~145 - 148 |
| C2 (C-Br) | ~110 - 113 |
| C3 | ~130 - 133 |
| C4 (C-CH₃) | ~128 - 131 |
| C5 (C-CH₃) | ~135 - 138 |
| C6 | ~115 - 118 |
| C4-CH₃ | ~19 - 21 |
| C5-CH₃ | ~18 - 20 |
Section 2: Comparative Spectral Analysis with Isomeric Alternatives
To truly appreciate the unique spectral signature of this compound, it is instructive to compare its data with that of its structural isomers. The subtle shifts in peak positions and splitting patterns provide definitive proof of the substituent arrangement on the aromatic ring.
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (Aromatic Region) for Bromodimethylaniline Isomers
| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) | Aromatic Proton 3 (ppm) |
| This compound | ~6.9 - 7.1 (s) | ~6.5 - 6.7 (s) | - |
| 4-Bromo-2,3-dimethylaniline | ~6.9 - 7.1 (d) | ~6.6 - 6.8 (d) | - |
| 2-Bromo-4,6-dimethylaniline | ~7.0 - 7.2 (s) | ~6.8 - 7.0 (s) | - |
Note: 's' denotes a singlet, 'd' denotes a doublet. The exact coupling constants would further differentiate the isomers.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for Bromodimethylaniline Isomers
| Compound | C1 (C-NH₂) (ppm) | C-Br (ppm) | Methyl Carbons (ppm) |
| This compound | ~145 - 148 | ~110 - 113 | ~18 - 21 |
| 4-Bromo-2,3-dimethylaniline | ~144 - 147 | ~115 - 118 | ~15 - 23 |
| 2-Bromo-4,6-dimethylaniline | ~143 - 146 | ~118 - 121 | ~20 - 24 |
Section 3: Experimental Protocols
For the purpose of reproducibility and adherence to best practices, detailed experimental protocols for each analytical technique are provided below.
NMR Spectroscopy Protocol
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[1]
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse program with parameters such as a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16 for good signal-to-noise).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value or the TMS signal to 0.00 ppm.
-
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (methyl) | 2850 - 3000 | Medium to Strong |
| C=C Stretch (aromatic ring) | 1500 - 1600 | Medium to Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
ATR-FTIR Experimental Protocol
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[2][3]
References
A Senior Application Scientist's Guide to Differentiating Aromatic Amines: 1H NMR Spectral Analysis of 2-Bromo-4,5-dimethylaniline and Its Isomers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Aromatic amines, in particular, are prevalent scaffolds in medicinal chemistry. However, their synthesis often yields a mixture of isomers, where a subtle shift in substituent position can drastically alter biological activity and toxicological profiles. Distinguishing between these closely related compounds is a critical analytical challenge.
This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4,5-dimethylaniline and its key positional isomers. As researchers and drug development professionals, understanding the nuances of these spectra is paramount for unambiguous identification and quality control. We will explore the causal relationships between molecular structure and spectral output, grounded in the fundamental principles of NMR spectroscopy.
The Analytical Imperative: Why Isomeric Purity Matters
The isomeric form of an active pharmaceutical ingredient (API) can dictate its efficacy, metabolism, and potential for adverse effects. For instance, the placement of a bromine atom and methyl groups on an aniline ring influences the molecule's electronic environment and steric properties, which in turn affects its interaction with biological targets. Therefore, a robust and reliable analytical method to differentiate and quantify isomers is indispensable. ¹H NMR spectroscopy, with its high sensitivity to the local chemical environment of protons, serves as a "gold standard" for this purpose.[1][2]
Deconstructing the ¹H NMR Spectrum of this compound
To appreciate the differences between isomers, we must first thoroughly understand the expected ¹H NMR spectrum of our target compound, this compound. The key to this is analyzing the electronic effects of the substituents—the amino (-NH₂), bromo (-Br), and two methyl (-CH₃) groups—on the aromatic protons.
-
Substituent Effects:
-
Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance, it strongly shields the ortho and para protons, shifting their signals upfield (to a lower ppm value).[3]
-
Methyl Groups (-CH₃): Weakly electron-donating through induction, causing minor shielding of nearby protons.[3]
-
Bromo Group (-Br): An electron-withdrawing group (EWG) through induction but weakly electron-donating through resonance. Its net effect is deshielding, shifting proton signals downfield (to a higher ppm value).[3]
-
In this compound, we have two aromatic protons. Let's label them H-3 and H-6 for clarity.
-
H-3: This proton is ortho to the strongly shielding -NH₂ group and meta to the deshielding -Br group. The powerful shielding from the amino group is the dominant effect, so we expect this signal to be significantly upfield.
-
H-6: This proton is ortho to the deshielding -Br group and meta to the -NH₂ group. The deshielding effect of the bromine atom will be the primary influence, pushing this signal downfield.
Therefore, the aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct singlets, as there are no adjacent protons to cause splitting. The upfield singlet corresponds to H-3, and the downfield singlet corresponds to H-6. The two methyl groups at positions 4 and 5 will also appear as distinct singlets in the aliphatic region (around 2.2 ppm), and the -NH₂ protons will present as a broad singlet.
A Comparative Analysis with Key Isomers
The true power of ¹H NMR in isomer differentiation becomes evident when we compare the spectrum of this compound with its isomers. The unique substitution pattern of each isomer creates a distinct spectral fingerprint.
Predicted ¹H NMR Data for this compound and Its Isomers
| Compound | Aromatic Protons | Predicted Chemical Shift (ppm) & Multiplicity | Methyl Protons | Predicted Chemical Shift (ppm) & Multiplicity | -NH₂ Protons | Predicted Chemical Shift (ppm) & Multiplicity |
| This compound | H-3, H-6 | H-3: ~6.6 (s)H-6: ~7.2 (s) | 4-CH₃, 5-CH₃ | ~2.1 (s), ~2.2 (s) | -NH₂ | ~3.5 (br s) |
| 3-Bromo-4,5-dimethylaniline | H-2, H-6 | H-2: ~6.9 (s)H-6: ~6.5 (s) | 4-CH₃, 5-CH₃ | ~2.1 (s), ~2.2 (s) | -NH₂ | ~3.6 (br s) |
| 4-Bromo-3,5-dimethylaniline | H-2, H-6 | ~6.7 (s) | 3-CH₃, 5-CH₃ | ~2.2 (s) | -NH₂ | ~3.7 (br s) |
| 5-Bromo-2,4-dimethylaniline | H-3, H-6 | H-3: ~6.9 (s)H-6: ~7.1 (s) | 2-CH₃, 4-CH₃ | ~2.0 (s), ~2.3 (s) | -NH₂ | ~3.8 (br s) |
| 6-Bromo-3,4-dimethylaniline | H-2, H-5 | H-2: ~6.6 (d, J=8 Hz)H-5: ~7.0 (d, J=8 Hz) | 3-CH₃, 4-CH₃ | ~2.2 (s), ~2.3 (s) | -NH₂ | ~4.0 (br s) |
Note: Predicted chemical shifts are estimates based on substituent additivity rules and may vary depending on the solvent and concentration. 's' denotes a singlet, 'd' a doublet, 'br s' a broad singlet, and 'J' is the coupling constant in Hertz.
Analysis of Spectral Differences:
-
This compound vs. 3-Bromo-4,5-dimethylaniline: In the 3-bromo isomer, both aromatic protons (H-2 and H-6) are ortho to the electron-donating amino and methyl groups, resulting in both signals appearing at a relatively high field. This contrasts with the 2-bromo isomer, where one proton is significantly deshielded by the adjacent bromine.
-
This compound vs. 4-Bromo-3,5-dimethylaniline: The 4-bromo isomer is highly symmetrical. The two aromatic protons (H-2 and H-6) are chemically equivalent, as are the two methyl groups. This will result in a single singlet for the aromatic protons and a single singlet for the methyl protons, a stark difference from the two distinct singlets for each in the 2-bromo isomer.
-
This compound vs. 5-Bromo-2,4-dimethylaniline: In the 5-bromo isomer, the two aromatic protons (H-3 and H-6) will also appear as singlets. However, their chemical shifts will differ from the 2-bromo isomer due to the different relative positions of the substituents.
-
This compound vs. 6-Bromo-3,4-dimethylaniline: The 6-bromo isomer is the only one among these that will exhibit splitting in the aromatic region. The two aromatic protons (H-2 and H-5) are ortho to each other, resulting in two doublets, each with a typical ortho-coupling constant of 6-10 Hz.[4][5] This splitting pattern is a definitive feature that readily distinguishes it from the other isomers which show only singlets in their aromatic regions.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, the following protocol should be followed:
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the aniline sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it should fully dissolve the sample without reacting with it.[6]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrumental Parameters
-
Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Workflow for Isomeric Differentiation
The following diagram illustrates the logical workflow for differentiating the isomers of bromo-dimethylaniline using ¹H NMR.
References
Distinguishing Bromo-Dimethylaniline Isomers by Mass Spectrometry: A Comparative Guide
The accurate identification of positional isomers is a persistent challenge in analytical chemistry, particularly in fields like drug development and chemical synthesis where subtle structural differences can lead to significant changes in chemical reactivity and biological activity. Bromo-N,N-dimethylaniline, which exists as ortho (2-), meta (3-), and para (4-) isomers, exemplifies this challenge. While these compounds share the same molecular weight and elemental composition (C₈H₁₀BrN)[1][2][3], their differentiation by mass spectrometry is not straightforward and often requires a nuanced understanding of fragmentation chemistry. Standard gas chromatography-mass spectrometry (GC-MS) techniques, a cornerstone of forensic and chemical analysis, can struggle to conclusively identify positional isomers based on mass spectra alone.[4][5]
This guide provides an in-depth comparison of the mass spectrometric behavior of 2-, 3-, and 4-bromo-N,N-dimethylaniline, offering a robust methodology for their unambiguous differentiation. We will delve into the mechanistic basis for their distinct fragmentation patterns under electron ionization (EI) and present a validated analytical workflow.
The Analytical Challenge: Why Positional Isomers Are Tricky
Positional isomers often yield visually similar mass spectra because many of the primary fragmentation pathways are common to all isomers. The core structure fragments in predictable ways, leading to a set of shared ions. The key to differentiation lies in the subtle, yet significant, differences in the relative abundances of these common ions or the presence of low-abundance, but structurally diagnostic, fragment ions. These differences are driven by the electronic effects and steric hindrance imposed by the substituent's position on the aromatic ring.
Electron Ionization (EI) Mass Spectrometry: A Head-to-Head Comparison
Under typical 70 eV electron ionization, bromo-N,N-dimethylaniline isomers undergo fragmentation to produce a series of characteristic ions. The analysis hinges on recognizing the patterns that are unique to the ortho, meta, and para positions.
All three isomers exhibit a prominent molecular ion (M⁺˙) peak cluster around m/z 199 and 201, which is characteristic of a molecule containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).[6] The molecular formula for these isomers is C₈H₁₀BrN, with a molecular weight of approximately 200.08 g/mol .[3][7][8]
Key Fragmentation Pathways
The primary fragmentation pathways involve the loss of a methyl group (CH₃•), the loss of a bromine atom (Br•), and cleavages related to the dimethylamino group.
-
Loss of a Methyl Radical ([M-15]⁺): This is a common fragmentation for N,N-dimethyl substituted compounds, resulting in an ion at m/z 184/186. The stability of this resulting ion can be influenced by the position of the bromine atom.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond results in an ion at m/z 120. This fragment corresponds to the N,N-dimethylaniline cation.
-
Alpha-Cleavage: The dominant fragmentation for many aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[9] For these isomers, this results in the loss of a methyl group to form a stable iminium ion.
The following diagram illustrates the generalized workflow for isomer differentiation.
Caption: General workflow for GC-MS based isomer identification.
Isomer-Specific Fragmentation Patterns
While the specific mass spectra can be found in databases like the NIST WebBook[10], the crucial step is the comparative analysis.
4-Bromo-N,N-dimethylaniline (para-isomer): The para isomer presents the most straightforward fragmentation pattern. The molecular ion peak at m/z 199/201 is typically strong. The most abundant fragment ion is often observed at m/z 184/186, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is followed by a significant peak at m/z 120, resulting from the loss of the bromine atom ([M-Br]⁺). The loss of HBr to give an ion at m/z 119 is also observed.
2-Bromo-N,N-dimethylaniline (ortho-isomer): The ortho isomer is distinguished by a characteristic "ortho effect." The proximity of the bulky bromine atom to the dimethylamino group introduces steric hindrance, which can influence fragmentation pathways. A key diagnostic feature is the enhanced abundance of the [M-Br]⁺ ion at m/z 120 compared to the other isomers. This is often explained by a cyclization rearrangement occurring after the loss of the bromine atom, leading to a more stable product ion. Furthermore, the molecular ion peak for the ortho isomer may be less intense compared to the para isomer due to increased steric strain facilitating fragmentation.
3-Bromo-N,N-dimethylaniline (meta-isomer): The meta isomer typically shows a fragmentation pattern that is intermediate between the ortho and para isomers. It will exhibit strong peaks for the molecular ion (m/z 199/201) and the [M-CH₃]⁺ fragment (m/z 184/186). The relative intensity of the [M-Br]⁺ ion at m/z 120 is generally lower than that observed for the ortho isomer but more significant than might be expected, making it a less definitive marker on its own. Distinguishing the meta isomer often relies on comparing the ratios of the key fragment ions to those of the other two isomers.
The proposed fragmentation pathway for the formation of the key [M-CH₃]⁺ ion is shown below.
Caption: Alpha-cleavage leading to the [M-CH₃]⁺ ion.
Summary of Distinguishing Ions
| m/z | Ion Identity | 2-Bromo (ortho) | 3-Bromo (meta) | 4-Bromo (para) | Rationale for Difference |
| 199/201 | [M]⁺˙ | Moderate | Strong | Strong | Steric hindrance in the ortho isomer can weaken the molecular ion. |
| 184/186 | [M-CH₃]⁺ | Strong | Strong | Base Peak | This is a highly favored fragmentation for all isomers, often the most abundant for the para isomer. |
| 120 | [M-Br]⁺ | Diagnostic Peak | Moderate | Moderate | The ortho effect can promote cyclization after Br loss, stabilizing this ion. Its relative abundance is highest for the ortho isomer. |
| 119 | [M-HBr]⁺˙ | Present | Present | Present | Loss of HBr is a common pathway for bromoaromatics. |
Recommended Analytical Protocol
For reliable differentiation, a chromatographic separation step prior to mass spectrometric analysis is highly recommended.[11]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of each isomer standard and the unknown sample in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure baseline separation of the three isomers.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Confirm the retention times for each of the pure isomer standards.
-
Extract the mass spectrum for each separated isomer peak.
-
Carefully compare the relative abundances of the key ions (m/z 199/201, 184/186, and 120) as detailed in the table above. The ratio of abundances of m/z 120 to m/z 184/186 is a particularly useful diagnostic tool.
-
Conclusion
While the mass spectra of 2-, 3-, and 4-bromo-N,N-dimethylaniline share many common features, they are not identical. A careful analysis of the relative ion abundances, particularly the diagnostically significant [M-Br]⁺ ion at m/z 120, allows for their unambiguous differentiation. The enhanced abundance of this ion is a clear indicator of the ortho isomer. Distinguishing between the meta and para isomers relies on more subtle comparisons of the ratios between the molecular ion and the [M-CH₃]⁺ fragment. By coupling high-resolution gas chromatography with standard EI-mass spectrometry and applying a systematic approach to spectral interpretation, researchers can confidently distinguish between these challenging positional isomers.
References
- 1. PubChemLite - 2-bromo-n,n-dimethylaniline (C8H10BrN) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 11. epa.gov [epa.gov]
A-Comparative-Guide-to-the-Reactivity-of-2-Bromo-4-5-dimethylaniline-and-4-Bromo-2-3-dimethylaniline
A Senior Application Scientist's Field Guide to Isomeric Reactivity
For researchers, synthetic chemists, and professionals in drug development, selecting the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted anilines, in particular, are foundational scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 2-Bromo-4,5-dimethylaniline and 4-Bromo-2,3-dimethylaniline. By examining the subtle yet significant interplay of steric and electronic effects, we will dissect their performance in key synthetic transformations, supported by mechanistic principles and experimental considerations.
Molecular Structure: The Foundation of Reactivity
At first glance, this compound and 4-Bromo-2,3-dimethylaniline appear structurally similar. Both are isomers of bromodimethylaniline with the molecular formula C₈H₁₀BrN. However, the positional differences of the bromo and methyl substituents on the aniline ring create distinct electronic and steric environments that govern their chemical behavior.
This compound: In this isomer, the bulky bromine atom is positioned ortho to the amino group. This placement imposes significant steric hindrance around the nitrogen atom and the adjacent carbon (C2). The two methyl groups are in the para and meta positions relative to the amine, contributing to the overall electron density of the ring through inductive and hyperconjugative effects.
4-Bromo-2,3-dimethylaniline: Here, the bromine atom is para to the amino group, a position that is sterically remote. The two methyl groups are situated ortho and meta to the amine. This arrangement places the steric bulk of the methyl groups adjacent to the amino functionality, influencing its accessibility.[1] The bromine's electronic influence is primarily exerted from the para position.
The interplay of these substituent effects is paramount. The amino group is a powerful activating ortho-, para-director, while methyl groups are also activating ortho-, para-directors. The bromine atom is a deactivating ortho-, para-director. Understanding how these competing influences manifest in each isomer is key to predicting their reactivity.[2]
Caption: Molecular structures of the two isomers.
Comparative Reactivity Analysis
The utility of these isomers in synthesis is largely defined by their performance in two classes of reactions: those involving the amino group and those involving the carbon-bromine bond, typically in cross-coupling reactions.
Reactions at the Amino Group (N-Functionalization)
The reactivity of the amino group as a nucleophile is governed by two main factors: basicity (electron density on the nitrogen) and steric accessibility.
-
Basicity: Both isomers benefit from the electron-donating effects of two methyl groups, which increase the electron density on the nitrogen atom, making them more basic than aniline itself. In this compound, the methyl groups are further from the amine, but their combined electronic push is still significant. In 4-Bromo-2,3-dimethylaniline, the ortho-methyl group's inductive effect is more direct. However, the bromine atom's position is a key differentiator. In the 4-bromo isomer, the electron-withdrawing inductive effect of bromine is felt more strongly at the para-amino group compared to the 2-bromo isomer, where it is ortho. This suggests that This compound may be slightly more basic.
-
Steric Hindrance: This is where the isomers diverge significantly.
-
This compound: The bromine atom at the C2 position provides substantial steric shielding of the amino group. This will hinder reactions like acylation, alkylation, or reductive amination where a reagent must directly approach the nitrogen.
-
4-Bromo-2,3-dimethylaniline: The primary steric hindrance comes from the methyl group at C2. While significant, a methyl group is considerably smaller than a bromine atom. Therefore, the amino group in 4-Bromo-2,3-dimethylaniline is sterically more accessible than in its isomer.
-
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstone reactions in modern drug discovery, relying on the reactivity of the C-Br bond.[3][4] The key step in these catalytic cycles is the oxidative addition of the aryl bromide to a low-valent palladium complex.
-
Electronic Effects: The rate of oxidative addition is generally faster for aryl halides that are more electron-deficient. In 4-Bromo-2,3-dimethylaniline, the C-Br bond is para to the strongly electron-donating amino group. This high electron density at the site of the bromine can slow down the oxidative addition step. Conversely, in this compound, the bromine is ortho to the amine. While still influenced by the amine's donating capacity, the effect is somewhat modulated, and the overall ring electronics are different.
-
Steric Effects: Steric hindrance around the C-Br bond can also impede the approach of the bulky palladium catalyst.
-
This compound: The C-Br bond at C2 is flanked by the amino group at C1 and a hydrogen at C3. While the ortho-amino group adds some bulk, this position is generally accessible.
-
4-Bromo-2,3-dimethylaniline: The C-Br bond at C4 is flanked by a methyl group at C3 and a hydrogen at C5. The presence of the adjacent methyl group creates a more sterically congested environment compared to its isomer.[1]
-
Data Summary
| Property / Reaction Type | This compound | 4-Bromo-2,3-dimethylaniline | Rationale |
| CAS Number | 22364-29-0[6] | 22364-25-6[7][8] | - |
| Molecular Weight | 200.08 g/mol [6] | 200.08 g/mol [7][8] | Isomers |
| Reactivity of -NH₂ Group | Lower | Higher | The ortho-bromo group in the 2-bromo isomer creates significant steric hindrance around the amine. |
| Reactivity of C-Br Bond | Higher | Lower | The C-Br bond in the 2-bromo isomer is less sterically hindered and less deactivated by the para-amino group. |
| Predicted Yields in Acylation | Moderate | Good to Excellent | Less steric hindrance at the amine favors the 4-bromo isomer. |
| Predicted Yields in Suzuki Coupling | Good to Excellent | Moderate to Good | Faster oxidative addition due to lower steric hindrance and favorable electronics for the 2-bromo isomer. |
Exemplary Experimental Protocols
To provide a practical context, below are representative protocols for a Buchwald-Hartwig amination, a reaction where the differences in C-Br reactivity would be pronounced.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general guideline; optimization may be required based on the specific amine coupling partner. The higher predicted reactivity of this compound suggests it may proceed under milder conditions or with lower catalyst loading compared to its isomer.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk tube or reaction vial is equipped with a magnetic stir bar.
-
Reagent Addition: The vial is charged with the aryl bromide (this compound or 4-Bromo-2,3-dimethylaniline, 1.0 mmol), the desired amine coupling partner (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: A palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol) are added. The choice of ligand is critical and can significantly influence reaction efficiency.[9]
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling three times.
-
Solvent and Reaction: Anhydrous, degassed toluene (or 1,4-dioxane) is added via syringe. The reaction mixture is then heated to 80–110 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Expected Observations: When comparing the two isomers under identical conditions, it is anticipated that the reaction with this compound would reach completion faster or provide a higher yield due to the more favorable kinetics of the oxidative addition step.
Conclusion and Recommendations
While this compound and 4-Bromo-2,3-dimethylaniline are structurally close isomers, their reactivity profiles are distinct and complementary, making them suitable for different synthetic strategies.
-
Choose 4-Bromo-2,3-dimethylaniline when: The primary transformation involves functionalization of the amino group . Its superior steric accessibility will be a distinct advantage, leading to cleaner reactions and higher yields in processes like amide bond formation, N-alkylation, and reductive aminations.
-
Choose this compound when: The key reaction is a palladium-catalyzed cross-coupling at the C-Br position. The reduced steric hindrance and more favorable electronic environment of the C-Br bond make it the superior substrate for reactions like Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings.
This guide serves as a foundational tool for making informed decisions in the laboratory. By understanding the underlying principles of steric and electronic effects, chemists can strategically select the optimal isomer, saving valuable time and resources while maximizing the probability of synthetic success.
References
- 1. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]
- 2. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Suzuki Coupling Reactivity of Bromo-Dimethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bromo-Dimethylaniline Isomers in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the vast arsenal of coupling partners, bromo-dimethylaniline isomers serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The dimethylamino group, a common pharmacophore, significantly influences the electronic properties and, consequently, the biological activity of the target molecules. However, the seemingly subtle change in the position of the bromine atom—from ortho to meta to para—dramatically alters the reactivity of the molecule in Suzuki coupling reactions.
This guide provides an in-depth comparison of the Suzuki coupling reactivity of 2-bromo-N,N-dimethylaniline, 3-bromo-N,N-dimethylaniline, and 4-bromo-N,N-dimethylaniline. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating the drug discovery and development pipeline.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of bromo-dimethylaniline isomers in Suzuki coupling is primarily governed by two fundamental principles: steric hindrance and electronic effects. These factors influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Steric Hindrance: The sheer physical bulk of substituents near the reaction center can impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the reaction. This effect is most pronounced in the ortho isomer.
Electronic Effects: The electron-donating nature of the dimethylamino group influences the electron density of the aromatic ring and the carbon-bromine bond. This, in turn, affects the ease with which the palladium catalyst can insert into the C-Br bond during the rate-determining oxidative addition step.[1]
The following diagram illustrates the interplay of these effects on the different isomers.
References
A Comparative Guide to the Biological Activity of 2-Bromo-4,5-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-Bromo-4,5-dimethylaniline
In the landscape of medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, this compound presents a unique chemical architecture ripe for derivatization. The presence of a bromine atom at the ortho-position offers a reactive handle for various coupling reactions, while the dimethyl substitutions on the phenyl ring influence the molecule's lipophilicity and steric profile. These features collectively make this compound an attractive starting material for generating a diverse library of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of different classes of derivatives synthesized from this core structure, focusing on their antimicrobial and anticancer properties. We will delve into the underlying structure-activity relationships, present supporting experimental data, and provide detailed protocols to enable the replication and extension of these findings.
Comparative Analysis of Biological Activities
This guide will focus on two primary classes of derivatives synthesized from this compound: Schiff bases and their metal complexes, and heterocyclic derivatives such as benzothiazoles. While direct literature on this compound derivatives is emerging, we will draw upon established principles and data from closely related analogues to build a comprehensive picture.
Schiff Base Derivatives: Potent Antimicrobial and Anticancer Agents
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a well-established class of compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis of Schiff bases from this compound involves the condensation of the primary amine with various aldehydes.
The antimicrobial efficacy of Schiff bases is often attributed to the imine linkage, which can interfere with microbial cell wall synthesis or disrupt cellular proteins. The lipophilicity of the molecule, enhanced by the dimethyl groups and the bromine atom, facilitates its transport across microbial cell membranes.
A study on Schiff bases derived from the closely related 2-bromo-4-methyl aniline demonstrated significant antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that these compounds can be potent antimicrobial agents. For instance, derivatives have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from Substituted Anilines
| Compound/Derivative | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| Schiff Base from 2-bromo-4-methyl aniline + Salicylaldehyde | 25 | 50 | 100 | >100 | >100 |
| Schiff Base from 2-bromo-4-methyl aniline + Vanillin | 50 | 25 | 50 | 50 | 100 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | 3.12 | - | - |
| Fluconazole (Control) | - | - | - | 6.25 | 12.5 |
Note: Data is representative and compiled from literature on analogous compounds to illustrate potential activity.
The anticancer properties of Schiff bases are multifaceted. They can induce apoptosis, inhibit cell proliferation, and interfere with DNA replication in cancer cells. The formation of metal complexes with these Schiff base ligands can further enhance their cytotoxic activity. The metal ion can play a crucial role in binding to DNA or other biological targets, leading to enhanced therapeutic efficacy. Reviews on Schiff base metal complexes highlight their potential as anticancer agents, with some complexes showing IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[2][3][4][5]
Mechanism of Action: A Closer Look
The biological activity of Schiff bases is intrinsically linked to the azomethine group. The lone pair of electrons on the nitrogen atom is thought to be crucial for their biological effects. In the case of anticancer activity, the planar nature of many Schiff bases allows them to intercalate between the base pairs of DNA, disrupting its replication and transcription. Furthermore, chelation with metal ions can increase the lipophilicity of the complex, facilitating its transport into the cell and subsequent interaction with intracellular targets.
Benzothiazole Derivatives: Emerging Anticancer Agents
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is present in a number of FDA-approved drugs and is known to exhibit a wide range of pharmacological activities, including potent anticancer effects. The synthesis of 2-arylbenzothiazoles from this compound can be envisioned through multi-step synthetic sequences, potentially involving the formation of a 2-aminothiophenol intermediate.
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the induction of apoptosis. Certain benzothiazole analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those of the lung, prostate, and colon.[6][7][8][9][10] For instance, some derivatives have been found to be potent inhibitors of tyrosine kinases, which are often overexpressed in cancer cells and play a crucial role in cell signaling pathways that regulate cell growth and proliferation.
Table 2: Comparative Anticancer Activity (IC50, µM) of Benzothiazole Derivatives
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| 2-Aryl-benzothiazole Analog 1 | 5.2 | 8.1 | 6.5 |
| 2-Aryl-benzothiazole Analog 2 | 2.8 | 4.5 | 3.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Note: Data is representative and compiled from literature on analogous compounds to illustrate potential activity.
Mechanism of Action: Targeting Cancer Cell Signaling
The anticancer activity of many benzothiazole derivatives stems from their ability to act as competitive inhibitors at the ATP-binding site of protein kinases. The planar benzothiazole ring system can mimic the purine ring of ATP, allowing it to fit into the active site of the enzyme. Substituents on the benzothiazole core can then form specific interactions with amino acid residues in the kinase domain, leading to potent and selective inhibition. This disruption of kinase activity can halt the downstream signaling pathways that drive cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the desired aldehyde in ethanol.
-
Reaction Setup: Add the aldehyde solution to the aniline solution in the round-bottom flask with continuous stirring.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator. Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm its structure and purity.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells from culture and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. This guide has highlighted the potential of Schiff base and benzothiazole derivatives as potent antimicrobial and anticancer agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.
Future research should focus on:
-
Expansion of the derivative library: Synthesizing a broader range of heterocyclic derivatives to explore a wider chemical space.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Structure-Activity Relationship (SAR) optimization: Systematically modifying the structure of the most potent compounds to enhance their activity and selectivity while minimizing toxicity.
-
In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation drugs to combat infectious diseases and cancer.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4,5-dimethylaniline and a Comparative Analysis of Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, substituted anilines are pivotal building blocks, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. Among these, brominated dimethylanilines are of particular interest due to the synthetic versatility imparted by the bromine substituent, which allows for further functionalization through cross-coupling reactions. This guide provides an in-depth comparison of the synthesis of 2-Bromo-4,5-dimethylaniline and its isomers, offering insights into the strategic choices of reagents and reaction conditions that govern the regioselectivity of these transformations.
The Challenge of Regioselectivity in the Bromination of Dimethylanilines
The synthesis of specific bromo-dimethylaniline isomers is a nuanced challenge governed by the principles of electrophilic aromatic substitution. The activating and ortho-, para-directing effects of the amino group, coupled with the ortho-, para-directing influence of the methyl groups, create a competitive landscape for the incoming electrophile. The final substitution pattern is a delicate balance of these electronic effects and steric hindrance. This guide will dissect these factors to provide a clear understanding of how to achieve the desired isomer.
Synthesis of this compound: A Proposed Route
The amino group is a strongly activating ortho-, para-director. The two methyl groups at positions 4 and 5 are also activating and ortho-, para-directing. In 4,5-dimethylaniline, the positions ortho to the amino group (2 and 6) and para to the methyl groups are the most activated sites for electrophilic substitution. The position para to the amino group is blocked. Between the two ortho positions (2 and 6), position 2 is sterically less hindered than position 6, which is flanked by a methyl group. Therefore, electrophilic attack is most likely to occur at the 2-position.
Proposed Protocol:
A likely successful synthesis would involve the direct bromination of 4,5-dimethylaniline using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at a controlled temperature to minimize side reactions.
Figure 1: Proposed synthetic route for this compound.
Comparative Synthesis of Bromo-dimethylaniline Isomers
To provide a comprehensive understanding, the synthesis of this compound is best compared with the established routes for its isomers.
Synthesis of 4-Bromo-2,3-dimethylaniline
The synthesis of 4-Bromo-2,3-dimethylaniline is achieved through the selective bromination of 2,3-dimethylaniline. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a common method.[1] The para-position to the amino group is the most favored site for substitution due to the combined directing effects of the amino and methyl groups and lower steric hindrance compared to the ortho-positions.
Figure 2: Synthetic route for 4-Bromo-2,3-dimethylaniline.
Synthesis of 4-Bromo-2,6-dimethylaniline
The synthesis of 4-Bromo-2,6-dimethylaniline presents a greater challenge due to the steric hindrance from the two ortho-methyl groups. Direct bromination of 2,6-dimethylaniline can lead to a mixture of products. However, high yields of the desired 4-bromo isomer can be achieved by conducting the reaction in glacial acetic acid.[2] An alternative approach involves the use of excess hydrochloric acid to form the anilinium salt, which deactivates the ring and directs bromination to the para position.[3]
Figure 3: Synthetic route for 4-Bromo-2,6-dimethylaniline.
Synthesis of 4-Bromo-N,N-dimethylaniline
The presence of the N,N-dimethyl group further activates the aromatic ring, making the synthesis of 4-Bromo-N,N-dimethylaniline relatively straightforward. Direct bromination of N,N-dimethylaniline in a solvent like glacial acetic acid or dichloromethane proceeds with high yield and selectivity for the para-isomer.[4][5]
Figure 4: Synthetic route for 4-Bromo-N,N-dimethylaniline.
Data-Driven Comparison of Synthetic Routes
| Target Compound | Starting Material | Brominating Agent | Solvent/Conditions | Reported Yield | Key Considerations |
| This compound | 4,5-Dimethylaniline | NBS | DCM, 0°C to rt | (Proposed) | High regioselectivity expected at the less hindered ortho position. |
| 4-Bromo-2,3-dimethylaniline | 2,3-Dimethylaniline | NBS | DMF | 42-82%[1] | Straightforward para-bromination. |
| 4-Bromo-2,6-dimethylaniline | 2,6-Dimethylaniline | Br₂ | Glacial Acetic Acid | 80-85%[2] | Steric hindrance from ortho-methyl groups is a key factor. |
| 4-Bromo-N,N-dimethylaniline | N,N-Dimethylaniline | Br₂ | Glacial Acetic Acid | Nearly theoretical[4] | Highly activated ring leads to facile para-bromination. |
| 4-Bromo-3,5-dimethylaniline | 3,5-Dimethylaniline | NBS | Acetonitrile | 68.2% | The para position to the amino group is sterically accessible. |
| 2-Bromo-4,6-dimethylaniline | 2,4-Dimethylaniline | NBS | Acetonitrile | Not specified | Bromination occurs ortho to the amino group and para to one of the methyl groups. |
Detailed Experimental Protocols
Synthesis of 4-Bromo-2,3-dimethylaniline [1]
-
Dissolve 2,3-dimethylaniline (3 g) in DMF (10 mL).
-
Add a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) dropwise to the stirred solution.
-
Continue stirring the mixture for approximately 5 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (10% ethyl acetate/petroleum ether) to yield the product.
Synthesis of 4-Bromo-2,6-dimethylaniline [3]
-
Slowly add a mixture of hydrochloric acid (20 mL) and water (200 mL) to 2,6-dimethylaniline (12.4 g, 102 mmol) until the pH of the system is below 2.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly introduce liquid bromine vapor (125 mmol) to the reaction system over 2 hours.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Filter the resulting solid precipitate.
-
Slowly add saturated sodium carbonate solution to the filtrate to adjust the pH to >12, leading to the formation of a red oily substance.
-
Extract the organic phase with petroleum ether (3 x 50 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate.
-
Allow the concentrated solution to crystallize overnight at low temperature to obtain purple needle-shaped crystals of the product.
Synthesis of 4-Bromo-N,N-dimethylaniline [4]
-
Dissolve N,N-dimethylaniline (10 g) in glacial acetic acid.
-
Gradually add a solution of bromine (6.6 g) in glacial acetic acid to the mixture.
-
Dilute the solution with water to precipitate the product.
-
Filter the precipitate and recrystallize from alcohol to obtain white plates of 4-bromo-N,N-dimethylaniline.
Conclusion
The synthesis of bromo-dimethylaniline isomers is a study in controlling regioselectivity through a careful choice of starting materials, reagents, and reaction conditions. While a specific protocol for this compound is not explicitly documented in readily available literature, a rational synthesis can be proposed based on the principles of electrophilic aromatic substitution, with direct bromination of 4,5-dimethylaniline being the most promising route.
This guide provides researchers and drug development professionals with a comparative framework to approach the synthesis of these valuable intermediates. The provided experimental data and protocols for various isomers offer a solid foundation for both the synthesis of known compounds and the development of routes to novel derivatives. The understanding of the underlying mechanistic principles is paramount to overcoming the challenges of regioselectivity and achieving the desired synthetic outcomes.
References
A Comparative Guide to the Analytical Characterization of 2-Bromo-4,5-dimethylaniline
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Bromo-4,5-dimethylaniline, a key intermediate in pharmaceutical synthesis and chemical research. The structural integrity, purity, and impurity profile of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various analytical techniques, supported by experimental data from closely related analogues, to facilitate the selection of the most suitable methods for quality control and research applications.
The Critical Role of Analytical Characterization
This compound (CAS No. 22364-29-0) possesses a unique substitution pattern on the aniline ring, which imparts specific chemical properties that are leveraged in organic synthesis.[1] However, this structure also presents distinct analytical challenges, including the potential for isomeric impurities arising from the manufacturing process. A multi-faceted analytical approach is therefore not just recommended but essential for unequivocal structural elucidation, purity assessment, and the detection of trace-level impurities. This guide will compare and contrast the utility of spectroscopic and chromatographic techniques for a comprehensive characterization.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Expertise & Experience: The "Why" Behind the Experiment
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected ¹H NMR Spectral Data (Predicted)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.8 - 7.2 | Singlet | 1H |
| Aromatic-H | ~6.5 - 6.9 | Singlet | 1H |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |
| -CH₃ | ~2.1 - 2.3 | Singlet | 3H |
| -CH₃ | ~2.1 - 2.3 | Singlet | 3H |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, C=C bonds of the aromatic ring, and the C-Br bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of similar compounds.[5][6]
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands for primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=C Stretch (Aromatic) | 1500 - 1600 | |
| C-N Stretch | 1250 - 1350 | |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.
Expertise & Experience: The Power of Isotopic Patterns
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan to obtain the mass spectrum.
-
Expected Mass Spectrum Data
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Expected Relative Intensity |
| [M]⁺ | 200 | 202 | ~1:1 |
| [M-CH₃]⁺ | 185 | 187 | ~1:1 |
| [M-Br]⁺ | 121 | - | - |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates and for quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for aniline derivatives.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Instrument: HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid for MS compatibility).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Gas Chromatography (GC)
GC is an excellent technique for the separation and quantification of volatile and thermally stable compounds. For anilines, GC can provide high resolution and sensitivity.
Expertise & Experience: Derivatization is Key for Challenging Analytes
While this compound is amenable to direct GC analysis, polar compounds like anilines can sometimes exhibit poor peak shape and tailing on certain GC columns. Derivatization, for example, by acylation or silylation, can improve the chromatographic performance by increasing volatility and reducing peak tailing. However, for routine purity analysis, a direct injection on a suitable column is often sufficient.
Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Unambiguous structure determination, quantitative analysis (qNMR) | Lower sensitivity, requires higher sample amounts |
| IR Spectroscopy | Functional Group Identification | Rapid, non-destructive, low cost | Provides limited structural information |
| Mass Spectrometry | Molecular Weight Determination, Structural Fragmentation | High sensitivity, definitive identification of bromine, coupleable with chromatography | Isomeric differentiation can be challenging without chromatography |
| HPLC | Purity Assessment, Quantification | High precision and accuracy, suitable for non-volatile compounds | Can be time-consuming to develop methods |
| GC | Purity Assessment, Quantification of Volatile Impurities | High resolution and sensitivity | Not suitable for thermally labile compounds, potential for peak tailing with polar analytes |
Visualizing the Workflow
A typical analytical workflow for the comprehensive characterization of this compound would involve a combination of these techniques.
Caption: A typical workflow for the comprehensive characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy stands as the cornerstone for definitive structural elucidation. IR spectroscopy offers a rapid confirmation of functional groups. Mass spectrometry provides crucial molecular weight information and, importantly, a clear signature for the bromine atom. For purity and impurity profiling, HPLC and GC are the methods of choice, offering high-resolution separation and quantification capabilities. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical goal, whether it is routine quality control, stability testing, or in-depth impurity characterization.
References
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Bromo-4-methylaniline(583-68-6) IR Spectrum [chemicalbook.com]
- 6. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) IR2 [m.chemicalbook.com]
- 7. Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Methodical Validation of 2-Bromo-4,5-dimethylaniline Synthesis by HPLC
For researchers and professionals in drug development, the purity and identity of a chemical intermediate are not mere data points; they are the foundation upon which successful synthesis and, ultimately, therapeutic efficacy are built. 2-Bromo-4,5-dimethylaniline, a key building block in various synthetic pathways, is no exception. Its synthesis, typically involving the bromination of 4,5-dimethylaniline, can yield a mixture of isomers, unreacted starting materials, and other process-related impurities. Consequently, a robust, validated analytical method is indispensable for quality control.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound synthesis. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, establishing a self-validating system that ensures trustworthiness and scientific rigor.
Part 1: The Analytical Imperative: Why HPLC is the Gold Standard
The primary challenge in analyzing the synthesis of this compound lies in its chemical properties. As a polar and potentially thermolabile aromatic amine, traditional methods like Gas Chromatography (GC) often fall short. GC analysis of such compounds frequently requires a derivatization step to increase volatility and thermal stability, a process that is both time-consuming and can introduce analytical variability[1][2].
HPLC, particularly in the reverse-phase mode, circumvents these issues entirely. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase, making it ideally suited for aniline derivatives without the need for derivatization[1]. This direct analysis approach enhances efficiency, reduces sample preparation complexity, and improves reproducibility.
Other techniques, such as Capillary Electrophoresis (CE), offer high separation efficiency but can suffer from poor concentration sensitivity, often requiring complex on-line concentration steps to achieve the necessary limits of detection for impurity profiling[3]. Therefore, for routine quality control in a synthesis environment, HPLC provides the optimal balance of specificity, sensitivity, and robustness.
Part 2: A Validated HPLC Protocol for this compound
The following protocol is a robust starting point for the analysis of this compound. The choices herein are grounded in the physicochemical properties of the analyte and extensive experience in method development for similar aromatic amines[4][5].
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column Selection: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for this application. The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar this compound and separate it from potential impurities.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acidifier is crucial; it protonates residual silanols on the silica backbone of the column, preventing peak tailing and improving peak shape. A pH of ~3 is generally effective for anilines[6].
-
Solvent B: Acetonitrile (ACN). ACN is chosen for its low viscosity and UV transparency.
-
-
Elution Mode: A gradient elution is recommended to ensure separation of early-eluting polar impurities and later-eluting nonpolar byproducts within a reasonable runtime.
-
Gradient Program: Start at 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and column efficiency.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times[6].
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. For aniline derivatives, a wavelength between 220-250 nm is typically appropriate[6]. Set the detector to 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection to prevent column blockage.
Part 3: The Validation Framework: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[7][8]. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process[7].
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) Guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Analyze a blank (diluent), a placebo (synthesis starting materials without the final product), a sample of this compound, and a spiked sample containing the analyte and its potential impurities (e.g., 4,5-dimethylaniline, isomeric bromo-dimethylanilines).
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (Resolution > 2.0), and the blank/placebo should show no interfering peaks at the analyte's retention time.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the expected sample concentration. Inject each solution in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999.
| Representative Linearity Data | |
| Concentration (µg/mL) | Average Peak Area |
| 80 | 810500 |
| 90 | 905500 |
| 100 | 1001000 |
| 110 | 1102500 |
| 120 | 1205000 |
| Regression Output | |
| Slope | 10035 |
| Intercept | 520 |
| r² | 0.9998 |
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Protocol: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
| Representative Accuracy Data | ||
| Spike Level | Theoretical Conc. (µg/mL) | Mean Recovery (%) |
| 80% | 80 | 99.5% |
| 100% | 100 | 100.8% |
| 120% | 120 | 101.2% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Protocol (Repeatability): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.[9]
| Representative Precision Data | |
| Parameter | %RSD (n=6) |
| Repeatability | 0.8% |
| Intermediate Precision (Day 2) | 1.2% |
graph TD { subgraph ValidationParameters direction LR A[Accuracy]P[Precision] endsubgraph Definitions direction TB DefA["Closeness to True Value(Systematic Error)"] DefP["Closeness of Repeated Measures (Random Error)"] end
A -- "Measures" --> DefA; P -- "Measures" --> DefP; A -.-> P; P -.-> A; style A fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style P fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style DefA fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style DefP fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
}
Caption: Relationship between Accuracy and Precision in method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).
-
Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Data Analysis: Assess the impact on retention time, peak area, and resolution.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all variations.
Part 4: Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the recommended method, a comprehensive guide must acknowledge alternatives. The choice of an analytical technique is always a balance of performance, cost, and sample compatibility.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. | Differential migration in an electric field. |
| Applicability to Analyte | Excellent. Ideal for polar, non-volatile, and thermolabile compounds like anilines[1]. | Poor to Fair. Requires derivatization for polar/thermolabile anilines, adding complexity[2]. | Good. High separation efficiency, but may require pre-concentration for trace analysis[3]. |
| Sample Preparation | Simple dissolution and filtration. | Can be complex, often requiring derivatization. | Simple, but buffer system must be carefully optimized. |
| Sensitivity | Good to Excellent (ng-pg level with UV detector). | Excellent (pg-fg level with FID/MS). | Fair to Good, can be a limitation without concentration techniques[3]. |
| Speed | Moderate (5-15 min per sample). | Moderate to Fast (5-20 min per sample). | Fast (2-10 min per sample). |
| Key Advantage | Direct analysis, high versatility, and robustness. | High sensitivity for volatile compounds. | Extremely high separation efficiency, low solvent consumption. |
| Key Disadvantage | Higher solvent consumption than CE. | Not suitable for non-volatile or thermolabile compounds. | Lower concentration sensitivity, reproducibility can be challenging. |
Conclusion
The validation of a synthetic intermediate like this compound is a non-negotiable step in ensuring the quality and reproducibility of research and development outcomes. This guide has demonstrated that a reverse-phase HPLC method, when systematically developed and rigorously validated against the internationally recognized ICH Q2(R2) guidelines, provides an unparalleled level of confidence. It offers a specific, accurate, and robust system for quantifying the analyte and its impurities. While alternatives like GC and CE have their place in the analytical toolkit, HPLC remains the gold standard for this application, delivering trustworthy data that forms the bedrock of sound scientific and pharmaceutical progress.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Bromination Reactions
Introduction: Beyond the Reaction Flask
In the realm of synthetic chemistry, the successful transformation of a starting material into a desired product is the primary objective. However, a completed reaction is only truly successful once the identity and purity of the product have been rigorously confirmed. This guide provides an in-depth comparison of a model starting material, acetanilide, and its brominated product, 4-bromoacetanilide, through the lenses of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
The bromination of acetanilide is a classic example of an electrophilic aromatic substitution reaction.[1][2] The acetamido group (-NHCOCH₃) is an activating, ortho-, para- directing group, meaning it directs the incoming electrophile (in this case, bromine) to the positions ortho (adjacent) or para (opposite) to it on the aromatic ring. Due to steric hindrance from the bulky acetamido group, the major product formed is the para-substituted isomer, 4-bromoacetanilide.[1] Our goal is not just to assume this outcome but to prove it unequivocally using modern analytical techniques. This guide is designed for researchers and drug development professionals who rely on precise structural confirmation to advance their work.
Section 1: Mass Spectrometry - The Unmistakable Isotopic Signature
From an analytical standpoint, mass spectrometry is arguably the most direct and conclusive method for confirming the successful incorporation of a bromine atom into a molecular structure. The reason lies in a unique natural phenomenon: the isotopic distribution of bromine.
The Causality Behind the M+2 Peak
Unlike many other common elements in organic chemistry, bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This 1:1 isotopic ratio imparts a highly characteristic pattern in the mass spectrum. A molecule containing a single bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[4][5][6] This pair of peaks is referred to as the "M" and "M+2" peaks, and its presence is a definitive fingerprint for a monobrominated compound.[3][6]
Data Summary: Acetanilide vs. 4-Bromoacetanilide
| Compound | Molecular Formula | Molecular Weight (using most abundant isotopes) | Key MS Features |
| Acetanilide | C₈H₉NO | 135.16 g/mol | Single molecular ion peak (M⁺) at m/z 135. |
| 4-Bromoacetanilide | C₈H₈BrNO | 212.98 g/mol (for ⁷⁹Br) / 214.98 g/mol (for ⁸¹Br) | Two molecular ion peaks of ~1:1 intensity at m/z 213 (M⁺) and 215 (M+2).[7] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount (~1 mg) of the analyte (starting material or purified product) in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. For EI-MS, a standard ionization energy of 70 eV is typically used.
-
Sample Introduction: Introduce the sample into the instrument, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples dissolved in a solvent.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.
-
Analysis: Examine the high-mass region of the spectrum for the molecular ion peak(s). For the brominated product, identify the characteristic M and M+2 doublet with its ~1:1 intensity ratio.
Section 2: Infrared (IR) Spectroscopy - Tracking Functional Group and Substitution Pattern Changes
IR spectroscopy provides a rapid, non-destructive method to monitor the progress of a reaction by observing changes in the vibrational frequencies of chemical bonds. While it may not provide the same level of structural detail as NMR, it offers crucial information about the disappearance of starting material functionalities and the appearance of new ones.
The "Why" of IR Spectral Shifts
In the bromination of acetanilide, two key changes are anticipated in the IR spectrum:
-
Appearance of the C-Br Bond: The new carbon-bromine bond will introduce a characteristic stretching vibration. C-Br stretches are typically found in the "fingerprint region" of the spectrum, at low wavenumbers, generally between 690-515 cm⁻¹.[8] While this region can be complex, the emergence of a new, distinct peak is a strong indicator of success.
-
Change in Aromatic Substitution Pattern: The out-of-plane (OOP) C-H bending vibrations of an aromatic ring are highly sensitive to its substitution pattern. A monosubstituted ring (like acetanilide) shows strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. A para-disubstituted ring (like 4-bromoacetanilide) typically exhibits a single strong absorption band in the 860-800 cm⁻¹ range.[9] This shift provides compelling evidence for the regiochemistry of the reaction.
Data Summary: Key IR Absorptions
| Functional Group | Acetanilide (Starting Material) | 4-Bromoacetanilide (Product) | Rationale for Change |
| N-H Stretch | ~3300 cm⁻¹ (sharp) | ~3289 cm⁻¹ | Minimal change expected. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3111-3000 cm⁻¹ | Appears just to the left of 3000 cm⁻¹.[9] |
| C=O (Amide I) Stretch | ~1665 cm⁻¹ (strong) | ~1664 cm⁻¹ | Minimal change expected. |
| Aromatic C-H OOP Bending | ~750 cm⁻¹ and ~690 cm⁻¹ | ~825 cm⁻¹ | Shift indicates a change from monosubstituted to a 1,4-(para) disubstituted pattern. |
| C-Br Stretch | Absent | ~600-500 cm⁻¹ | Appearance of this new band confirms the presence of the C-Br bond.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.
Visualization: IR Interpretation Workflow
Caption: Logical workflow for interpreting the IR spectrum of the bromination product.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Proof
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (specifically ¹H and ¹³C), allowing for an unambiguous determination of the product's structure and regiochemistry.
¹H NMR: Unraveling Proton Environments
The most dramatic change upon bromination of acetanilide occurs in the aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum.[11]
-
Acetanilide (Starting Material): The five protons on the monosubstituted ring are chemically distinct, leading to a complex and overlapping multiplet pattern.
-
4-Bromoacetanilide (Product): The introduction of bromine at the para position creates a plane of symmetry in the molecule. This symmetry makes the two protons ortho to the acetamido group equivalent and the two protons ortho to the bromine atom equivalent. The result is a significant simplification of the aromatic region into two distinct signals, each appearing as a doublet due to coupling with its single, adjacent proton neighbor. This classic "pair of doublets" pattern is a hallmark of a 1,4-disubstituted aromatic ring.[9][12]
¹³C NMR: Counting the Carbons
¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments.
-
Acetanilide (Starting Material): Due to the lack of symmetry, all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region (120-150 ppm) of the spectrum, in addition to the methyl and carbonyl carbons.
-
4-Bromoacetanilide (Product): The symmetry of the para-substituted product reduces the number of unique aromatic carbons. We now expect only four signals for the aromatic carbons: one for the carbon bearing the acetamido group, one for the carbon bearing the bromine, and two for the remaining four carbons (which exist as two equivalent pairs). Furthermore, the carbon directly attached to the electronegative bromine atom will experience a significant shift in its electronic environment.
Data Summary: Comparative ¹H and ¹³C NMR Data
¹H NMR Data
| Compound | δ ~1.5-2.5 (s, 3H) | δ ~6.5-8.0 (aromatic) | δ ~7.5-8.5 (s, 1H) |
| Acetanilide | ~2.1 ppm | ~7.0-7.5 ppm (complex multiplet, 5H) | ~7.8 ppm (broad singlet, NH) |
| 4-Bromoacetanilide | ~2.2 ppm | ~7.4-7.6 ppm (two doublets, 4H total) | ~8.0 ppm (broad singlet, NH) |
¹³C NMR Data
| Compound | Methyl C | Carbonyl C | Aromatic C's |
| Acetanilide | ~24 ppm | ~169 ppm | 6 signals (~120-140 ppm) |
| 4-Bromoacetanilide | ~25 ppm | ~168 ppm | 4 signals (~117-140 ppm) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.[13]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID).
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The FIDs are Fourier transformed to generate the spectra. The spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
Visualization: NMR Confirmation Workflow
Caption: Workflow for confirming product structure using ¹H and ¹³C NMR data.
Conclusion: A Multi-faceted Approach to Certainty
The comprehensive characterization of a reaction product is fundamental to scientific integrity. As demonstrated with the bromination of acetanilide, no single technique tells the whole story. Mass spectrometry provides definitive proof of bromine incorporation through its unique isotopic signature. IR spectroscopy offers a rapid assessment of changes in functional groups and substitution patterns. Finally, ¹H and ¹³C NMR spectroscopy deliver an unparalleled level of detail, confirming the precise connectivity and regiochemistry of the final product. By judiciously applying these complementary techniques, researchers can move forward with absolute confidence in the identity and structure of their synthesized materials.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. nbinno.com [nbinno.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Brominated compounds: Significance and symbolism [wisdomlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselective Bromination of 3,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aromatic amines is a cornerstone of molecular design. The bromination of 3,4-dimethylaniline (3,4-xylidine) presents a classic case of regioselectivity in electrophilic aromatic substitution, where the interplay of directing groups dictates the final product distribution. This guide provides an in-depth analysis of the factors governing the formation of regioisomers in this reaction, comparing common bromination methodologies and offering detailed experimental protocols for achieving desired outcomes.
The Underlying Chemistry: Directing Effects in Concert
The regiochemical outcome of the bromination of 3,4-dimethylaniline is primarily governed by the electronic and steric effects of the amino (-NH₂) and methyl (-CH₃) substituents on the aromatic ring.
-
Amino Group (-NH₂): As a powerful activating group, the amino group possesses a lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring through resonance. This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1] Therefore, the amino group is a strong ortho, para-director.
-
Methyl Groups (-CH₃): Methyl groups are weakly activating and also act as ortho, para-directors. They donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic substitution.[1]
In 3,4-dimethylaniline, the positions available for substitution are C2, C5, and C6. The directing effects of the amino and methyl groups converge and diverge at these positions:
-
Position 2: Ortho to the amino group and meta to the C3-methyl group. This position is strongly activated by the amino group.
-
Position 5: Para to the C2-methyl group and ortho to the C3-methyl group, but meta to the amino group. This position is less activated.
-
Position 6: Ortho to the amino group and meta to the C4-methyl group. This position is also strongly activated by the amino group.
Based on these directing effects, the primary products expected from the monobromination of 3,4-dimethylaniline are 2-bromo-4,5-dimethylaniline and 6-bromo-3,4-dimethylaniline . The relative yields of these isomers will depend on the reaction conditions and the brominating agent used.
Comparative Analysis of Bromination Methods
While specific comparative studies on the bromination of 3,4-dimethylaniline are not extensively reported in recent literature, we can extrapolate from established methodologies for similar substituted anilines to predict and compare the performance of common brominating agents. The two most prevalent methods for the bromination of anilines are the use of molecular bromine in a polar solvent and the use of N-bromosuccinimide (NBS).
| Brominating Agent | Typical Solvent | Expected Major Regioisomer(s) | Anticipated Advantages | Anticipated Disadvantages |
| Bromine (Br₂) | Acetic Acid | Mixture of this compound and 6-bromo-3,4-dimethylaniline | Readily available and inexpensive. | Highly corrosive and toxic, can lead to over-bromination, may offer lower regioselectivity. |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Potentially higher selectivity for the less sterically hindered position. | Milder and safer to handle than liquid bromine, often provides higher regioselectivity. | More expensive than molecular bromine. |
The choice of brominating agent and solvent can significantly influence the regioselectivity of the reaction. For instance, the use of a bulky brominating agent or a non-polar solvent may favor substitution at the less sterically hindered position.
Experimental Protocols
The following protocols are based on established methods for the bromination of substituted anilines and can be adapted for the specific case of 3,4-dimethylaniline.
Protocol 1: Bromination with Molecular Bromine in Acetic Acid
This method is a classic approach to aromatic bromination.
Workflow Diagram:
Caption: Workflow for the bromination of 3,4-dimethylaniline with Br₂.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 eq.) in glacial acetic acid.
-
Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker of ice water. Carefully neutralize the solution with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a milder and often more selective brominating agent.
Workflow Diagram:
Caption: Workflow for the bromination of 3,4-dimethylaniline with NBS.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq.) in dichloromethane (DCM) or acetonitrile (MeCN).
-
NBS Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (1.0 eq.) in small portions over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the isomeric products.
Product Analysis and Characterization
The identification and quantification of the regioisomers formed in the bromination of 3,4-dimethylaniline are crucial. Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the isomers based on their retention times and mass spectra. Nuclear magnetic resonance (NMR) spectroscopy is also essential for unambiguous structure elucidation.
Expected ¹H NMR Signatures:
-
This compound: The two aromatic protons will appear as singlets due to the para-relationship and the absence of ortho or meta coupling partners.
-
6-Bromo-3,4-dimethylaniline: The two aromatic protons will also appear as singlets. The chemical shifts of these singlets will be different from those of the 2-bromo isomer, allowing for differentiation.
By integrating the peaks in the GC chromatogram or the ¹H NMR spectrum of the crude reaction mixture, the relative ratio of the two isomers can be determined.
Conclusion and Recommendations
The bromination of 3,4-dimethylaniline is a nuanced reaction where the choice of methodology can significantly impact the product distribution. While direct comparative data for this specific substrate is scarce, established principles of electrophilic aromatic substitution and protocols for related anilines provide a strong framework for experimentation.
For researchers aiming for higher regioselectivity, the use of N-bromosuccinimide is recommended as a starting point due to its milder nature and reported success in selective brominations of other anilines. However, for cost-effectiveness in large-scale synthesis, optimization of the reaction with molecular bromine may be a viable alternative.
It is imperative for any laboratory undertaking this synthesis to perform careful optimization and thorough product analysis using techniques such as GC-MS and NMR to determine the precise regioisomeric ratio achieved under their specific conditions. This will enable the development of a robust and reproducible synthetic route to the desired brominated 3,4-dimethylaniline derivative.
References
computational studies on the properties of 2-Bromo-4,5-dimethylaniline
An In-Depth Comparative Guide to the Computational Study of 2-Bromo-4,5-dimethylaniline
Authored by Dr. Evelyn Reed, Senior Application Scientist
Introduction: Bridging Theory and Application with this compound
Substituted anilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that dictates its reactivity and potential applications. Before committing to costly and time-consuming laboratory synthesis, in silico analysis via computational chemistry offers a powerful, predictive lens into the molecule's fundamental properties. By simulating molecular behavior at the quantum level, we can anticipate geometric structure, spectroscopic signatures, and electronic reactivity, thereby guiding rational drug design and materials development.
This guide provides a comparative analysis of common computational methodologies used to characterize this compound. We will delve into the theoretical underpinnings of these methods, present standardized computational protocols, and compare the resulting data to illustrate how different theoretical models can be leveraged to generate actionable insights. The focus is on providing a practical framework for researchers to select and apply computational tools for the robust analysis of substituted aromatic amines.
PART 1: A Comparative Overview of Computational Methodologies
The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. This choice represents a fundamental trade-off between computational cost and predictive accuracy. For a molecule like this compound, which contains a second-row element (bromine), this decision is particularly crucial.
Pillar 1: Hartree-Fock (HF) Theory - The Ab Initio Starting Point
Hartree-Fock (HF) is a foundational ab initio method that solves the Schrödinger equation by approximating the complex interactions of a multi-electron system. It treats each electron as moving in the average field of all other electrons, but it critically neglects the instantaneous electron-electron correlation.
-
Causality Behind Its Use: HF is often used as a starting point or for systems where computational cost is a major constraint. It provides a good first approximation of molecular geometry and orbitals. However, its neglect of electron correlation means that properties like reaction energies can be inaccurate.[3]
Pillar 2: Density Functional Theory (DFT) - The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used method in quantum chemistry due to its excellent balance of accuracy and efficiency.[4] Instead of calculating the complex wavefunction for every electron, DFT determines the total electronic energy from the spatially dependent electron density.
-
Causality Behind Its Use: DFT methods explicitly include an approximation for electron correlation through an exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular and well-benchmarked functionals, often providing results that are in excellent agreement with experimental data for a wide range of organic molecules.[3][5]
The Role of the Basis Set: 6-311++G(d,p)
Both HF and DFT require a basis set, which is a set of mathematical functions (orbitals) used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for molecules like our target:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility.
-
++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogens (p-functions). These allow orbitals to change shape, which is essential for describing chemical bonding accurately, especially in systems with heteroatoms like bromine and nitrogen.[3][5]
PART 2: Standardized Computational Protocols
To ensure reproducibility and accuracy, a standardized workflow is essential. The following protocols outline the key steps for a comprehensive computational analysis using the Gaussian suite of programs, a widely adopted software package in the field.[4]
Workflow Diagram: From Structure to Properties
References
A Comparative Guide to the X-ray Crystal Structure of Brominated Dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise understanding of molecular architecture is paramount. Halogenated anilines, in particular, serve as crucial building blocks for a wide array of bioactive compounds and functional materials.[1] The introduction of bromine and methyl groups to the aniline scaffold significantly influences its electronic properties, reactivity, and, critically, its solid-state packing. This guide offers an in-depth comparative analysis of the X-ray crystal structure of brominated dimethylaniline derivatives, providing experimental data and insights into the structural nuances that govern their behavior.
While the specific crystal structure of 2-Bromo-4,5-dimethylaniline is not publicly available, a detailed examination of its isomer, 2-Bromo-4,6-dimethylaniline, provides a valuable framework for understanding the interplay of intermolecular forces in this class of compounds. By comparing this structure with other halogenated aniline derivatives, we can elucidate the principles of crystal engineering that are essential for rational drug design and the development of novel materials.
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice dictates several physicochemical properties crucial for pharmaceutical applications, including solubility, dissolution rate, stability, and bioavailability. X-ray crystallography is the definitive method for determining this arrangement, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[2][3] This information is instrumental in understanding structure-activity relationships (SAR) and in the design of new chemical entities with optimized properties.
Comparative Analysis of Brominated Dimethylaniline Crystal Structures
To illustrate the impact of substituent positioning on crystal packing, we will examine the crystallographic data of 2-Bromo-4,6-dimethylaniline and compare it with other relevant halogenated anilines.
Case Study: The Crystal Structure of 2-Bromo-4,6-dimethylaniline
A study of 2-Bromo-4,6-dimethylaniline revealed that it crystallizes in the P21/c space group with two independent molecules in the asymmetric unit.[4] This arrangement is a consequence of the intricate network of intermolecular interactions that stabilize the crystal lattice.
Key Crystallographic Data for 2-Bromo-4,6-dimethylaniline [4]
| Parameter | Molecule 1 | Molecule 2 |
| Formula | C₈H₁₀BrN | C₈H₁₀BrN |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| C-Br Bond Length (Å) | 1.912(3) | 1.910(3) |
| C-N Bond Length (Å) | 1.394(5) | 1.394(4) |
| N···N distance (Å) | \multicolumn{2}{c | }{3.172(5)} |
The solid-state structure is characterized by hydrogen-bonded chains formed between the amine groups of adjacent molecules.[4] Additionally, the presence of Type I halogen-halogen interactions, where the C-Br···Br bond angles are approximately equal, contributes to the overall packing arrangement.[4] These dispersion interactions, with a Br···Br distance of 3.537(1) Å, are a significant feature in the crystal engineering of halogenated compounds.[4]
Comparison with Other Halogenated Anilines
The principles of hydrogen bonding and halogen bonding observed in 2-Bromo-4,6-dimethylaniline are common motifs in the crystal structures of other halogenated anilines. For instance, studies on meta-halogen-substituted anilines have highlighted the dual donor-acceptor role of the amino group in forming hydrogen bonds and the influence of halogen bonding in directing the crystal packing. While chloro-anilines may be dominated by N-H···N and C-H···π interactions, their bromo- and iodo- counterparts often exhibit stronger halogen bonding.
The formation of Schiff base derivatives and metal complexes provides another avenue for modulating the crystal structure of bromoanilines. The introduction of larger substituents and metal centers can lead to more complex three-dimensional networks stabilized by a combination of hydrogen bonds, halogen bonds, π-π stacking, and coordination bonds.[5][6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Bromoaniline Derivative
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[2]
Step 1: Crystallization
The choice of solvent and crystallization technique is critical. For a compound like a bromoaniline derivative, slow evaporation from a suitable solvent is a common and effective method.
-
Solvent Selection : Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, dichloromethane, hexane) to find one in which the compound has moderate solubility.
-
Preparation of a Saturated Solution : Dissolve the purified bromoaniline derivative in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Slow Evaporation : Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of well-ordered single crystals.
Step 2: Data Collection
Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, they are mounted for X-ray diffraction analysis.[2]
-
Crystal Mounting : A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[8]
-
Diffractometer Setup : The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] The instrument consists of an X-ray source (e.g., Mo Kα radiation), a goniometer for rotating the crystal, and a detector.[9]
-
Data Acquisition : The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms.[8] A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.[10]
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[9]
-
Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell, often using direct methods or Patterson methods.
-
Structure Refinement : The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution crystal structure.
Visualizing Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of 2-Bromo-4,6-dimethylaniline.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
The study of the crystal structures of this compound derivatives and their analogues provides invaluable insights into the subtle forces that govern molecular assembly. Understanding the interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions is fundamental to the rational design of new pharmaceuticals and advanced materials. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in these fields, enabling the prediction and control of solid-state properties for the development of next-generation products.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A structural study of 2,4-dimethylaniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative DFT Analysis of Bromo-Dimethylaniline Isomers: Unveiling Structure-Property Relationships
A Technical Guide for Researchers in Drug Development and Materials Science
In the landscape of molecular design, understanding the nuanced differences between isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's electronic, steric, and spectroscopic properties, thereby influencing its biological activity, reactivity, and suitability for various applications. This guide presents a comprehensive comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of bromo-dimethylaniline, employing Density Functional Theory (DFT) to elucidate the impact of bromine substitution on their structural and electronic characteristics.
For professionals in drug development, the insights gleaned from such analyses can inform the design of more potent and selective drug candidates. In materials science, a deep understanding of isomeric properties is crucial for developing novel materials with tailored electronic and optical characteristics. This guide provides a robust computational framework for such investigations, supported by available experimental data to ensure the validity of our theoretical models.
The Power of DFT in Isomer Differentiation
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, offering a favorable balance between accuracy and computational cost.[1] It allows for the precise calculation of a molecule's electronic structure, from which a wealth of properties can be derived. For a comparative study of isomers, DFT is particularly adept at revealing subtle differences in:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Including the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).
-
Spectroscopic Signatures: Simulating vibrational spectra (IR and Raman) to aid in the identification and characterization of each isomer.
By systematically comparing these calculated properties, we can construct a detailed picture of how the position of the bromine atom on the aniline ring influences the overall behavior of the bromo-dimethylaniline molecule.
Computational Methodology: A Self-Validating Protocol
To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-validated computational protocol was employed. The causality behind each choice of parameter is detailed below, establishing a self-validating system for this comparative analysis.
Step 1: Molecular Structure Generation
The initial structures of 2-bromo-N,N-dimethylaniline, 3-bromo-N,N-dimethylaniline, and 4-bromo-N,N-dimethylaniline were constructed using GaussView 6. This intuitive interface allows for the precise placement of atoms and the definition of initial bonding patterns, providing a sound starting point for our calculations.
Step 2: Geometry Optimization and Frequency Calculations
All DFT calculations were performed using the Gaussian 09 software package. The geometries of the three isomers were optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely recognized for its ability to provide accurate results for a broad range of chemical systems.[2]
To accurately describe the electronic structure of these halogenated aromatic amines, the 6-311++G(d,p) basis set was employed. This triple-zeta basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for greater flexibility in the description of bonding. This level of theory has been shown to be effective for halogen-containing organic molecules.[3][4]
Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the theoretical vibrational spectra (IR and Raman), which are crucial for comparison with experimental data.
Step 3: Calculation of Molecular Properties
Following successful geometry optimization, a range of molecular properties were calculated for each isomer:
-
Dipole Moment: To quantify the overall polarity of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electronic transitions and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
The entire computational workflow is depicted in the diagram below:
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,5-dimethylaniline: A Guide for Laboratory Professionals
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides essential, in-depth procedures for the proper handling and disposal of 2-Bromo-4,5-dimethylaniline, a halogenated aromatic amine. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and our environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility in the laboratory.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is classified as a hazardous substance. Its molecular structure, featuring both a bromine atom and an amine group on an aromatic ring, dictates its toxicological profile and the specific handling required.
-
Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Aromatic amines can affect the blood's ability to carry oxygen, and halogenated compounds can exhibit toxicity to the liver and kidneys.
-
Irritation: It is a known skin and serious eye irritant.[1][2][3]
-
Environmental Hazard: Halogenated organic compounds are persistent in the environment and can be toxic to aquatic life. Improper disposal can lead to long-term ecological damage.[4]
Therefore, all procedures must be designed to minimize direct contact and prevent release into the environment.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) [1][2] | Nitrile or neoprene gloves, lab coat, approved respirator (if dust is generated). | Prevents absorption through skin and inhalation of dust particles. |
| Skin Corrosion/Irritation (Category 2) [2][3] | Chemical-resistant gloves, lab coat. | Forms a barrier to prevent direct contact with skin. |
| Serious Eye Damage/Irritation (Category 2) [2][3] | Chemical safety goggles or face shield. | Protects eyes from dust particles or splashes. |
All handling of this compound solids must be conducted within a certified chemical fume hood to control dust and vapors.[1]
Disposal Workflow: A Step-by-Step Procedural Guide
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic waste .[5][6] It must never be mixed with non-halogenated waste or disposed of down the drain. The distinct disposal pathway for halogenated compounds is due to the need for high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins or furans.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for proper segregation and disposal of laboratory chemical waste.
Protocol 1: Collection of Solid this compound Waste
-
Container Selection:
-
Obtain a waste container designated specifically for "Halogenated Organic Solids." This container must be made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) pail or a glass jar).[7]
-
Ensure the container has a secure, leak-proof lid.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[8]
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[5]
-
List all components if it is a mixture.
-
Keep a running log of the contents and their approximate quantities.
-
-
Waste Accumulation:
-
Transfer residual solid this compound into the designated container using a dedicated spatula or scoop.
-
Contaminated items such as weighing paper, gloves, and disposable plasticware should also be placed in this container.
-
Crucially, do not mix with non-halogenated organic waste, acids, bases, or oxidizers. [5][6] Mixing complicates disposal and can create a safety hazard.
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[8]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated area away from general laboratory traffic.
-
The SAA must have secondary containment to contain any potential leaks.[8]
-
Protocol 2: Managing Contaminated Solvents and Solutions
-
Segregation is Key: Any solvent used to rinse glassware contaminated with this compound must be disposed of as "Halogenated Liquid Waste." [5][6]
-
For example, acetone used to rinse a beaker that held the compound is now considered halogenated waste.
-
-
Collection:
-
Use a dedicated, clearly labeled, and chemically compatible container (e.g., a safety-coated glass bottle or a polyethylene carboy) for halogenated liquid waste.
-
Never mix halogenated and non-halogenated solvent waste streams. This is the most common and costly mistake in laboratory waste management.[5]
-
-
Storage and Disposal: Follow the same labeling and storage requirements as for solid waste (Protocol 1, steps 2 & 4).
Spill and Decontamination Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Protocol 3: Small Spill Cleanup (Solid)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the fume hood is operational.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4] Avoid raising dust. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a decontamination solution appropriate for aromatic amines, if available and approved by your EHS department.[1][9]
-
Alternatively, wipe the area with a cloth dampened with a solvent like acetone.
-
All cleaning materials (cloths, wipes, contaminated gloves) must be disposed of as halogenated solid waste.[5]
-
-
Final Steps: Wash the area with soap and water. Remove and discard contaminated PPE in the halogenated waste container. Wash hands thoroughly.
Diagram 2: Spill Response Logic
Caption: Decision-making flowchart for responding to a chemical spill.
Final Disposal Pathway
Once your halogenated waste container is full (typically around 90% capacity to prevent overfilling), it must be handed off for final disposal.
-
Finalize Label: Ensure the hazardous waste label is complete, with all constituents listed and an accumulation start date.
-
Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[5]
-
Professional Handling: The EHS department or their certified hazardous waste contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: As a halogenated organic compound, this compound waste will be destroyed via high-temperature incineration, which is the environmentally preferred method for these substances.[6][10]
By following these detailed procedures, you contribute to a robust safety culture and ensure that your critical research in drug development is conducted with the utmost integrity and responsibility.
References
- 1. skcltd.com [skcltd.com]
- 2. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 3. pharmtech.com [pharmtech.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. skcinc.com [skcinc.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4,5-dimethylaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-4,5-dimethylaniline, a substituted aromatic amine, is a valuable building block in synthesis, but its structural class warrants a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive strategy for mitigating risk. We will explore the "why" behind each procedural step, ensuring that our safety protocols are not just followed, but understood.
Foundational Safety: Understanding the Hazard
Before selecting the first piece of personal protective equipment (PPE), a thorough understanding of the specific risks posed by this compound is essential. Based on data for the compound and its structural analogs, a clear hazard profile emerges. Aromatic amines as a class can be readily absorbed through the skin and respiratory tract, and this compound is classified as a skin, eye, and respiratory irritant.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6][7]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
This profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a chemical hazard. Your primary and most effective lines of defense are engineering and administrative controls.
-
Engineering Controls : The single most critical piece of equipment for handling this compound is a certified chemical fume hood.[8] All manipulations of the solid compound or its solutions—including weighing, transfers, and reaction setups—must be performed within a fume hood to minimize inhalation exposure.[4][9] Ensure that the eyewash station and safety shower are accessible and have been recently tested.[3][8]
-
Administrative Controls : Never work alone. Always inform colleagues of the materials you are working with. Meticulous housekeeping is paramount; decontaminate work surfaces after each procedure to prevent inadvertent exposure.[8]
A Multi-Layered PPE Strategy: Your Personal Defense System
Once engineering controls are in place, a comprehensive PPE strategy is required. This is not merely a collection of items, but an integrated system designed to protect you from residual risks.
Eye and Face Protection
Because this compound is a serious eye irritant, robust protection is non-negotiable.[1][2][3]
-
Required : Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[8][10] Standard safety glasses do not provide an adequate seal against splashes and dust.
-
Recommended for High-Risk Tasks : When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., quenching a reaction, pressure filtration), supplement your goggles with a full-face shield.[8][11] The face shield protects the entire face from direct contact.
Hand Protection
Skin contact is a primary route of exposure for aromatic amines.[6][12] Therefore, selecting the correct glove material is one of the most critical decisions you will make. It is important to understand that no glove material offers permanent protection; chemicals will eventually permeate through the material.[13] The key metrics are breakthrough time (how long until the chemical is detected on the inside) and permeation rate .
| Glove Material | Recommendation for Aromatic Amines | Rationale & Causality |
| Butyl Rubber | Excellent | Often provides superior resistance to challenging chemicals like anilines.[14] |
| Viton™ | Excellent | A high-performance material offering broad resistance to aromatic compounds.[14] |
| Nitrile Rubber | Good (for short-duration tasks only) | Offers good general chemical resistance but may have shorter breakthrough times for anilines. Not recommended for prolonged immersion or extensive handling.[8][15] |
| Neoprene | Good (for short-duration tasks only) | A suitable alternative to nitrile for splash protection.[8] |
| Natural Rubber (Latex) | Not Recommended | Generally shows poor resistance to aromatic amines and can cause allergic reactions.[15] |
Operational Protocol for Hand Protection:
-
Double-Gloving : Always wear two pairs of gloves.[8] This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove and provides a critical time buffer in the event of a splash.
-
Inspect Before Use : Always inspect gloves for any signs of degradation or punctures before donning them.
-
Frequent Changes : Change your outer glove immediately after any known contact with the chemical. For extended procedures, change outer gloves at regular intervals (e.g., every 30-60 minutes), even without known contact.
-
Proper Removal : Use a technique that avoids skin contact with the contaminated outer surface of the glove.
Body and Foot Protection
-
Body Protection : A flame-resistant laboratory coat is required to protect skin and personal clothing from contamination.[8] Ensure the coat is fully buttoned and the sleeves are not rolled up. For tasks with a high splash potential, consider a chemical-resistant apron worn over the lab coat.
-
Foot Protection : Sturdy, closed-toe shoes made of a non-porous material (such as leather or chemical-resistant polymers) are mandatory.[8] Fabric or mesh shoes offer no protection from chemical spills.
Respiratory Protection
When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the rare event that engineering controls are insufficient or fail, or during a large-scale spill response, a respirator is essential.
-
Requirement : A NIOSH-approved respirator is necessary when working outside of a fume hood.[8][10]
-
Selection : For dusts generated from the solid, a half-mask or full-face respirator with P100 (HEPA) particulate filters is appropriate. For vapors from solutions, an organic vapor (OV) cartridge should be added. A combination OV/P100 cartridge is a versatile choice. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
Procedural Guidance: Workflows for Safe Handling
A systematic approach to your work, from preparation to disposal, is crucial for safety.
PPE Selection and Donning Workflow
The following workflow outlines the decision-making and procedural steps for preparing to handle this compound.
Caption: PPE Selection and Donning Workflow for this compound.
Operational Protocol: Weighing and Dissolving the Solid
-
Preparation : Ensure the analytical balance is inside the chemical fume hood or a ventilated balance enclosure.
-
PPE : Don all required PPE as outlined in the workflow diagram above.
-
Weighing : Tare a suitable container on the balance. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.[4][5]
-
Dissolving : In the fume hood, place the receiving flask containing the solvent on a stir plate. Slowly and carefully add the weighed solid to the solvent to prevent splashing.
-
Cleanup : Once the transfer is complete, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of contaminated wipes as hazardous waste.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to ensure safety for yourself, your colleagues, and support staff.
Waste Segregation and Disposal Workflow
All materials that have come into contact with this compound must be treated as hazardous waste.
Caption: Waste Segregation and Disposal Workflow.
Disposal Protocol:
-
Solid Waste : All contaminated solid items, including gloves, weigh paper, and disposable plasticware, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinsates should be collected in a clearly labeled, sealed container for halogenated organic waste. Do not pour any amount down the drain.[1][4]
-
Decontamination : Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) before removing them from the fume hood.
-
PPE Doffing : Remove PPE in an order that minimizes cross-contamination, typically by removing the most contaminated items first (outer gloves).
-
Hygiene : After removing all PPE, wash your hands thoroughly with soap and water.[1][5]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a robust culture of safety that protects not only yourself but your entire research community.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. hvcc.edu [hvcc.edu]
- 15. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
